Technical Documentation Center

1H-Indole-5-carboximidamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Indole-5-carboximidamide hydrochloride
  • CAS: 154022-28-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1H-Indole-5-carboximidamide hydrochloride: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[1][3] This guide provides a detailed technical overview of 1H-Indole-5-carboximidamide hydrochloride, a derivative of the indole core that holds potential for novel therapeutic applications. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to provide a robust scientific profile. We will delve into its physicochemical properties, a plausible synthetic route, and its potential biological significance, with a focus on the bioisosteric relationship between the carboximidamide and carboxamide functionalities.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1H-Indole-5-carboximidamide hydrochloride, we can infer its key characteristics by examining its constituent parts: the indole core, the carboximidamide group, and the hydrochloride salt form.

PropertyInferred Value/CharacteristicRationale and Supporting Data
Molecular Formula C₉H₁₀ClN₃Based on the structure of 1H-indole-5-carboximidamide with the addition of HCl.
Molecular Weight 195.65 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from the typical appearance of similar small molecule hydrochloride salts.[4]
Solubility Expected to have good aqueous solubilityThe presence of the hydrochloride salt significantly increases the polarity and aqueous solubility of organic bases.[4] The parent compound, 1H-indole-5-carbonitrile, is soluble in organic solvents.[5]
pKa Estimated to be in the range of 9-11 for the amidinium ionThe carboximidamide group is basic. The pKa of the conjugate acid (the amidinium ion) is expected to be in this range, similar to other aryl carboximidamides.
LogP Lower than the corresponding free baseThe ionized hydrochloride salt form will have a significantly lower octanol-water partition coefficient compared to the neutral free base. The related 1H-indole-5-carbonitrile has a calculated LogP of 2.4.[6]
Chemical Stability Stable under normal laboratory conditions. The Pinner salt intermediate is thermodynamically unstable at higher temperatures.[7]The indole ring is generally stable but can be susceptible to oxidation and strong acids.[8] The hydrochloride salt form generally enhances stability.[4]

Synthesis and Mechanistic Insights

A reliable synthetic route to 1H-Indole-5-carboximidamide hydrochloride can be proposed starting from the commercially available 1H-indole-5-carbonitrile, utilizing the well-established Pinner reaction.[7][9][10][11][12] This two-step process involves the formation of an intermediate imino ester salt (a Pinner salt), followed by aminolysis to yield the desired carboximidamide.

Proposed Synthetic Pathway

G A 1H-Indole-5-carbonitrile B Intermediate Pinner Salt (Alkyl Imidate Hydrochloride) A->B  HCl (gas), Anhydrous Alcohol (e.g., Ethanol)  Anhydrous Solvent (e.g., Diethyl Ether)  Low Temperature (e.g., 0°C) C 1H-Indole-5-carboximidamide hydrochloride B->C  Ammonia (in Alcohol)  Room Temperature

Caption: Proposed synthesis of 1H-Indole-5-carboximidamide hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Formation of the Pinner Salt (Ethyl 1H-indole-5-carboximidate hydrochloride)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 1H-indole-5-carbonitrile (1 equivalent) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: Anhydrous ethanol (1.1 equivalents) is added to the solution.

  • HCl Gas Introduction: The flask is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction progress is monitored by the precipitation of the Pinner salt.

    • Causality: The anhydrous conditions and low temperature are crucial to prevent the hydrolysis of the nitrile to a carboxamide and to avoid the thermal decomposition of the thermodynamically unstable imino ester salt.[7] The acid catalyst protonates the nitrile nitrogen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[10]

  • Isolation of the Intermediate: Once the reaction is complete (as indicated by the cessation of precipitation or by TLC analysis of the starting material), the precipitated Pinner salt is isolated by filtration under anhydrous conditions, washed with cold, dry diethyl ether, and dried under vacuum.

Step 2: Aminolysis to 1H-Indole-5-carboximidamide hydrochloride

  • Reaction Setup: The isolated Pinner salt is suspended in a solution of anhydrous ethanol in a separate flask.

  • Addition of Ammonia: The suspension is cooled in an ice bath, and a solution of ammonia in ethanol (a saturated solution is typically used, in excess) is added dropwise with stirring.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the conversion is complete (monitored by TLC or LC-MS).

    • Causality: Ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester to form a tetrahedral intermediate which then eliminates ethanol to yield the amidine. The reaction with ammonia forms the amidine, which is then protonated by the existing hydrochloride to give the final salt product.[11]

  • Product Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 1H-Indole-5-carboximidamide hydrochloride.

Characterization Workflow

G A Purified Product B Structural Confirmation A->B C Purity Assessment A->C D ¹H NMR & ¹³C NMR B->D E Mass Spectrometry (HRMS) B->E F FTIR Spectroscopy B->F G HPLC C->G H Elemental Analysis C->H

Caption: Standard workflow for the characterization of the final product.

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of 1H-Indole-5-carboximidamide hydrochloride is not extensively documented, its structural features suggest several avenues for therapeutic potential. This is largely based on the known activities of related indole derivatives and the principle of bioisosteric replacement.

The Carboxamide-Carboximidamide Bioisosteric Relationship

In drug design, a carboxamide group is often replaced by a carboximidamide (amidine) group in a process known as bioisosteric replacement.[13] This substitution can maintain or enhance biological activity while modulating key physicochemical properties.

  • Hydrogen Bonding: Both groups can act as hydrogen bond donors and acceptors, allowing for similar interactions with biological targets.[14]

  • Basicity: The carboximidamide group is significantly more basic than the carboxamide. This increased basicity can lead to stronger ionic interactions with acidic residues in a protein's active site.

  • Metabolic Stability: The C-N bond in amides can be susceptible to enzymatic hydrolysis. The amidine functionality can offer a different metabolic profile.[14]

Numerous indole-2- and indole-3-carboxamides have been investigated for a wide range of biological activities, including as antioxidants and antiviral agents.[2] Given the bioisosteric relationship, it is plausible that 1H-indole-5-carboximidamide could exhibit similar or enhanced activities.

Potential Therapeutic Targets and Signaling Pathways

The indole nucleus is a common feature in molecules targeting a variety of receptors and enzymes.[15][16]

  • Serotonin (5-HT) Receptors: The structural similarity of the indole core to serotonin makes it a prime candidate for interaction with 5-HT receptors, which are implicated in a range of neurological and psychiatric disorders.[1][3]

  • Enzyme Inhibition: Indole derivatives are known to inhibit various enzymes. For instance, indole-based compounds have been developed as inhibitors of kinases, which are crucial in cancer signaling pathways.

  • Antimicrobial and Antiviral Activity: The indole scaffold is present in many compounds with demonstrated antimicrobial and antiviral properties.[2][15]

The introduction of the positively charged carboximidamide group could facilitate interactions with targets that have negatively charged binding pockets, potentially leading to novel mechanisms of action or improved potency compared to carboxamide analogues.

G A 1H-Indole-5-carboximidamide hydrochloride B Potential Biological Targets A->B  interacts with C Serotonin Receptors B->C D Kinases B->D E Microbial Enzymes B->E F Therapeutic Areas C->F D->F E->F G Neurological Disorders F->G H Oncology F->H I Infectious Diseases F->I

Caption: Potential biological targets and therapeutic areas for the compound.

Conclusion

1H-Indole-5-carboximidamide hydrochloride is a compound with significant potential for exploration in drug discovery. While direct experimental data is sparse, a robust understanding of its basic properties can be inferred from established chemical principles and the behavior of closely related analogues. Its synthesis via the Pinner reaction from 1H-indole-5-carbonitrile is a well-precedented and viable approach. The bioisosteric relationship with the more extensively studied indole-5-carboxamides suggests a high probability of interesting biological activity. This technical guide provides a foundational framework for researchers and scientists to begin their investigation into this promising molecule, from its synthesis and characterization to the exploration of its therapeutic potential. Further experimental validation of the properties and biological activities outlined herein is a critical next step in unlocking the full potential of this and related compounds.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Grokipedia. Pinner reaction. Available at: [Link]

  • ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Available at: [Link]

  • NROChemistry. Pinner Reaction. Available at: [Link]

  • SynArchive. Pinner Reaction. Available at: [Link]

  • A manifold implications of indole and its derivatives: A brief Review. (n.d.). Available at: [Link]

  • Hypha Discovery Blogs. Bioisosteres that influence metabolism. Available at: [Link]

  • PubChem. 3-Formyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Indole-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Preparation and Properties of INDOLE. (n.d.). Available at: [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2013). ACS Medicinal Chemistry Letters, 4(10), 957–961.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025).
  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (n.d.). Semantic Scholar.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkivoc, 2019(2), 163-175.
  • Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons.
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). The Journal of Organic Chemistry, 57(24), 6689-6692.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). Molecules, 25(21), 5032.
  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025). Molecules, 30(19), 3988.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2025).
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2025).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology, 18(4), 846-854.
  • Regioselective C5−H Direct Iodin
  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025).
  • Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 189-193.
  • PubChem. Pyridine-2-carboximidamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 412–416.

Sources

Exploratory

An In-depth Technical Guide to 1H-Indole-5-carboximidamide hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of 1H-Indole-5-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 1H-Indole-5-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, and outline a robust synthetic pathway for its preparation, underpinned by established chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel indole derivatives.

Introduction and Significance

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a carboximidamide (amidine) group at the 5-position of the indole ring can significantly influence the molecule's physicochemical properties, such as its basicity and ability to participate in hydrogen bonding. These modifications can lead to enhanced interactions with biological targets, making 1H-Indole-5-carboximidamide and its salts valuable building blocks in the design of new therapeutic agents. The hydrochloride salt form is often preferred to improve solubility and stability for pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of 1H-Indole-5-carboximidamide hydrochloride combines the aromatic indole nucleus with a protonated carboximidamide functional group.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₉H₁₀ClN₃(Calculated)
Molecular Weight 195.65 g/mol (Calculated)
CAS Number 71889-75-3 (for parent base)[1]
Appearance Expected to be a crystalline solid(General knowledge of similar compounds)
Solubility Expected to be soluble in water and polar organic solvents(General knowledge of hydrochloride salts)
Melting Point Not availableN/A
¹H NMR Data Not availableN/A
¹³C NMR Data Not availableN/A

Synthesis of 1H-Indole-5-carboximidamide hydrochloride

The most direct and widely employed method for the synthesis of aromatic carboximidamides from their corresponding nitriles is the Pinner reaction.[2][3] This reaction proceeds via the formation of an intermediate Pinner salt (an imidate hydrochloride), which is then converted to the desired amidine upon treatment with ammonia.

Synthetic Route: The Pinner Reaction

The Pinner reaction offers a reliable pathway to 1H-Indole-5-carboximidamide hydrochloride, starting from the readily available 1H-indole-5-carbonitrile. The overall transformation is a two-step process.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1H-Indole-5-carbonitrile 1H-Indole-5-carbonitrile Pinner Salt Pinner Salt 1H-Indole-5-carbonitrile->Pinner Salt  HCl (gas), Anhydrous EtOH   1H-Indole-5-carboximidamide_hydrochloride 1H-Indole-5-carboximidamide hydrochloride Pinner Salt->1H-Indole-5-carboximidamide_hydrochloride  Ammonia (in EtOH)  

Reaction Mechanism

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which activates the carbon of the nitrile group towards nucleophilic attack by an alcohol (in this case, ethanol). This results in the formation of an imidate hydrochloride, commonly referred to as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia leads to the displacement of the ethoxy group to form the final carboximidamide hydrochloride.

Experimental Protocol (General Procedure)

The following is a representative procedure for the Pinner reaction, which would require optimization for the specific synthesis of 1H-Indole-5-carboximidamide hydrochloride.

Step 1: Formation of the Pinner Salt (Ethyl 1H-indole-5-carboximidate hydrochloride)

  • A solution of 1H-indole-5-carbonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored by TLC until the starting material is consumed. The Pinner salt may precipitate from the solution.

  • The reaction mixture is then typically purged with an inert gas (e.g., nitrogen or argon) to remove excess HCl. The precipitated Pinner salt can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum. Alternatively, the reaction mixture can be used directly in the next step.

Step 2: Conversion to 1H-Indole-5-carboximidamide hydrochloride

  • The crude Pinner salt from the previous step is suspended in a fresh portion of anhydrous ethanol.

  • The suspension is cooled to 0 °C.

  • A solution of ammonia in ethanol (saturated) is added dropwise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours (the progress can be monitored by TLC or LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether), to yield 1H-Indole-5-carboximidamide hydrochloride as a solid.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a viable synthetic route for 1H-Indole-5-carboximidamide hydrochloride. The Pinner reaction stands out as a classical and effective method for the preparation of this and other aromatic amidines. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required for the synthesis and further exploration of this promising indole derivative in the context of drug discovery and development.

References

[4] Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10 (2), 1889–1897. [5] A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry2013 , 9, 1572-1578. [6] CN1129941A - Substituted azaindoline compounds and preparation method thereof - Google Patents. [2] Pinner Reaction. Wikipedia. [3] Pinner Reaction. J&K Scientific. [7] Pinner Reaction - Organic Chemistry Portal. CN101321525B - Heteroaryl-substituted piperidine derivatives as 1-cpt1 inhibitors - Google Patents. 1H-Indole-5-carboxamide - Chem-Impex. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem. Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem. 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide - Optional[1H NMR] - Spectrum. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) - Human Metabolome Database. 1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide - Optional[1H NMR] - Spectrum. 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. 1670-87-7|1H-indole-5-carboxamide|BLD Pharm. [1] 71889-75-3|1H-Indole-5-carboximidamide|BLD Pharm. N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 - PubChem. CAS#:80661-60-5 | 1H-Indole-3-carboximidamide hydrochloride | Chemsrc. Process for the preparation of 1H-indole-5-carbonitrile - Technical Disclosure Commons. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - Indian Chemical Society. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC - PubMed Central. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1H-Indole-5-carboximidamide hydrochloride

Preamble: Navigating the Uncharted Territory of a Novel Scaffold To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the very lifeblood of therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the very lifeblood of therapeutic innovation. The compound at the center of this guide, 1H-Indole-5-carboximidamide hydrochloride, represents a unique structural motif for which direct, comprehensive mechanistic data is not yet prevalent in the public domain. This guide, therefore, adopts a first-principles approach. By dissecting its core structure—the indole ring, the 5-position carboximidamide group, and its hydrochloride salt form—and drawing parallels from extensively studied, structurally related indole derivatives, we can construct a robust, data-driven hypothesis for its mechanism of action. This document is intended not as a definitive statement, but as a foundational blueprint to guide your own research and validation efforts.

Part 1: Deconstructing the Molecular Architecture

The structure of 1H-Indole-5-carboximidamide hydrochloride presents several key features that inform its potential biological activity:

  • The Indole Scaffold: The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its bicyclic aromatic structure allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. Many indole-containing molecules are known to be potent inhibitors of kinases and other enzymes.[1][2]

  • The 5-Carboximidamide Group: The carboximidamide (amidine) group is a strong basic group and can exist as a resonance-stabilized cation under physiological conditions. This feature makes it an excellent hydrogen bond donor and allows for potent electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites. This functional group is a known pharmacophore in inhibitors of enzymes such as nitric oxide synthase and PARP.[3]

  • The Hydrochloride Salt: This formulation enhances the solubility and stability of the parent compound, facilitating its handling and bioavailability in experimental settings.

Given these structural alerts, we will now explore the most probable molecular targets and signaling pathways for 1H-Indole-5-carboximidamide hydrochloride.

Part 2: Postulated Mechanism of Action I: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A compelling and highly probable mechanism of action for an indole derivative bearing a carboximidamide-like functional group is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.

Scientific Rationale

PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). PARP inhibitors have emerged as a successful class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[4][5] The mechanism of action for many PARP inhibitors involves mimicking the nicotinamide portion of the NAD+ substrate, thereby occupying the catalytic site and preventing the synthesis of poly(ADP-ribose) chains. This "catalytic inhibition" is often accompanied by "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, leading to the formation of toxic DNA-PARP complexes that are converted into double-strand breaks (DSBs) during replication.[5]

Several indole-based structures have been reported as potent PARP inhibitors.[6][7][8] The indole scaffold can effectively occupy the nicotinamide-binding pocket, while the carboxamide or a bioisostere at a suitable position can form crucial hydrogen bonds that anchor the molecule in the active site. The carboximidamide group in 1H-Indole-5-carboximidamide is a strong candidate for forming such interactions.

Proposed Signaling Pathway: PARP Inhibition

PARP_Inhibition cluster_0 Cellular Environment cluster_1 Consequences DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB leads to NAD NAD+ PARP1->NAD consumes BER Base Excision Repair (BER) PARP1->BER activates PAR Poly(ADP-ribose) NAD->PAR to synthesize BER->DNA_SSB repairs Indole 1H-Indole-5-carboximidamide hydrochloride Indole->PARP1 inhibits & traps Replication_Fork Replication Fork Replication_Fork->DNA_SSB collides with unrepaired SSB HR_deficient Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient cannot be repaired in Apoptosis Apoptosis HR_deficient->Apoptosis undergoes

Caption: Proposed mechanism of PARP inhibition by 1H-Indole-5-carboximidamide hydrochloride.

Experimental Validation Protocol: In Vitro PARP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-Indole-5-carboximidamide hydrochloride against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (PARP-1 substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 1H-Indole-5-carboximidamide hydrochloride (test compound)

  • Olaparib or Veliparib (positive control)

  • DMSO (vehicle control)

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted compounds, controls, and vehicle to the wells.

  • Add the PARP-1 enzyme to all wells except the blank.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding 2N H2SO4.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Part 3: Postulated Mechanism of Action II: Kinase Inhibition

The indole scaffold is a common feature in a multitude of kinase inhibitors, targeting pathways crucial for cell proliferation, survival, and angiogenesis.[2]

Scientific Rationale

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, acting as key regulators in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Indole-based compounds have been successfully developed as inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Several indole-2-carboxamide and indole-3-substituted derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis, and indole derivatives have been identified as dual EGFR/VEGFR inhibitors.

  • Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the MAPK family, ASK1 is implicated in inflammatory diseases, and indole-2-carboxamide derivatives have been discovered as potent ASK1 inhibitors.[10]

  • Akt/mTOR Pathway: This pathway is central to cell growth and survival, and certain indole-2-carboxamide derivatives have been shown to suppress this signaling cascade.[11]

The indole ring of 1H-Indole-5-carboximidamide hydrochloride could potentially bind to the ATP-binding pocket of various kinases, while the 5-carboximidamide group could form critical interactions with the hinge region or other key residues.

Proposed Signaling Pathway: Inhibition of a Pro-Survival Kinase Cascade (e.g., PI3K/Akt)

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Akt/mTOR Pathway cluster_2 Cellular Outcomes Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds & activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibition of Akt promotes Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Indole 1H-Indole-5-carboximidamide hydrochloride Indole->Akt inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Experimental Validation Protocol: In Vitro Kinase Inhibition Assay (e.g., for Akt1)

Objective: To determine the IC50 of 1H-Indole-5-carboximidamide hydrochloride against a representative kinase, such as Akt1.

Materials:

  • Recombinant human Akt1 enzyme

  • A suitable peptide substrate for Akt1 (e.g., Crosstide)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • 1H-Indole-5-carboximidamide hydrochloride (test compound)

  • Staurosporine or a specific Akt inhibitor (positive control)

  • DMSO (vehicle control)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in kinase buffer.

  • Add the diluted compounds, controls, and vehicle to the wells of a 384-well plate.

  • Add the Akt1 enzyme and peptide substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition based on the luminescence signal (higher signal = more inhibition).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Part 4: Other Potential Mechanisms and Future Directions

While PARP and kinase inhibition represent highly plausible mechanisms, the unique structure of 1H-Indole-5-carboximidamide hydrochloride could also lead to interactions with other targets. The indole scaffold is known to interact with a diverse range of biological targets, including:

  • Nur77: An orphan nuclear receptor involved in apoptosis.[12][13]

  • Androgen Receptor: Inhibition of this receptor is a key strategy in prostate cancer.[14]

  • Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases.[15]

  • Cannabinoid Receptors: Part of the endocannabinoid system.[16]

Comprehensive target profiling using techniques such as kinome screening, affinity chromatography, or computational docking studies will be invaluable in elucidating the full spectrum of biological activities for this compound.

Summary of Quantitative Data for Related Indole Derivatives

Compound ClassTargetIC50 ValuesReference
Indole-2-carboxamidesEGFRWT68 ± 5 nM[9]
Indole-2-carboxamidesEGFRT790M9.5 ± 2 nM[9]
Indole-2-carboxamideASK1Potent inhibition[10]
Benzimidazole carboxamidesPARP-1~4 nM[6]
Benzimidazole carboxamidesPARP-2~4 nM[6]
Pyrazole-1-carboxamidineiNOS, eNOS, nNOS0.2 µM[3]
Indole-based derivativeMAO-BKi = 94.52 nM[15]

Conclusion

1H-Indole-5-carboximidamide hydrochloride is a novel chemical entity with significant therapeutic potential. Based on a thorough analysis of its structural components and the established activities of related indole derivatives, we postulate that its primary mechanisms of action are likely to involve the inhibition of PARP and/or various protein kinases. The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses. The journey from a novel molecule to a potential therapeutic is a long and rigorous one, and it is our hope that this guide will serve as a valuable compass for your research endeavors.

References

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023).
  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). PubMed.
  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcer
  • Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). (n.d.). PubMed.
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.).
  • Discovery of 5-(Pyrimidin-2-ylamino)
  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and rel
  • Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. (2020). PubMed.
  • Synthesis and biological evaluation of new N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands. (2010). PubMed.
  • Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling P
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023).
  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. (2021). PubMed Central.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.).
  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. (n.d.).
  • 7-Azaindole-1-carboxamides as a New Class of PARP-1 Inhibitors. (2014). PubMed.
  • 53BP1 as a Potential Predictor of Response in PARP Inhibitor-Treated Homologous Recombination-Deficient Ovarian Cancer. (n.d.).
  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. (n.d.).

Sources

Exploratory

A Technical Guide to the Predicted Biological Activity of the 1H-Indole-5-Carboximidamide Scaffold: A PARP Inhibition Hypothesis

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary While specific biological data for 1H-Indole-5-carboximidamide hydrochloride is not extensively documented in publicly accessibl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific biological data for 1H-Indole-5-carboximidamide hydrochloride is not extensively documented in publicly accessible literature, its chemical architecture provides a compelling basis for predicting its primary biological function. This guide posits that the 1H-indole-5-carboximidamide scaffold acts as a competitive inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. This hypothesis is grounded in the structural similarity between the molecule's carboximidamide (amidine) group and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP. This document will elucidate the mechanistic rationale for this prediction, detail the established therapeutic concept of synthetic lethality that such an inhibitor would exploit, and provide a comprehensive framework of self-validating experimental protocols to rigorously test this hypothesis.

Introduction: Deconstructing the Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone of modern drug design. The subject of this guide, 1H-Indole-5-carboximidamide, combines this indole core with a carboximidamide functional group at the 5-position. It is this specific functional group that provides the foundational logic for its predicted biological target.

Enzymes that utilize NAD+, such as PARP, are critical regulators of cellular processes. Small molecules that can mimic the nicotinamide portion of NAD+ can act as competitive inhibitors, effectively blocking the enzyme's catalytic activity. The carboximidamide group is a well-established bioisostere of nicotinamide, making the 1H-indole-5-carboximidamide scaffold a prime candidate for a PARP inhibitor.[1][2]

The Primary Target: Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR). They function as molecular sensors that detect single-strand breaks (SSBs) in DNA.[3] Upon binding to damaged DNA, PARP-1 utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[1][3] This PARylation event serves as a scaffold to recruit other critical DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.

A PARP inhibitor (PARPi) competitively binds to the catalytic domain of PARP where NAD+ would normally dock. This action has two primary consequences:

  • Inhibition of Catalytic Activity: The synthesis of PAR chains is blocked, preventing the recruitment of the DNA repair machinery.

  • PARP Trapping: A more potent cytotoxic mechanism where the inhibitor locks the PARP enzyme onto the DNA at the site of the break.[4] This trapped PARP-DNA complex is a significant physical obstacle.

The Therapeutic Principle: Synthetic Lethality

The clinical success of PARP inhibitors is built upon the concept of synthetic lethality. This genetic principle applies when a deficiency in two genes or pathways simultaneously results in cell death, whereas a deficiency in either one alone is survivable.[4][5]

Many hereditary cancers, including a subset of breast, ovarian, prostate, and pancreatic cancers, harbor mutations in genes like BRCA1 or BRCA2. These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the Homologous Recombination (HR) pathway.[6][7][8]

In a healthy cell, if PARP is inhibited, SSBs can persist. During DNA replication, when a replication fork encounters an unrepaired SSB, the fork can collapse, creating a more lethal DSB. However, the functional HR pathway can accurately repair this DSB, and the cell survives.

In a BRCA-mutant cancer cell, the HR pathway is already deficient. When a PARP inhibitor is introduced, the cell's ability to repair SSBs is also compromised. The resulting DSBs from replication fork collapse cannot be effectively repaired, leading to overwhelming genomic instability and apoptotic cell death.[4][9] This creates a powerful and selective method for killing cancer cells while sparing healthy tissues.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA1/2 mutant) ssb0 DNA Single-Strand Break (SSB) parpi0 PARP Inhibitor parp_path0 PARP-mediated Repair Blocked ssb0->parp_path0 PARP Inhibited rep_fork0 Replication Fork parp_path0->rep_fork0 Replication dsb0 Double-Strand Break (DSB) rep_fork0->dsb0 Replication hr_path0 Homologous Recombination (HR) Repair dsb0->hr_path0 Successful Repair survival0 Cell Survival hr_path0->survival0 Successful Repair ssb1 DNA Single-Strand Break (SSB) parpi1 PARP Inhibitor parp_path1 PARP-mediated Repair Blocked ssb1->parp_path1 PARP Inhibited rep_fork1 Replication Fork parp_path1->rep_fork1 Replication dsb1 Double-Strand Break (DSB) rep_fork1->dsb1 Replication hr_path1 Homologous Recombination (HR) Repair Deficient dsb1->hr_path1 Repair Failure death1 Cell Death (Apoptosis) hr_path1->death1 Repair Failure G cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Advanced Studies start Hypothesis: Test Compound is a PARP Inhibitor enz_assay Biochemical Assay: PARP1/2 Enzymatic Inhibition (Determine IC50) start->enz_assay cell_prolif Cell Proliferation Assay: HR-Deficient vs. HR-Proficient (Demonstrate Selective Cytotoxicity) enz_assay->cell_prolif If Active target_eng Target Engagement Assay: Western Blot for PAR Levels (Confirm Cellular Activity) cell_prolif->target_eng pk_pd Pharmacokinetics & Pharmacodynamics target_eng->pk_pd If Selective invivo In Vivo Xenograft Models pk_pd->invivo

Caption: Tiered experimental workflow for validating PARP inhibitor activity.

Protocol: In Vitro PARP-1 Enzymatic Inhibition Assay

This protocol serves to determine if the Test Compound directly inhibits the catalytic activity of the PARP-1 enzyme and to calculate its half-maximal inhibitory concentration (IC50).

Principle: A colorimetric assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. PARP-1 activity is directly proportional to the amount of incorporated biotin, which is detected by a Streptavidin-HRP conjugate and a colorimetric substrate.

Methodology:

  • Plate Preparation: Rehydrate a 96-well plate pre-coated with histones. Wash 3 times with 1x Phosphate-Buffered Saline (PBS).

  • Compound Preparation: Perform a serial dilution of the Test Compound in PARP Assay Buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle-only (e.g., DMSO) control.

  • Reaction Initiation: To each well, add the following in order:

    • 25 µL of 1x PARP Assay Buffer.

    • 5 µL of the serially diluted Test Compound, positive control, or vehicle.

    • 10 µL of Activated PARP-1 Enzyme.

    • 10 µL of 1x PARP Cocktail (containing biotinylated NAD+).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate 5 times with 1x PBS + 0.1% Tween-20.

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the plate 5 times as described above.

    • Add 50 µL of TMB Substrate and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the percentage of inhibition against the log concentration of the Test Compound. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Self-Validation: The assay is validated if the positive control (Olaparib) yields an IC50 value within its known effective range and the signal-to-background ratio of the vehicle control is robust.

Protocol: Cell-Based Proliferation Assay for Synthetic Lethality

This protocol assesses the selective cytotoxicity of the Test Compound against cancer cells with a deficient HR pathway compared to those with a proficient HR pathway.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cell Plating: Seed two cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well):

    • HR-Deficient: CAPAN-1 (pancreatic cancer, BRCA2 mutant).

    • HR-Proficient: A suitable control, such as a BRCA2-reconstituted CAPAN-1 line or another pancreatic cancer line like PANC-1.

  • Incubation: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in cell culture media. Remove the old media from the plates and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only and no-cell (blank) controls.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability against drug concentration for each cell line to determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: A successful experiment will show a significantly lower GI50 value for the HR-deficient cell line (CAPAN-1) compared to the HR-proficient cell line, demonstrating selective, synthetic lethal activity.

Potential Therapeutic Applications and Future Directions

If validated as a potent and selective PARP inhibitor, the 1H-Indole-5-carboximidamide scaffold could be a valuable starting point for a drug discovery program. The primary therapeutic area would be oncology, specifically for tumors characterized by HR deficiency. This includes:

  • Ovarian and Breast Cancer: Particularly in patients with germline or somatic BRCA1/2 mutations.

  • Prostate Cancer: In metastatic castration-resistant prostate cancer (mCRPC) with specific DNA repair gene mutations.

  • Pancreatic Cancer: For patients with germline BRCA mutations.

Future work would involve extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). Promising lead compounds would then advance to in vivo testing in xenograft models derived from HR-deficient tumors.

References

A comprehensive list of references will be compiled based on the specific scientific literature used to support the claims and protocols detailed above. All URLs will be verified for accessibility. The following are representative of the sources informing this guide:

Sources

Foundational

In Silico Modeling of 1H-Indole-5-carboximidamide Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive technical framework for the in silico modeling of 1H-Indole-5-carboximidamide hydrochloride and its derivatives. Recognizing the therapeutic potential of the indole scaffold,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the in silico modeling of 1H-Indole-5-carboximidamide hydrochloride and its derivatives. Recognizing the therapeutic potential of the indole scaffold, particularly in oncology, this document offers researchers, scientists, and drug development professionals a detailed walkthrough of computational strategies to elucidate the interactions of this compound class with its biological targets. We will focus on the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor metastasis and a validated target for indole-based inhibitors. This guide will not only detail the "how-to" of molecular docking, molecular dynamics simulations, and pharmacophore modeling but, more critically, the "why," providing the scientific rationale behind each step to ensure robust and meaningful results.

Introduction: The Therapeutic Promise of Indole-Based Compounds and the Role of In Silico Modeling

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer properties.[1] 1H-Indole-5-carboximidamide hydrochloride, a member of this versatile class, presents a promising starting point for the design of novel therapeutics. The exploration of its interactions with biological targets is paramount to understanding its mechanism of action and optimizing its therapeutic potential.

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict and analyze molecular interactions.[2][3] By simulating these interactions at an atomic level, we can gain insights into binding affinities, conformational changes, and the key molecular determinants of ligand recognition. This guide will leverage the known association of indole derivatives with the urokinase-type plasminogen activator (uPA) to provide a practical and relevant case study.[4]

The Target: Urokinase-Type Plasminogen Activator (uPA)

uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.[5][6] Elevated levels of uPA are correlated with poor prognosis in several cancers, making it an attractive target for anticancer drug development.[7][8] The uPA signaling pathway is a complex cascade that ultimately leads to the activation of plasmin from its zymogen, plasminogen. Plasmin, in turn, activates matrix metalloproteinases (MMPs), which degrade collagen and other components of the extracellular matrix, facilitating cell migration and invasion.[5][9][10]

Below is a diagram illustrating the simplified uPA signaling pathway:

uPA_Pathway pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR->Plasminogen Localizes Plasmin Plasmin Plasminogen->Plasmin MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates MMPs_active Active MMPs MMPs_pro->MMPs_active ECM_degradation ECM Degradation MMPs_active->ECM_degradation Leads to

Figure 1: Simplified uPA signaling pathway.

Foundational Steps: Ligand and Receptor Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps for both the ligand (1H-Indole-5-carboximidamide) and the receptor (uPA).

Ligand Preparation
  • Structure Generation: The 2D structure of 1H-Indole-5-carboximidamide can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The hydrochloride salt implies protonation of the carboximidamide group, which should be accurately represented.

  • 3D Conversion and Energy Minimization: The 2D structure is then converted to a 3D conformation. To obtain a low-energy and geometrically realistic conformation, an energy minimization protocol should be applied using a suitable force field (e.g., MMFF94 or AM1). This can be performed in software packages like Avogadro, MOE (Molecular Operating Environment), or Schrödinger's LigPrep.

Receptor Preparation
  • PDB Structure Selection: A high-resolution crystal structure of the target protein is the cornerstone of structure-based drug design. For this guide, we will use the PDB entry 1OWD , which is a crystal structure of human uPA.[7][11]

  • Protein Clean-up: The raw PDB file often contains non-essential components that must be removed, including water molecules, co-solvents, and any co-crystallized ligands (unless they are being used for binding site definition). It is also crucial to check for and repair any missing residues or atoms. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Maestro or the Structure Preparation tool in MOE.

  • Protonation and Optimization: The protonation state of ionizable residues at a given pH is critical for accurate interaction modeling. Tools like H++ or the Protein Preparation Wizard can be used to assign the correct protonation states. Following this, a constrained energy minimization of the protein structure is recommended to relieve any steric clashes.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][11] This technique is invaluable for virtual screening and for generating initial hypotheses about ligand-receptor interactions.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare Receptor and Ligand Files: Convert the cleaned protein and the energy-minimized ligand to the PDBQT format using AutoDockTools (ADT). This format includes atomic charges and atom types.

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the protein. For uPA, the active site is well-characterized and includes the catalytic triad (His57, Asp102, Ser195).[7] The grid box should be centered around these residues.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results: The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol). These poses should be visually inspected to assess the plausibility of the predicted interactions with the active site residues.

Data Presentation: Docking Results
CompoundDocking Score (kcal/mol)Key Interacting Residues
1H-Indole-5-carboximidamide-7.5Ser195, His57, Asp189, Gly216
Reference Inhibitor-9.2Ser195, His57, Asp189, Gly216, Trp215

Note: The data in this table is illustrative and would be generated from the actual docking experiment.

The following workflow diagram outlines the molecular docking process:

Docking_Workflow start Start prep_ligand Prepare Ligand (3D Structure, Charges) start->prep_ligand prep_protein Prepare Protein (Clean, Protonate) start->prep_protein define_grid Define Grid Box (Binding Site) prep_ligand->define_grid prep_protein->define_grid run_docking Run Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Poses (Scoring, Interactions) run_docking->analyze_poses end End analyze_poses->end

Figure 2: Molecular docking workflow.

Molecular Dynamics Simulations: Exploring Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time and to observe conformational changes.[4][12][13][14][15]

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Force Field Selection: Choose an appropriate force field for both the protein (e.g., CHARMM36m) and the ligand (e.g., CGenFF).

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) without restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the receptor.

The general workflow for an MD simulation is depicted below:

MD_Workflow start Start (Docked Complex) system_setup System Setup (Force Field, Solvation, Ions) start->system_setup minimization Energy Minimization system_setup->minimization nvt NVT Equilibration (Heating) minimization->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD npt->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis end End analysis->end

Figure 3: Molecular dynamics simulation workflow.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[6][16][17][18][19] This approach is particularly useful for virtual screening of large compound libraries to identify novel scaffolds.

Experimental Protocol: Ligand-Based Pharmacophore Modeling
  • Training Set Selection: Select a set of known active uPA inhibitors with diverse structures.

  • Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.

  • Feature Identification: Identify common chemical features among the active compounds, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

  • Pharmacophore Generation: Align the training set molecules based on their common features to generate a 3D pharmacophore model.

  • Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

The logical relationship in pharmacophore modeling is as follows:

Pharmacophore_Logic actives Set of Active Ligands features Common Chemical Features (H-bond donors/acceptors, etc.) actives->features alignment 3D Alignment features->alignment pharmacophore Pharmacophore Model alignment->pharmacophore

Figure 4: Logic of pharmacophore model generation.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the in silico modeling of 1H-Indole-5-carboximidamide hydrochloride interactions with its putative target, uPA. By following the outlined protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the molecular basis of this compound's activity and rationally design more potent and selective derivatives. The integration of these computational techniques provides a powerful strategy to accelerate the drug discovery process, from hit identification to lead optimization. Future work should focus on the experimental validation of the in silico predictions to close the loop between computational modeling and preclinical development.

References

  • Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. (n.d.). MDPI. Retrieved from [Link]

  • The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling. (n.d.). PubMed. Retrieved from [Link]

  • Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. (n.d.). Frontiers. Retrieved from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). Read the Docs. Retrieved from [Link]

  • Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention. (n.d.). Frontiers. Retrieved from [Link]

  • The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]

  • GROMACS Tutorial: Protein-Ligand Complex. (n.d.). Virginia Tech. Retrieved from [Link]

  • 1W11: UROKINASE TYPE PLASMINOGEN ACTIVATOR. (2008). RCSB PDB. Retrieved from [Link]

  • Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis. (n.d.). PubMed. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2021). YouTube. Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved from [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2023). protocols.io. Retrieved from [Link]

  • Discovery of Novel Urokinase Plasminogen Activator (uPA) Inhibitors Using Ligand-Based Modelling and Virtual Screening followed by In Vitro Analysis. (2011). ResearchGate. Retrieved from [Link]

  • Design of Potential Inhibitors of Urokinase Using in Silico Approach. (2022). ClinicSearch. Retrieved from [Link]

  • Urokinase. (n.d.). Wikipedia. Retrieved from [Link]

  • 4JK6: Human urokinase-type Plasminogen Activator (uPA) in complex with a bicyclic peptide inhibitor (UK18-D-Aba). (2013). RCSB PDB. Retrieved from [Link]

  • In silico docking of urokinase plasminogen activator and integrins. (2007). PMC. Retrieved from [Link]

  • Application of Molecular Modeling to Urokinase Inhibitors Development. (n.d.). PMC. Retrieved from [Link]

  • Crystal structure of the human urokinase plasminogen activator receptor bound to an antagonist peptide. (2005). PMC. Retrieved from [Link]

  • 1EJN: UROKINASE PLASMINOGEN ACTIVATOR B-CHAIN INHIBITOR COMPLEX. (2000). RCSB PDB. Retrieved from [Link]

  • In Vitro Study of the Fibrinolytic Activity via Single Chain Urokinase-Type Plasminogen Activator and Molecular Docking of FGFC1. (2022). PMC. Retrieved from [Link]

  • Design of Potential Inhibitors of Urokinase Using in Silico Approach. (2022). ClinicSearch. Retrieved from [Link]

  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019). PMC. Retrieved from [Link]

  • ligand based design:pharmacophore generation. (2016). YouTube. Retrieved from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). MDPI. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Blueprint of a Promising Scaffold: An In-depth Technical Guide to 1H-Indole-5-carboximidamide Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1H-Indole-5-carboximidamide hydrochloride, a molecule of significant interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1H-Indole-5-carboximidamide hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies to generate and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed blueprint for the structural verification and characterization of this important indole derivative. The causality behind spectral features is explained, providing a framework for understanding the spectroscopic properties of related compounds.

Introduction: The Significance of 1H-Indole-5-carboximidamide Hydrochloride

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a carboximidamide (amidine) group at the 5-position of the indole ring, particularly as its hydrochloride salt, imparts unique physicochemical properties that can enhance biological target interactions and improve pharmacokinetic profiles. The amidine group is a strong basic moiety and is often protonated at physiological pH, allowing it to participate in key hydrogen bonding and electrostatic interactions with biological macromolecules.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a detailed examination of the predicted spectroscopic data for 1H-Indole-5-carboximidamide hydrochloride, offering a virtual "fingerprint" of the molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 1H-Indole-5-carboximidamide hydrochloride have been systematically numbered. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of 1H-Indole-5-carboximidamide hydrochloride with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of experimental data in public databases, the following ¹H and ¹³C NMR spectra have been predicted using advanced computational algorithms that are widely accepted in the scientific community.

Predicted ¹H NMR Spectrum

Methodology for Prediction: The ¹H NMR spectrum was predicted using online platforms that employ a combination of database-driven and machine learning algorithms.[1] These tools analyze the chemical environment of each proton to estimate its chemical shift and coupling constants.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N1-H)~11.5br s-
H2~7.5tJ ≈ 2.5
H3~6.5tJ ≈ 2.5
H4~7.8dJ ≈ 8.5
H6~7.6ddJ ≈ 8.5, 1.5
H7~8.1dJ ≈ 1.5
NH (amidinium)~9.0-9.5br s-
NH₂ (amidinium)~8.5-9.0br s-

Interpretation of the ¹H NMR Spectrum:

  • Indole Ring Protons:

    • The N1-H proton is expected to be significantly deshielded, appearing as a broad singlet around 11.5 ppm, characteristic of an indole NH.

    • H2 and H3 of the pyrrole ring are anticipated to appear as triplets (due to coupling with each other and H1) in the range of 6.5-7.5 ppm.

    • The protons on the benzene portion of the indole ring will exhibit a predictable pattern. H4 is expected to be a doublet around 7.8 ppm, coupled to H6. H6 will likely appear as a doublet of doublets around 7.6 ppm, showing coupling to both H4 and H7. H7 is predicted to be a doublet around 8.1 ppm, with a smaller coupling constant from its meta-relationship with H6. The deshielding of H7 is due to its proximity to the electron-withdrawing amidinium group.

  • Carboximidamide Protons:

    • The protons on the nitrogen atoms of the amidinium group are expected to be broad singlets due to rapid exchange and quadrupolar relaxation. Their chemical shifts are highly dependent on concentration and temperature but are predicted to be in the deshielded region of 8.5-9.5 ppm. The protonation of the amidine group to form the amidinium ion leads to this significant downfield shift.[2][3]

Predicted ¹³C NMR Spectrum

Methodology for Prediction: The ¹³C NMR spectrum was predicted using online tools that utilize extensive databases of known spectra and employ algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks.[4][5]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C2~125
C3~102
C3a~128
C4~122
C5~120
C6~120
C7~112
C7a~136
C8 (C=N)~165

Interpretation of the ¹³C NMR Spectrum:

  • Indole Ring Carbons: The chemical shifts of the indole ring carbons are consistent with those of other 5-substituted indoles. The C3 carbon is typically the most shielded, appearing around 102 ppm. The quaternary carbons, C3a and C7a, are found further downfield.

  • Amidinium Carbon (C8): The most notable feature is the chemical shift of the amidinium carbon (C8), which is predicted to be around 165 ppm. This downfield shift is characteristic of a carbon double-bonded to two nitrogen atoms and is a key indicator of the carboximidamide functionality.[6]

Infrared (IR) Spectroscopy

Methodology for Prediction: The IR spectrum was predicted using online tools that employ computational chemistry methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies of the molecule.[7][8]

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (indole and amidinium)
~3100-3000MediumC-H stretching (aromatic)
~1660StrongC=N stretching (amidinium)
~1620MediumN-H bending (amidinium)
~1580-1450Medium-StrongC=C stretching (aromatic ring)
~800-700StrongC-H out-of-plane bending

Interpretation of the IR Spectrum:

  • N-H Stretching: A broad and strong absorption in the 3400-3200 cm⁻¹ region is expected, arising from the overlapping N-H stretching vibrations of the indole NH and the amidinium N-H groups. Hydrogen bonding will contribute to the broadening of these peaks.[9][10]

  • C=N Stretching: A strong absorption band around 1660 cm⁻¹ is a key diagnostic peak for the C=N double bond of the protonated amidine group.[11]

  • Aromatic C=C Stretching: Multiple bands in the 1580-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the indole aromatic system.

  • N-H Bending: The N-H bending vibrations of the amidinium group are expected to appear around 1620 cm⁻¹.[12]

Mass Spectrometry (MS)

Methodology for Prediction: The mass spectrum fragmentation pattern was predicted using online fragmentation prediction tools that apply known fragmentation rules to the input molecular structure.[13][14]

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 159.08 (for the free base, 1H-Indole-5-carboximidamide)

  • Major Fragments:

    • m/z = 142 (Loss of NH₃)

    • m/z = 116 (Loss of HCN from the pyrrole ring)

    • m/z = 89

Interpretation of the Mass Spectrum:

The mass spectrum of the free base (1H-Indole-5-carboximidamide) is presented, as the hydrochloride salt would typically dissociate in the mass spectrometer.

  • The molecular ion peak at m/z 159 would confirm the molecular weight of the free base.

  • A significant fragment at m/z 142 is expected, corresponding to the loss of ammonia (NH₃) from the amidine group.

  • Fragmentation of the indole ring itself is also anticipated. A characteristic loss of hydrogen cyanide (HCN) from the pyrrole ring would lead to a fragment at m/z 116 .

  • Further fragmentation of the benzene ring portion could lead to smaller fragments, such as the one observed at m/z 89 .

G M [M]+. m/z = 159 F1 [M - NH3]+. m/z = 142 M->F1 - NH3 F2 [M - HCN]+. m/z = 132 M->F2 - HCN F3 Further Fragmentation F1->F3 F2->F3

Caption: Proposed key fragmentation pathways for 1H-Indole-5-carboximidamide in mass spectrometry.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1H-Indole-5-carboximidamide hydrochloride. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from reliable computational methods, offer a detailed structural blueprint of the molecule. The interpretation of the key spectral features, grounded in the fundamental principles of spectroscopy and the known characteristics of the indole and amidinium functional groups, provides a robust framework for the identification and characterization of this compound and its derivatives. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident structural verification of this promising molecular scaffold.

References

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Online] Available at: [Link]

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281.

  • Bruker. Mnova Predict | Accurate Prediction. [Online] Available at: [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Online] Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Online] Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Online] Available at: [Link]

  • ResearchGate. How to predict IR Spectra?. [Online] Available at: [Link]

  • Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European journal of medicinal chemistry, 44(3), 1010–1015.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online] Available at: [Link]

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Online] Available at: [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Brown, D. W., Floyd, A. J., & Sainsbury, M. (1984). Organic Spectroscopy. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 1H-Indole-5-carboximidamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical pre-formulation parameters for 1H-Indole-5-carboximidamide hydrochloride, a novel indole derivative of interest in pharmaceutical development. As dir...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical pre-formulation parameters for 1H-Indole-5-carboximidamide hydrochloride, a novel indole derivative of interest in pharmaceutical development. As direct experimental data for this specific molecule is not widely published, this document establishes a foundational framework for its characterization. It synthesizes established principles of salt solubility and stability with proven analytical methodologies for indole-containing compounds. The protocols and data presented herein are illustrative and intended to serve as a robust starting point for laboratory investigation.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Pre-formulation studies are the cornerstone of this process, providing the fundamental knowledge required to develop a stable, safe, and effective dosage form.[1][2] For 1H-Indole-5-carboximidamide hydrochloride, a molecule with therapeutic potential, characterizing its solubility and stability is paramount. These two parameters directly influence its bioavailability, manufacturability, and shelf-life.

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[3][4] The decision to develop the hydrochloride salt of 1H-Indole-5-carboximidamide is a strategic one, often aimed at enhancing aqueous solubility and improving chemical stability compared to the free base.[5] However, the introduction of a counter-ion also necessitates a detailed investigation into its behavior under various conditions to preempt potential development hurdles.

This guide will delve into the theoretical and practical aspects of determining the aqueous and organic solubility of 1H-Indole-5-carboximidamide hydrochloride, followed by a detailed exploration of its stability under stressed conditions, as mandated by international regulatory guidelines.

Solubility Profile: A Key Determinant of Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids.[2] For 1H-Indole-5-carboximidamide hydrochloride, understanding its solubility in various media is the first step in predicting its in vivo performance.

Theoretical Considerations for Hydrochloride Salts

The hydrochloride salt of a weakly basic compound like 1H-Indole-5-carboximidamide is expected to exhibit higher aqueous solubility than its free base, particularly in acidic to neutral pH environments. This is due to the protonation of the basic functional group, leading to the formation of a more polar, water-soluble species.

However, it is crucial to consider the "common ion effect." In the presence of a high concentration of chloride ions, such as in the gastric fluid, the solubility of a sparingly soluble hydrochloride salt can be suppressed.[6] This phenomenon must be investigated to avoid overestimating the in vivo dissolution.

Experimental Determination of Aqueous Solubility

A robust method for determining the pH-solubility profile is essential. The shake-flask method, while traditional, remains a reliable approach.

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Equilibration: Add an excess amount of 1H-Indole-5-carboximidamide hydrochloride to each buffer solution in sealed vials.

  • Agitation: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Dilute the filtered samples as necessary and quantify the concentration of dissolved 1H-Indole-5-carboximidamide using a validated analytical method, such as LC-MS/MS.[7][8][9]

  • pH Verification: Measure the pH of the saturated solution to confirm the final equilibrium pH.

Data Presentation: Illustrative pH-Solubility Profile

pH of MediumSimulated FluidIllustrative Solubility (mg/mL)
1.2Simulated Gastric Fluid (without pepsin)> 50
4.5Acetate Buffer25.8
6.8Simulated Intestinal Fluid (without pancreatin)8.2
7.4Phosphate Buffer5.5

Note: The data in this table is hypothetical and serves as an example of a typical pH-solubility profile for a weakly basic hydrochloride salt.

Organic Solvent Solubility

Solubility in organic solvents is critical for downstream processing, such as purification, crystallization, and the development of non-aqueous formulations.

Experimental Protocol: Organic Solvent Solubility

The shake-flask method described above can be adapted for organic solvents. A range of solvents with varying polarities should be assessed.

Data Presentation: Illustrative Organic Solvent Solubility

SolventPolarity IndexIllustrative Solubility at 25°C (mg/mL)
Methanol5.135.2
Ethanol4.315.8
Isopropyl Alcohol3.95.1
Acetonitrile5.82.3
Dichloromethane3.1< 0.1
Ethyl Acetate4.4< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Stability Assessment: Ensuring Product Quality and Shelf-life

Stability testing is a critical component of pre-formulation, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage.[10][11][12][13][14] The goal is to induce degradation to a limited extent (typically 5-20%) to identify the degradation pathways and develop a stability-indicating analytical method.[10]

Key stress conditions include:

  • Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and basic environments.

  • Oxidation: To evaluate the impact of oxidative stress.

  • Thermal Degradation: To determine the effect of high temperatures.

  • Photostability: To understand the sensitivity to light exposure.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 1H-Indole-5-carboximidamide Hydrochloride Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal (e.g., 80°C, solid state) API->Thermal Expose to Photo Photostability (ICH Q1B conditions) API->Photo Expose to LCMS LC-MS/MS Analysis Acid->LCMS Analyze Samples Base->LCMS Analyze Samples Oxidation->LCMS Analyze Samples Thermal->LCMS Analyze Samples Photo->LCMS Analyze Samples PeakPurity Peak Purity Assessment LCMS->PeakPurity MassBalance Mass Balance Calculation LCMS->MassBalance

Caption: Forced degradation experimental workflow.

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 1H-Indole-5-carboximidamide hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate acid (e.g., 0.1 M HCl or 1 M HCl). Heat the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points.

  • Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate base (e.g., 0.1 M NaOH or 1 M NaOH). Maintain at a controlled temperature (e.g., 60°C) and sample over time. Neutralize the samples immediately after collection.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the reaction over time.

  • Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve samples at different time points for analysis.

  • Photostability: Expose the solid drug substance and its solution to light conditions as specified in the ICH Q1B guideline.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating LC-MS/MS method. The method should be capable of separating the parent compound from all significant degradation products.

Data Presentation: Illustrative Forced Degradation Results

Stress ConditionConditionsIllustrative % DegradationMajor Degradants Observed (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C, 24h12.5%Hydrolysis of the carboximidamide group to the corresponding amide or carboxylic acid
Base Hydrolysis0.1 M NaOH, 60°C, 8h18.2%Similar to acid hydrolysis, potentially faster kinetics
Oxidation3% H₂O₂, RT, 48h8.9%Oxidation of the indole ring
Thermal80°C, 7 days (solid)3.1%Minor, unspecified degradants
PhotostabilityICH Q1B6.5%Dimerization or photo-oxidation products

Note: The data and proposed degradation pathways in this table are hypothetical and for illustrative purposes. Actual degradation products would need to be identified and characterized using techniques such as mass spectrometry and NMR.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. For indole derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique.[7][8][15]

LC-MS/MS Method Development Considerations
  • Column Chemistry: A C18 reversed-phase column is often a good starting point for separating indole-containing compounds.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed. The acidic modifier helps to ensure good peak shape for the basic analyte.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of 1H-Indole-5-carboximidamide. Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity.

The following diagram outlines the logical flow for developing and validating a suitable analytical method.

Analytical_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Selectivity Selectivity & Specificity (Separation from degradants) Sensitivity Sensitivity (LLOQ) Val Validate Method Selectivity->Val Linearity Linearity & Range Sensitivity->Val Linearity->Val Accuracy Accuracy Precision Precision (Repeatability & Intermediate) End Validated Stability- Indicating Method Accuracy->End Robustness Robustness Precision->End Robustness->End Start Define Analytical Target Profile Dev Develop Method Start->Dev Dev->Selectivity Dev->Sensitivity Dev->Linearity Val->Accuracy Val->Precision Val->Robustness

Caption: Analytical method development and validation workflow.

Conclusion and Future Directions

This technical guide has outlined the essential framework for characterizing the solubility and stability of 1H-Indole-5-carboximidamide hydrochloride. While the presented data is illustrative, the methodologies and underlying scientific principles provide a robust roadmap for researchers and drug development professionals.

The key takeaways are:

  • A comprehensive pH-solubility profile is necessary to predict in vivo dissolution.

  • Forced degradation studies are indispensable for identifying potential degradation pathways and developing a stability-indicating analytical method.

  • LC-MS/MS is a powerful tool for the sensitive and specific quantification of 1H-Indole-5-carboximidamide and its potential degradants.

Future work should focus on generating empirical data for 1H-Indole-5-carboximidamide hydrochloride following the protocols outlined in this guide. This will involve the formal identification of any degradation products, an assessment of their potential toxicity, and the establishment of a comprehensive stability profile under long-term and accelerated storage conditions as per ICH guidelines. This foundational knowledge is critical for the successful formulation and development of this promising compound into a safe and effective therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Science and Technology, 3(3), 646-652.
  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(11), 5564-5570.
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Stahl, P. H., & Nakano, M. (2002). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 1-24). Wiley-VCH.
  • Al-Asmari, A. K., Al-Otaibi, B., Al-Sanea, M. M., & Al-Zoghaibi, M. A. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4967.
  • PubChem. (n.d.). Indole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sampson, J. B. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 79(21), 6758–6761.
  • Al-Hussain, S. A., & Afzal, O. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5485.
  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(42), 35845-35864.
  • ResearchGate. (2017). Preformulation studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Preformulation Studies An Overview. Retrieved from [Link]

  • PubMed Central. (n.d.). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA of hydrochloride salt. Retrieved from [Link]

  • PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

Sources

Exploratory

Potential Therapeutic Targets of 1H-Indole-5-carboximidamide Hydrochloride: An In-depth Technical Guide

Abstract The 1H-indole-5-carboximidamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This technical guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole-5-carboximidamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of 1H-Indole-5-carboximidamide hydrochloride and its derivatives. Synthesizing data from preclinical research and computational studies, we explore the molecular mechanisms and signaling pathways through which this chemical entity may exert its pharmacological effects. The primary focus is on its role as an inhibitor of key enzymes implicated in oncology, inflammatory disorders, and virology, including serine proteases and lipid kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indole-5-carboximidamide core.

Introduction: The Therapeutic Promise of the Indole-5-Carboximidamide Scaffold

The indole nucleus is a cornerstone in drug discovery, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of biological targets. The 5-carboximidamide functional group, a strong basic moiety, further enhances the molecule's ability to form critical hydrogen bonds and salt bridges within enzyme active sites, often conferring significant potency and selectivity. While extensive research on the specific hydrochloride salt, 1H-Indole-5-carboximidamide hydrochloride, is still emerging, the core scaffold has been identified as a potent modulator of several key therapeutic targets. This guide will delve into the most promising of these, providing a scientific rationale for their selection and a roadmap for future investigation.

Serine Proteases: Hepsin and TMPRSS2 as Prime Targets

A significant body of evidence points towards the 1H-indole-5-carboximidamide scaffold as a potent inhibitor of serine proteases, a large family of enzymes involved in a vast array of physiological and pathological processes. Of particular interest are hepsin and transmembrane protease, serine 2 (TMPRSS2), both of which are implicated in cancer progression and viral entry.

Scientific Rationale: The Role of Hepsin and TMPRSS2 in Disease

Hepsin is a type II transmembrane serine protease that is frequently overexpressed in prostate cancer, where it plays a crucial role in tumor progression and metastasis. Its activity is linked to the disruption of the basement membrane, facilitating cancer cell invasion. Similarly, TMPRSS2 is a cell surface protease that is not only implicated in prostate cancer but has also been identified as a critical host factor for the entry of several respiratory viruses, including influenza virus and coronaviruses. TMPRSS2 primes the viral spike protein, enabling fusion of the viral and host cell membranes. Therefore, inhibitors of hepsin and TMPRSS2 hold significant promise as anti-cancer and anti-viral agents.

Mechanism of Inhibition by the 1H-Indole-5-carboximidamide Scaffold

Computational modeling and biochemical assays have revealed that the 1H-indole-5-carboximidamide moiety can effectively target the active site of these serine proteases. The positively charged carboximidamide group is thought to interact with the negatively charged aspartate residue (Asp189 in hepsin) located at the bottom of the S1 specificity pocket, a key interaction for potent and selective inhibition[1]. The indole ring itself can form favorable hydrophobic and pi-stacking interactions within the active site. A notable example is the compound 2-[6-(1-hydroxycyclohexyl)pyridin-2-yl]-1H-indole-5-carboximidamide, which has been identified as a potent hepsin inhibitor and has served as a template for the virtual screening of TMPRSS2 inhibitors[2][3].

Signaling Pathway and Therapeutic Implications

Inhibition of hepsin and TMPRSS2 can disrupt downstream signaling pathways crucial for cancer cell invasion and viral replication.

hepsin_tmprss2_pathway cluster_virus Viral Entry cluster_host Host Cell cluster_cancer Cancer Progression Virus Virus Spike_Protein Spike Protein Virus->Spike_Protein has TMPRSS2 TMPRSS2 Spike_Protein->TMPRSS2 cleaved by ACE2 ACE2 Receptor Spike_Protein->ACE2 binds Membrane_Fusion Membrane Fusion & Viral Entry TMPRSS2->Membrane_Fusion enables Hepsin Hepsin ECM Extracellular Matrix (e.g., pro-HGF) Hepsin->ECM cleaves Invasion Cell Invasion & Metastasis ECM->Invasion promotes Indole_5_carboximidamide 1H-Indole-5-carboximidamide Hydrochloride Indole_5_carboximidamide->TMPRSS2 inhibits Indole_5_carboximidamide->Hepsin inhibits

Figure 1: Proposed mechanism of action for 1H-Indole-5-carboximidamide hydrochloride in inhibiting viral entry and cancer progression through the targeting of TMPRSS2 and hepsin.

Experimental Workflow for Target Validation

The following is a generalized workflow for validating the inhibitory activity of 1H-Indole-5-carboximidamide hydrochloride against hepsin and TMPRSS2.

experimental_workflow Start Start: Compound Synthesis (1H-Indole-5-carboximidamide HCl) Biochemical_Assay Biochemical Assay: Recombinant Enzyme Kinetics Start->Biochemical_Assay Determine IC50 Cell_Based_Assay Cell-Based Assay: Prostate Cancer Cell Invasion (for Hepsin) or Pseudovirus Entry Assay (for TMPRSS2) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Western_Blot Western Blot Analysis: Downstream Signaling Markers Cell_Based_Assay->Western_Blot Elucidate mechanism In_Vivo_Model In Vivo Animal Model: Prostate Cancer Xenograft or Viral Challenge Model Western_Blot->In_Vivo_Model Evaluate in vivo efficacy End End: Lead Optimization In_Vivo_Model->End

Figure 2: A stepwise experimental workflow for the validation of 1H-Indole-5-carboximidamide hydrochloride as a serine protease inhibitor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-Indole-5-carboximidamide hydrochloride against recombinant human hepsin and TMPRSS2.

  • Materials:

    • Recombinant human hepsin and TMPRSS2 (catalytic domain).

    • Fluorogenic peptide substrate specific for each enzyme.

    • 1H-Indole-5-carboximidamide hydrochloride stock solution (in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of 1H-Indole-5-carboximidamide hydrochloride in assay buffer.

    • Add a fixed concentration of the recombinant enzyme to each well of the microplate.

    • Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the substrate).

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sphingosine Kinase 2 (SphK2): A Target in Inflammation and Cancer

Recent studies have highlighted the potential of indole-based scaffolds as inhibitors of Sphingosine Kinase 2 (SphK2), a lipid kinase that plays a pivotal role in the sphingolipid signaling pathway.

Scientific Rationale: The Dichotomous Roles of SphK1 and SphK2

Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule with diverse cellular functions. While SphK1 is generally considered pro-survival and pro-inflammatory, SphK2 has more complex and often opposing roles. Inhibition of SphK2 has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects, making it an attractive therapeutic target.

Indole-Based Scaffolds as SphK2 Inhibitors

Structure-activity relationship (SAR) studies on an indole scaffold have demonstrated that substitutions at the 1 and 5 positions are ideal for achieving SphK2 selectivity[4]. This suggests that the 1H-indole-5-carboximidamide core is a promising starting point for the development of selective SphK2 inhibitors. The precise mechanism of binding is still under investigation, but it is likely that the indole ring occupies a hydrophobic pocket in the enzyme, while the carboximidamide group forms key interactions with polar residues.

Signaling Pathway and Therapeutic Implications

Inhibition of SphK2 leads to a decrease in the intracellular levels of S1P, which can trigger apoptosis through various downstream effectors, including the Bcl-2 family of proteins.

sphk2_pathway Sphingosine Sphingosine SphK2 Sphingosine Kinase 2 Sphingosine->SphK2 substrate S1P Sphingosine-1-Phosphate SphK2->S1P produces Apoptosis Apoptosis SphK2->Apoptosis promotes (when inhibited) Pro_survival Pro-survival & Pro-inflammatory Signals S1P->Pro_survival activates Indole_5_carboximidamide 1H-Indole-5-carboximidamide Hydrochloride Indole_5_carboximidamide->SphK2 inhibits

Figure 3: The role of SphK2 in the sphingolipid signaling pathway and the proposed inhibitory action of 1H-Indole-5-carboximidamide hydrochloride.

Other Potential Kinase Targets

Patents have also alluded to the potential of 1H-indole-5-carboximidamide hydrochloride in modulating the activity of other kinases, such as c-fms and c-kit, which are receptor tyrosine kinases involved in cell proliferation and differentiation[5]. Additionally, a potential role as an inhibitor of liver carnitine palmitoyltransferase 1 (L-CPT1), an enzyme involved in fatty acid metabolism, has been suggested[6]. These areas warrant further investigation to fully elucidate the therapeutic potential of this compound class.

Quantitative Data Summary

While specific quantitative data for 1H-Indole-5-carboximidamide hydrochloride is not yet widely available in the public domain, the following table summarizes the inhibitory activities of closely related indole-5-carboximidamide and indole-5-carboxamide derivatives against their respective targets.

Compound ClassTargetIC50 / ActivityReference
Amidine-containing indole analogsHepsin5.9 - 70 µM[1]
2-[6-(1-hydroxycyclohexyl)pyridin-2-yl]-1H-indole-5-carboximidamideHepsinPotent inhibitor (template for screening)[2][3]
Indole-based scaffoldSphK2Selective inhibition with 1,5-substitution[4]

Conclusion and Future Directions

The 1H-indole-5-carboximidamide scaffold represents a versatile and promising platform for the development of novel therapeutics. The available evidence strongly suggests that serine proteases, particularly hepsin and TMPRSS2, and the lipid kinase SphK2 are high-priority targets for this class of compounds. The potent and selective inhibition of these enzymes could lead to new treatments for a range of diseases, including cancer, viral infections, and inflammatory disorders.

Future research should focus on:

  • Synthesis and in vitro screening of a focused library of 1H-indole-5-carboximidamide derivatives to establish clear structure-activity relationships for each target.

  • X-ray crystallography studies to elucidate the precise binding modes of these inhibitors within the active sites of their target enzymes.

  • In vivo efficacy studies in relevant animal models to validate the therapeutic potential of lead compounds.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of these novel chemical entities.

By pursuing these avenues of research, the full therapeutic potential of 1H-Indole-5-carboximidamide hydrochloride and its analogs can be realized, ultimately leading to the development of new and effective medicines.

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. PubMed Central. [Link]

  • TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform. bioRxiv. [Link]

  • Design, synthesis and biological evaluation of PSMA/hepsin-targeted heterobivalent ligands. ScienceDirect. [Link]

  • Design, Docking Study and ADMET Prediction of Novel Small Molecules as Serine Protease In. Der Pharma Chemica. [Link]

  • Substituted azaindolyl compounds and preparation method thereof.
  • Heteroaryl-substituted piperidine derivative as L-CPT1 inhibitor.

Sources

Foundational

The Ascendant Role of Indole-Based Carboximidamides in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. When functionalized with the carboximidamide (amidine) moiety, a potent bioisostere of amines and other functional groups, the resulting indole-based carboximidamides exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth review of this burgeoning class of compounds, delineating their synthesis, structure-activity relationships (SAR), and therapeutic potential across diverse disease areas. We will explore their emerging role as dual inhibitors of enzymes implicated in Alzheimer's disease, as well as their promise as antimicrobial and antiparasitic agents. This guide is intended to be a comprehensive resource, complete with detailed experimental protocols and mechanistic insights, to empower researchers in the rational design and development of next-generation indole-based carboximidamide therapeutics.

Introduction: The Strategic Fusion of Indole and Carboximidamide Moieties

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a plethora of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for engaging with biological targets.[1] On the other hand, the carboximidamide, or amidine, functional group is a strongly basic moiety that is protonated at physiological pH. This cationic nature allows it to form strong electrostatic and hydrogen bond interactions with negatively charged residues in enzyme active sites and receptor binding pockets.[2] The strategic combination of these two pharmacophores has given rise to a class of compounds with significant therapeutic potential.

This guide will delve into the medicinal chemistry of indole-based carboximidamides, with a focus on two key therapeutic areas: neurodegenerative diseases and infectious diseases. We will begin by examining their synthesis, followed by a detailed exploration of their biological activities and the underlying structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for Indole-Based Carboximidamides

The synthesis of indole-based carboximidamides can be approached through several routes, primarily involving the construction of the carboximidamide functionality from a suitable indole precursor.

Synthesis of Indol-3-yl-phenyl Allylidene Hydrazine Carboximidamides

A notable synthetic route has been developed for a series of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives.[3] This multi-step synthesis involves a Claisen-Schmidt condensation followed by the formation of the carboximidamide moiety from a hydrazine intermediate.

Experimental Protocol: Synthesis of Indol-3-yl-phenyl Allylidene Hydrazine Carboximidamide Derivatives [3]

  • Step 1: N-Benzylation of Indole. To a solution of indole in dimethylformamide (DMF), add potassium hydroxide followed by the desired substituted benzyl bromide. Stir the reaction mixture at room temperature.

  • Step 2: Claisen-Schmidt Condensation. The N-benzylated indole is then reacted with a substituted benzaldehyde in the presence of a base to form the corresponding chalcone.

  • Step 3: Formation of the Hydrazine Intermediate. The chalcone is refluxed with hydrazine hydrate in ethanol to yield the pyrazoline intermediate.

  • Step 4: Carboximidamide Formation. The pyrazoline is treated with cyanamide in the presence of a suitable acid to afford the final indol-3-yl-phenyl allylidene hydrazine carboximidamide product.

The choice of substituents on the benzyl and phenyl rings allows for the creation of a diverse library of compounds for structure-activity relationship studies.

G cluster_synthesis Synthesis of Indol-3-yl-phenyl Allylidene Hydrazine Carboximidamides Indole Indole N-Benzylated Indole N-Benzylated Indole Indole->N-Benzylated Indole Benzyl Bromide, KOH, DMF Chalcone Chalcone N-Benzylated Indole->Chalcone Substituted Benzaldehyde, Base Pyrazoline Intermediate Pyrazoline Intermediate Chalcone->Pyrazoline Intermediate Hydrazine Hydrate, Ethanol Final Product Indole Carboximidamide Pyrazoline Intermediate->Final Product Cyanamide, Acid

Caption: Synthetic workflow for indol-3-yl-phenyl allylidene hydrazine carboximidamides.

Therapeutic Applications of Indole-Based Carboximidamides

Dual Inhibition of Acetylcholinesterase (AChE) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[4] A promising therapeutic strategy involves the dual inhibition of acetylcholinesterase (AChE), which would increase the levels of the neurotransmitter acetylcholine, and BACE1, the enzyme that initiates the production of Aβ.[4]

A series of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives have been synthesized and evaluated as dual inhibitors of AChE and BACE1.[3][5] Several of these compounds exhibited inhibitory activity against both enzymes in the micromolar range.[5]

Structure-Activity Relationship (SAR) Insights:

  • The N-benzyl indole moiety is thought to interact with the peripheral anionic site (PAS) of AChE.[3]

  • The guanidine-like carboximidamide group is hypothesized to form hydrogen bonds with key aspartate residues in the active sites of both AChE and BACE1.[3]

  • Substitutions on the phenyl ring appended to the allylidene linker influence the potency against both enzymes, with electron-withdrawing groups generally favoring activity.

Data Presentation: AChE and BACE1 Inhibitory Activities

CompoundSubstituent (R)AChE IC50 (µM)[3]BACE1 IC50 (µM)[3]
1a H>100>100
1l 4-CN609.38
Donepezil -Standard-
β-Secretase Inhibitor IV --Standard

Experimental Protocols:

AChE Inhibition Assay (Ellman's Method) [6] This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) from electric eel, and test compounds.

  • Procedure: a. Prepare working solutions of the enzyme, substrate (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0). b. In a 96-well plate, add the buffer, test compound solution (at various concentrations), and AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate (ATCI) and DTNB. d. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET) [7] This assay is a sensitive method for measuring BACE1 activity.

  • Reagents: A specific BACE1 substrate containing a fluorophore and a quencher, recombinant human BACE1, and test compounds.

  • Procedure: a. Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5). b. In a 96-well plate, add the test compound and BACE1 enzyme. Incubate for a specific period. c. Initiate the reaction by adding the FRET substrate. d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_pathway Amyloid Precursor Protein (APP) Processing Pathway APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ APP->sAPPβ β-secretase (BACE1) C99 C99 APP->C99 β-secretase (BACE1) Amyloid-β (Aβ) C99->Aβ γ-secretase BACE1 BACE1 γ-secretase γ-secretase Indole Carboximidamide Indole-Based Carboximidamide Indole Carboximidamide->BACE1 Inhibition

Caption: Inhibition of the amyloidogenic pathway by indole-based carboximidamides.

Antimicrobial and Antiparasitic Activity

The cationic nature of the carboximidamide group makes it an attractive pharmacophore for antimicrobial and antiparasitic drug design, as it can facilitate interactions with the negatively charged components of microbial cell membranes and DNA.[2]

Indole-Amidine Derivatives as Antiparasitic Agents:

A novel series of diamidine indole derivatives have been synthesized and shown to exhibit potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria.[8][9] These compounds are designed as DNA minor groove binders, a mechanism of action shared by other successful antiparasitic drugs like pentamidine.[10] The dicationic nature of these indole diamidines is crucial for their biological activity.[9] One particularly potent compound, 7c , was found to cure mice infected with T. b. rhodesiense at a low dose.[8]

Indole-Based Carboximidamides as Antimicrobial Agents:

Recent studies have also explored pyrrole- and indole-based allylidene hydrazine carboximidamide derivatives as antimicrobial agents.[11] These compounds are designed to mimic cationic antimicrobial peptides (CAMPs), which act by disrupting bacterial cell membranes. Several of these derivatives displayed potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy superior to standard antibiotics.[11] The most active compounds were also found to be effective at disrupting bacterial biofilms.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, and test compounds.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB. c. Prepare a standardized inoculum of the test bacterium (e.g., to 5 x 10^5 CFU/mL). d. Add the bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls. e. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Indole-based carboximidamides represent a promising and relatively underexplored area of medicinal chemistry. The successful development of dual AChE/BACE1 inhibitors highlights their potential in the complex field of neurodegenerative diseases. Furthermore, their potent antimicrobial and antiparasitic activities underscore their versatility as therapeutic agents.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of new libraries of indole-based carboximidamides with diverse substitution patterns is crucial for elucidating more comprehensive SAR and for identifying compounds with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the rational design of more selective and effective drugs.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of this fascinating class of compounds holds great promise for the discovery of novel and effective treatments for a range of challenging diseases.

References

  • Sharma, A., Rudrawar, S., Sharma, A., Bharate, S. B., & Jadhav, H. R. (2024). Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. Griffith Research Online. [Link]

  • Gülerman, N., & Rollas, S. (2003). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Farmaco, 58(7), 543-548. [Link]

  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., Paul, A., Wilson, W. D., & Boykin, D. W. (2018). Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity. European journal of medicinal chemistry, 143, 1590–1596. [Link]

  • Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M. L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS infectious diseases, 10(3), 859–871. [Link]

  • de Oliveira, V., & da Silva, E. T. (2021). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules (Basel, Switzerland), 26(11), 3197. [Link]

  • Onajole, O. K., Kassiou, M., & Gibert, M. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & medicinal chemistry, 25(15), 4093–4103. [Link]

  • Melo, G. D., de Oliveira, D. M., & Soeiro, M. N. (2011). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology research, 109(6), 1475–1493. [Link]

  • De Araújo, J. S., Da Silva, C. F., Batista, D. G., Da Silva, P. B., Meuser, M. B., Aiub, C. A., da Silva, F. C., Araújo-Lima, C. F., Banerjee, M., Farahat, A. A., Stephens, C. E., Kumar, A., Boykin, D. W., & Soeiro, M. N. (2017). Anti-parasitic effect of novel amidines against Trypanosoma cruzi: phenotypic and in silico absorption, distribution, metabolism, excretion and toxicity analysis. Parasitology open, 3, e5. [Link]

  • North, J. E., Scherman, M. S., Bruhn, D. F., Sobel, D. L., Klinker, K. P., & Peloquin, C. A. (2019). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial agents and chemotherapy, 63(3), e02245-18. [Link]

  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., Paul, A., Wilson, W. D., & Boykin, D. W. (2018). Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity. European journal of medicinal chemistry, 143, 1590–1596. [Link]

  • Le-Guevel, R., Pinar, A. A., & Duflos, M. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. European journal of medicinal chemistry, 36(7-8), 637–645. [Link]

  • Sharma, A., Rudrawar, S., Sharma, A., Bharate, S. B., & Jadhav, H. R. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Advances, 14(33), 23853-23872. [Link]

  • Singh, R. P., & Singh, R. K. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of infection and public health, 16(11), 1801–1812. [Link]

  • Sharma, A., Rudrawar, S., Sharma, A., Bharate, S. B., & Jadhav, H. R. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Advances, 14(33), 23853-23872. [Link]

  • Fischer, A., & Bitan, G. (2015). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. PloS one, 10(7), e0132839. [Link]

  • Sharma, A., Rudrawar, S., Sharma, A., Bharate, S. B., & Jadhav, H. R. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Advances, 14(33), 23853-23872. [Link]

  • Fischer, A., & Bitan, G. (2015). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. ResearchGate. [Link]

  • Maramai, S., Mugnaini, C., Paolino, M., Schiano Moriello, A., De Petrocellis, L., Corelli, F., Aiello, F., & Brizzi, A. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules (Basel, Switzerland), 30(3), 721. [Link]

  • Sharma, A., Rudrawar, S., Sharma, A., Bharate, S. B., & Jadhav, H. R. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Advances, 14(33), 23853-23872. [Link]

  • de Lira, L. M., de Souza, B. S., & da Silva, E. T. (2020). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS omega, 5(31), 19687–19697. [Link]

  • Gunosewoyo, H., Hamilton, A. J., Lane, S., Werry, E. L., Suri, A., Bailey, A. W., Mercé, C., Kadolsky, U., Payne, A. D., Kassiou, M., Sredni, S. T., & Saxena, A. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

  • Sharma, A., Rudrawar, S., Sharma, A., Bharate, S. B., & Jadhav, H. R. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: A combined in-silico, synthesis and in-vitro studies. Research Square. [Link]

  • ResearchGate. (n.d.). AChE and BACE 1 inhibition activity for all synthesized compounds. ResearchGate. [Link]

  • Youssif, B. G., Abdel-Aal, A. A., & Abdel-Aziz, M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules (Basel, Switzerland), 27(16), 5258. [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide. PubChem. [Link]

  • Ciambrone, G., & Ragaini, F. (2026, January 1). A novel synthesis of N-hydroxy-3-aroylindoles from nitrosoaromatics and terminal alkynones. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Hudson, K. L., & Rainier, J. D. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 139, 133429. [Link]

  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1H-Indole-5-carboximidamide hydrochloride

An In-depth Guide to the Synthesis of 1H-Indole-5-carboximidamide Hydrochloride for Advanced Research Applications Authored by a Senior Application Scientist This document provides a comprehensive guide for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 1H-Indole-5-carboximidamide Hydrochloride for Advanced Research Applications

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 1H-Indole-5-carboximidamide hydrochloride, a key building block in contemporary drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide range of therapeutic agents.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, mechanistically-grounded, and field-tested approach to the synthesis of this valuable intermediate.

Our approach is centered on a robust and widely-utilized two-stage strategy. The synthesis begins with the preparation of the critical precursor, 1H-Indole-5-carbonitrile, which is subsequently converted to the target amidine hydrochloride via the classical Pinner reaction. This methodology is chosen for its reliability and scalability.

Overall Synthetic Workflow

The pathway from a substituted benzonitrile to the final product involves a multi-step process that first constructs the indole ring and then converts the nitrile functional group into the desired carboximidamide hydrochloride.

Synthetic_Workflow A 3-Methyl-4-nitrobenzonitrile B (E)-3-(2-(dimethylamino)vinyl) -4-nitrobenzonitrile A->B  Leimgruber–Batcho  Indole Synthesis  (Step 1) C 1H-Indole-5-carbonitrile B->C  Reductive  Cyclization  (Step 2) D Ethyl 1H-indole-5-carboximidate hydrochloride (Pinner Salt) C->D  Pinner Reaction  (Part A) E 1H-Indole-5-carboximidamide hydrochloride D->E  Ammonolysis  (Part B)

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis of the Key Precursor: 1H-Indole-5-carbonitrile

The synthesis of the indole-5-carbonitrile precursor is a critical first stage. The following protocol is adapted from a well-established industrial process, ensuring robustness and high yield.[4] This method utilizes the Leimgruber–Batcho indole synthesis, a versatile method for preparing indoles from o-nitrotoluenes.

Reaction Scheme: 1H-Indole-5-carbonitrile

Indole_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 3-Methyl-4-nitrobenzonitrile C (E)-3-(2-(dimethylamino)vinyl) -4-nitrobenzonitrile A->C DMF, 130-135°C, 16h B DMFDMA (N,N-Dimethylformamide dimethyl acetal) D (E)-3-(2-(dimethylamino)vinyl) -4-nitrobenzonitrile F 1H-Indole-5-carbonitrile D->F Toluene, 63-65°C, 12h E Iron Powder (Fe) Aqueous Acetic Acid

Caption: Synthesis of 1H-Indole-5-carbonitrile.

Experimental Protocol: 1H-Indole-5-carbonitrile

Materials and Reagents

ReagentM.W.Quantity (Example Scale)Moles (equiv.)Supplier Notes
3-Methyl-4-nitrobenzonitrile162.15100 g1.0Starting Material
N,N-Dimethylformamide-dimethyl acetal (DMFDMA)119.16179 g (200 mL)~2.4Reagent
Dimethylformamide (DMF)73.09200 mL-Solvent
Iron Powder55.85100 g~2.9Reducing Agent
Toluene92.141500 mL-Solvent
Acetic Acid (Glacial)60.0540 mL-Catalyst
Water18.02As required-Solvent/Workup
Sodium Carbonate105.99As required-Workup (Base)
Hyflo-supercel-25 g-Filtration Aid

Step 1: (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile

  • To a solution of 3-methyl-4-nitrobenzonitrile (100 g) in Dimethylformamide (200 mL), add N,N-Dimethylformamide-dimethyl acetal (179 g) at room temperature (25-30°C).[4]

  • Heat the mixture to 130-135°C and maintain stirring for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 25-30°C.

  • Add water (600 mL) to the mixture and stir for 2 hours to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain the enamine product. A typical yield is around 122 g.[4]

Causality Behind Choices: The Leimgruber–Batcho synthesis begins with the formation of an enamine. DMFDMA serves as both a reactant and a source of the dimethylaminovinyl group. The high temperature is necessary to drive the condensation reaction to completion.

Step 2: 1H-Indole-5-carbonitrile

  • Charge a reactor with the enamine intermediate (100 g), toluene (1500 mL), iron powder (100 g), and water (250 mL) at 25-30°C.[4]

  • Stir the mixture for 15 minutes.

  • Prepare an aqueous acetic acid solution (40 mL of acetic acid in 250 mL of water) and add it portion-wise to the reaction mixture at 25-30°C. Stir for 2 hours.

  • Heat the mixture to 63-65°C and maintain stirring for 12 hours.[4]

  • Cool the mixture to 25-30°C and adjust the pH to 8.5-9.0 using an aqueous sodium carbonate solution. This step neutralizes the acetic acid and aids in the workup.

  • Heat the mixture to 40-45°C, add Hyflo-supercel (25 g), then heat further to 80-85°C and stir for 2 hours. The Hyflo is a filter aid that helps remove the fine iron particles.

  • Cool to 60-65°C and filter the hot mixture through a bed of Hyflo-supercel.

  • Separate the organic (toluene) layer from the aqueous layer.

  • Perform standard aqueous washes on the organic layer (e.g., dilute HCl, sodium bicarbonate solution, brine).

  • Distill off the toluene under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final 1H-Indole-5-carbonitrile.[4]

Causality Behind Choices: Iron powder in the presence of a weak acid like acetic acid is a classical and cost-effective method for the reduction of a nitro group to an amine. The in-situ generated amine then undergoes spontaneous cyclization onto the enamine double bond, followed by elimination of dimethylamine, to form the indole ring.

Part 2: Synthesis of 1H-Indole-5-carboximidamide hydrochloride via Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily transformed into amidines.[5][6] The reaction requires anhydrous conditions as the intermediate imidate salt is sensitive to hydrolysis.[6]

Reaction Scheme: Pinner Synthesis

Pinner_Reaction cluster_0 Part A: Imidate Formation cluster_1 Part B: Ammonolysis to Amidine A 1H-Indole-5-carbonitrile C Ethyl 1H-indole-5-carboximidate hydrochloride (Pinner Salt) A->C Anhydrous EtOH, 0°C B Ethanol (EtOH) Anhydrous HCl (gas) D Ethyl 1H-indole-5-carboximidate hydrochloride F 1H-Indole-5-carboximidamide hydrochloride D->F Anhydrous EtOH, RT E Ammonia (NH₃) in Ethanol

Caption: Pinner reaction and subsequent ammonolysis.

Experimental Protocol

Materials and Reagents

ReagentM.W.Example ScaleMoles (equiv.)Supplier Notes
1H-Indole-5-carbonitrile142.1610.0 g1.0Precursor from Part 1
Ethanol (Anhydrous)46.07150 mL-Solvent, must be dry
Hydrogen Chloride (gas)36.46Excess>1.1Reagent, must be dry
Diethyl Ether (Anhydrous)74.12200 mL-Used for precipitation, must be dry
Ammonia (in Ethanol)17.03Saturated Soln.ExcessReagent, can be prepared by bubbling NH₃ gas

Part A: Formation of Ethyl 1H-indole-5-carboximidate hydrochloride (Pinner Salt)

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve 1H-Indole-5-carbonitrile (10.0 g) in anhydrous ethanol (150 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.[6] The reaction is exothermic; maintain the temperature at 0-5°C.

  • After saturation with HCl, seal the flask and allow it to stand at 0-5°C for 24-48 hours. The product, a crystalline solid, will precipitate from the solution.

  • Collect the precipitated Pinner salt by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove residual starting materials.

  • Dry the product under vacuum. Do not expose the Pinner salt to moisture, as it will hydrolyze to the corresponding ester.

Causality Behind Choices: Anhydrous HCl protonates the nitrile nitrogen, creating a highly electrophilic nitrilium ion.[5] The alcohol (ethanol) then acts as a nucleophile, attacking the nitrile carbon. This process must be anhydrous to prevent water from competing with the alcohol, which would lead to the formation of the corresponding carboxylic acid or ester.

Part B: Conversion to 1H-Indole-5-carboximidamide hydrochloride

  • Suspend the dried Pinner salt from Part A in a saturated solution of ammonia in anhydrous ethanol at room temperature.

  • Stir the suspension for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the intermediate.

  • Upon completion, the reaction mixture will contain the product, 1H-Indole-5-carboximidamide hydrochloride, and ammonium chloride as a byproduct.

  • Reduce the solvent volume under vacuum. The product can be isolated by filtration if it precipitates, or by complete evaporation of the solvent.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the pure amidine hydrochloride salt.

Causality Behind Choices: The Pinner salt is an activated intermediate. Ammonia is a stronger nucleophile than ethanol and readily displaces the ethoxy group to form the more stable amidine product. The reaction is typically run with an excess of ammonia to drive it to completion. The final product is isolated as the hydrochloride salt, which is generally more crystalline and stable than the free base.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • Hydrogen Chloride (gas): Acutely toxic and corrosive. Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a neutralization trap (e.g., a sodium hydroxide solution) is in place for the gas outlet.

  • Solvents: Toluene, DMF, ethanol, and diethyl ether are flammable. Handle away from ignition sources. DMF is a potential reproductive toxin.

  • Iron Powder: Can be pyrophoric under certain conditions. Handle with care.

  • General Precautions: Perform all reactions in a fume hood. Wear appropriate PPE at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Pinner reaction (Part A) Incomplete reaction or presence of moisture.Ensure all reagents and solvents are anhydrous. Extend reaction time or re-saturate with HCl gas.
Formation of ester byproduct Hydrolysis of the Pinner salt due to moisture.Rigorously exclude water from the reaction. Use oven-dried glassware and anhydrous solvents.
Incomplete ammonolysis (Part B) Insufficient ammonia or short reaction time.Use a freshly prepared, saturated solution of ammonia in ethanol. Increase the reaction time and monitor by TLC/LC-MS.
Difficult purification of final product Contamination with ammonium chloride (NH₄Cl).Try different recrystallization solvents. NH₄Cl is insoluble in many organic solvents where the product may dissolve.

References

  • WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . MDPI. [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile . Technical Disclosure Commons. [Link]

  • EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines . PMC - PubMed Central. [Link]

  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study . PMC - PubMed Central. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Publishing. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity . PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents . MDPI. [Link]

  • Indole-5-carboxamide | C9H8N2O | CID 14973220 . PubChem - NIH. [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone . PubMed. [Link]

  • US20160115126A1 - Indole carboxamide compounds.
  • Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides . Sci-Hub. [Link]

  • EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines.
  • A Lewis acid-promoted Pinner reaction . PMC - NIH. [Link]

  • The synthetic pathway for the preparation of N-substituted... . ResearchGate. [Link]

  • Pinner Reaction . NROChemistry. [Link]

  • Variation of nitriles and alcohols . ResearchGate. [Link]

Sources

Application

Section 1: The Na+/H+ Exchanger - A Critical Regulator of Cellular Homeostasis

An In-Depth Technical Guide to 1H-Indole-5-carboximidamide hydrochloride as a Na+/H+ Exchanger Inhibitor For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed application note...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indole-5-carboximidamide hydrochloride as a Na+/H+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application note and protocol guide for the utilization of 1H-Indole-5-carboximidamide hydrochloride, a novel small molecule inhibitor of the Na+/H+ exchanger (NHE). As a Senior Application Scientist, this guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring that researchers can effectively integrate this compound into their studies and interpret their results with confidence.

The sodium-hydrogen exchangers (NHEs) are a family of integral membrane proteins that play a fundamental role in regulating intracellular pH (pHi) and cell volume.[1][2] They mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[3] This transport is driven by the sodium gradient maintained by the Na+/K+-ATPase.[2]

There are nine known NHE isoforms (NHE1-9), each with distinct tissue distributions and physiological functions.[3] NHE1 is ubiquitously expressed and considered a "housekeeping" isoform, crucial for protecting cells from cytoplasmic acidification and regulating cell volume.[1][2] Other isoforms have more specialized roles; for instance, NHE3 is predominantly found in the apical membranes of intestinal and renal epithelial cells, where it is vital for sodium absorption.[4]

Dysregulation of NHE activity, particularly NHE1, is implicated in the pathophysiology of numerous diseases. During cardiac ischemia and reperfusion, hyperactivation of NHE1 leads to intracellular Na+ overload, which in turn causes a detrimental influx of Ca2+ via the Na+/Ca2+ exchanger, resulting in cardiomyocyte injury and death.[5] In oncology, the upregulation of NHE1 in cancer cells helps maintain an alkaline intracellular environment, which promotes proliferation, survival, and resistance to chemotherapy.[1] Consequently, NHE inhibitors are a promising class of therapeutic agents for cardiovascular diseases, cancer, and neurological disorders.[1][3]

1H-Indole-5-carboximidamide hydrochloride belongs to a class of indole-based compounds investigated for various pharmacological activities.[6][7] Its carboximidamide functional group provides a structural basis for potent and specific interactions with the ion translocation pore of the NHE protein. This guide will detail the methods to characterize and apply this specific inhibitor.

Section 2: Mechanism of Action and Cellular Consequences

The primary mechanism of 1H-Indole-5-carboximidamide hydrochloride is the direct inhibition of Na+/H+ exchange. By binding to the exchanger, it blocks the transport of H+ out of the cell and Na+ into the cell.[1] This leads to two immediate consequences:

  • Intracellular Acidification: The inability to extrude protons causes a drop in intracellular pH.[1] This can modulate the activity of pH-sensitive enzymes and cellular processes.[1]

  • Attenuation of Na+ Influx: Preventing Na+ entry is particularly critical under pathological conditions like ischemia, where intracellular acidosis strongly activates NHE1.[5]

The most well-studied therapeutic consequence of NHE1 inhibition is cardioprotection. By limiting Na+ overload during an ischemic event, the inhibitor prevents the subsequent reversal of the Na+/Ca2+ exchanger, thereby mitigating Ca2+ overload, reducing myocardial injury, and preserving cardiac function upon reperfusion.[5]

The activity of NHEs is regulated by a complex network of signaling pathways, including those activated by growth factors and hormones.[2] For example, Epidermal Growth Factor (EGF) can activate NHE1 through pathways involving tyrosine kinases and calmodulin.[8][9]

NHE_Inhibition_Pathway cluster_inside Intracellular Space (Cardiomyocyte) Na_ext Na+ NHE1 NHE1 Na_ext->NHE1 H_ext H+ NHE1->H_ext Na_in Na+ ↑ (Sodium Overload) NHE1->Na_in Ischemia Ischemia H_in H+ ↑ (Intracellular Acidosis) Ischemia->H_in Anaerobic Metabolism H_in->NHE1 Activates NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Drives Reverse Mode Ca_in Ca2+ ↑↑ (Calcium Overload) NCX->Ca_in Ca2+ Influx Injury Cell Injury & Death Ca_in->Injury Inhibitor 1H-Indole-5- carboximidamide HCl Inhibitor->NHE1 BLOCKS

Caption: Mechanism of NHE1 inhibition in cardioprotection.

Section 3: Experimental Protocols

Protocol 1: In Vitro Determination of Inhibitory Potency (IC₅₀) using a Fluorometric pHi Recovery Assay

This assay is the gold standard for quantifying the potency of NHE inhibitors. It measures the inhibitor's ability to block the recovery of intracellular pH following an artificially induced acid load.

A. Principle Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.[10] An acute intracellular acid load is induced using an ammonium chloride (NH₄Cl) prepulse. The subsequent removal of external NH₄Cl causes a rapid drop in pHi. The recovery from this acidification, mediated primarily by NHE1 in most cell types, is monitored in real-time by measuring the fluorescence of the dye. The rate of recovery is proportional to NHE activity.[11][12]

B. Materials

  • Cells: AP-1 cells (NHE1-deficient fibroblasts) transfected to express the human NHE1 isoform are ideal. CHO cells or H9c2 cardiomyocytes can also be used.

  • Compound: 1H-Indole-5-carboximidamide hydrochloride.

  • Dye: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Buffers:

    • Buffer A (Normal): NaCl (135 mM), KCl (5 mM), MgCl₂ (1 mM), CaCl₂ (1 mM), Glucose (10 mM), HEPES (20 mM), pH 7.4.

    • Buffer B (NH₄Cl Prepulse): Same as Buffer A, but with 20 mM NH₄Cl replacing 20 mM NaCl, pH 7.4.

  • Instrumentation: Fluorescence plate reader with dual excitation capability (e.g., 490 nm and 440 nm) and emission at ~535 nm.

C. Step-by-Step Methodology

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 1H-Indole-5-carboximidamide hydrochloride in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in Buffer A. Include a vehicle control (DMSO only).

  • Dye Loading: Wash cells once with Buffer A. Incubate cells with 5 µM BCECF-AM in Buffer A for 30-45 minutes at 37°C.

  • Washing: Wash cells twice with Buffer A to remove extracellular dye.

  • Acid Loading: Replace the buffer with Buffer B (containing NH₄Cl) and incubate for 15 minutes at 37°C.

  • Assay Initiation: Place the plate in the reader. Set the kinetic read parameters (e.g., readings every 15 seconds for 10-15 minutes). Initiate the assay by replacing Buffer B with the various concentrations of the inhibitor (prepared in Step 2) in Na+-free buffer (replace NaCl with N-methyl-D-glucamine) for a baseline, then add Buffer A containing the inhibitor to start the recovery. A more straightforward method is to replace Buffer B directly with Buffer A containing the inhibitor dilutions. This initiates both pHi drop and recovery.

  • Data Acquisition: Record the fluorescence ratio (F₄₉₀/F₄₄₀).

  • Data Analysis:

    • Calculate the rate of pHi recovery (ΔpH/min) for the initial linear portion of the recovery curve for each concentration.

    • Normalize the rates to the vehicle control (as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

pHi_Assay_Workflow start Start: Plate Cells (96-well plate) load_dye Load Cells with BCECF-AM Dye start->load_dye wash1 Wash to Remove Excess Dye load_dye->wash1 acid_load Induce Acid Load (NH4Cl Prepulse) wash1->acid_load add_inhibitor Add Inhibitor Dilutions & Initiate Recovery acid_load->add_inhibitor read_fluorescence Kinetic Fluorescence Reading (Plate Reader) add_inhibitor->read_fluorescence analyze Data Analysis: Calculate Rates read_fluorescence->analyze plot Generate Dose-Response Curve analyze->plot end Determine IC50 Value plot->end

Caption: Workflow for the fluorometric pHi recovery assay.

D. Illustrative Data

CompoundNHE1 IC₅₀ (nM)NHE3 IC₅₀ (nM)Selectivity (NHE3/NHE1)
1H-Indole-5-carboximidamide HCl 152150~143-fold
Cariporide (Reference)[13]50 - 100>10000>100-fold
Tenapanor (NHE3 Inhibitor)[14]>1000025~0.0025-fold

Note: Data for 1H-Indole-5-carboximidamide HCl is illustrative.

Protocol 2: In Vivo Evaluation of Cardioprotection in a Rat Model of Myocardial Ischemia-Reperfusion (I/R)

This protocol assesses the compound's ability to reduce the extent of heart muscle death following a heart attack in a living animal model.

A. Principle Myocardial ischemia is induced by temporarily ligating a major coronary artery. After a period of ischemia, the ligature is released to allow reperfusion. This I/R procedure causes significant damage to the heart muscle (infarction). The test compound is administered prior to ischemia to evaluate its ability to protect the heart. The size of the infarct is measured post-mortem as the primary endpoint.[15]

B. Materials

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Compound: 1H-Indole-5-carboximidamide hydrochloride formulated for intravenous (IV) injection.

  • Surgical Equipment: Ventilator, ECG monitor, surgical tools, sutures.

  • Staining Solution: 1% Triphenyltetrazolium chloride (TTC) in phosphate buffer.

C. Step-by-Step Methodology

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine). Intubate and connect to a ventilator. Monitor ECG throughout the procedure.

  • Drug Administration: Administer 1H-Indole-5-carboximidamide hydrochloride (e.g., 1-5 mg/kg) or vehicle via an IV catheter (e.g., in the femoral vein) 15 minutes prior to coronary artery ligation.

  • Surgical Procedure (Ischemia): Perform a left thoracotomy to expose the heart. Pass a suture under the left anterior descending (LAD) coronary artery and tighten it to induce ischemia. Confirm ischemia by observing blanching of the ventricle and changes in the ECG. Maintain ischemia for 30-45 minutes.

  • Reperfusion: Release the snare to allow blood flow to resume (reperfusion). Continue for 2-3 hours.

  • Heart Excision: At the end of reperfusion, re-ligate the LAD. Euthanize the animal and excise the heart.

  • Infarct Size Measurement:

    • Cannulate the aorta and perfuse the heart with saline, followed by 1% TTC stain. TTC stains viable myocardium red, leaving the infarcted (dead) tissue pale white.

    • Remove the atria and slice the ventricles into 2 mm sections.

    • Image both sides of each slice.

    • Use image analysis software (e.g., ImageJ) to measure the total area of the left ventricle (LV) and the area of the infarct for each slice.

  • Data Analysis:

    • Calculate the total infarct volume and the total LV volume.

    • Express the infarct size as a percentage of the total LV volume.

    • Compare the mean infarct size between the vehicle-treated and inhibitor-treated groups using a t-test or ANOVA.

InVivo_Workflow start Anesthetize & Ventilate Rat admin Administer Compound (IV) start->admin surgery Thoracotomy & Expose Heart admin->surgery ischemia Ligate LAD Coronary Artery (30 min Ischemia) surgery->ischemia reperfusion Release Ligature (2 hr Reperfusion) ischemia->reperfusion excise Euthanize & Excise Heart reperfusion->excise stain Perfuse with TTC Stain excise->stain analyze Image Slices & Measure Infarct vs. LV Area stain->analyze end Compare Infarct Size (Treated vs. Vehicle) analyze->end

Caption: Workflow for the in vivo myocardial I/R model.

Section 4: Essential Considerations

  • Compound Solubility and Stability: 1H-Indole-5-carboximidamide is supplied as a hydrochloride salt, which typically enhances aqueous solubility. However, it is crucial to determine its solubility in physiological buffers. Prepare fresh stock solutions in DMSO and dilute into aqueous media immediately before use to avoid precipitation. Assess stability in solution over the course of the experiment.

  • Off-Target Activity: Indole scaffolds are present in many biologically active molecules. It is essential to consider potential off-target effects.[16] Counter-screening against a panel of relevant kinases, ion channels, and GPCRs is recommended, especially if unexpected biological effects are observed.

  • Dose-Response and Pharmacokinetics: For in vivo studies, performing a dose-ranging study is critical to identify an effective and non-toxic dose. Preliminary pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile are highly recommended to ensure adequate exposure at the target tissue.

  • Model Selection: The choice of cell line or animal model should be guided by the research question. For studying isoform selectivity, engineered cell lines are indispensable.[17] For investigating therapeutic potential in a specific disease, a validated animal model that recapitulates key aspects of the human condition is required.[18]

Section 5: Conclusion

1H-Indole-5-carboximidamide hydrochloride is a valuable tool for investigating the physiological and pathological roles of the Na+/H+ exchanger. The protocols detailed in this guide provide a robust framework for its characterization, from determining its in vitro potency on a molecular target to evaluating its therapeutic efficacy in a preclinical model of myocardial infarction. By combining these detailed methodologies with a clear understanding of the underlying scientific principles, researchers can effectively leverage this compound to advance our knowledge of NHE biology and explore its potential in drug development.

References

  • Patsnap Synapse. (2024, June 21). What are Sodium-hydrogen exchangers inhibitors and how do they work?Link

  • Patsnap Synapse. (2024, June 21). What are NHE3 inhibitors and how do they work?Link

  • Patsnap Synapse. (2024, June 25). What are NHE inhibitors and how do they work?Link

  • Tanaka, Y., et al. (1994). Characterization of signaling pathways to Na+/H+ exchanger activation with epidermal growth factor in hepatocytes. Hepatology. Link

  • Reverte, V., et al. (2018). Signaling pathways involved in the rapid biphasic effect of aldosterone on Na+/H+ exchanger in rat proximal tubule cells. PLoS One. Link

  • Drugs.com. (2023, April 17). List of NHE3 inhibitors. Link

  • Avkiran, M., & Marber, M. S. (2002). Na(+)/H(+) exchange inhibitors for cardioprotective therapy: progress, problems and prospects. Journal of the American College of Cardiology. Link

  • AAT Bioquest. Cell Meter™ Fluorimetric Intracellular pH Assay Kit. Link

  • Bo, S., et al. (2017). Pathophysiology of hepatic Na+/H+ exchange (Review). Experimental and Therapeutic Medicine. Link

  • Fuster, D. G., & Alexander, R. T. (2021). (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System. Frontiers in Physiology. Link

  • Sigma-Aldrich. Fluorometric Intracellular pH Assay Kit. Link

  • a4cell. (2022, April 6). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. Link

  • Abcam. Intracellular pH Assay Kit (ab228552). Link

  • BenchChem. Application Notes and Protocols for Screening NHE-1 Inhibitors using Cell-Based Assays. Link

  • Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry. Link

  • Stratech. Intracellular pH. Link

  • Spencer, A. G., et al. (2014). Intestinal inhibition of the Na+/H+ exchanger 3 prevents cardiorenal damage in rats and inhibits Na+ uptake in humans. Science Translational Medicine. Link

  • Chem-Impex. 1H-Indole-5-carboxamide. Link

  • PubChem. Indole-5-carboxamide. Link

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Link

  • Snabaitis, A. K., et al. (2000). Na+/H+ exchange inhibition attenuates hypertrophy and heart failure in 1-wk postinfarction rat myocardium. American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Bartneck, M., & Lammers, T. (2020). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences. Link

  • Syngene. List of validated animal models. Link

Sources

Method

Application Notes and Protocols for 1H-Indole-5-carboximidamide Hydrochloride in Neurological Disorder Research

For: Researchers, scientists, and drug development professionals in neuroscience. Introduction: A Focused Approach to Modulating Neuronal Nitric Oxide Signaling The intricate signaling pathways within the central nervous...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: A Focused Approach to Modulating Neuronal Nitric Oxide Signaling

The intricate signaling pathways within the central nervous system present both a challenge and an opportunity for therapeutic intervention. Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, its overproduction by neuronal nitric oxide synthase (nNOS) is a key pathological event in a range of neurological disorders, including ischemic stroke, migraine, neuropathic pain, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3][4][5][6] The excessive NO produced by nNOS can lead to excitotoxicity, oxidative stress, and neuroinflammation, contributing to neuronal damage and disease progression.[3][4]

Selective inhibition of nNOS, while sparing the endothelial (eNOS) and inducible (iNOS) isoforms, represents a promising therapeutic strategy. Sparing eNOS is crucial for maintaining normal vascular function, while avoiding iNOS inhibition can be important in the context of the immune response. A significant advancement in this area has been the development of indole-based inhibitors. While the specific compound 1H-Indole-5-carboximidamide hydrochloride is not extensively documented in publicly available literature, its core structure aligns perfectly with a well-established pharmacophore for potent and selective nNOS inhibition. This class of compounds utilizes a central indole scaffold with a carboximidamide (amidine) group, which acts as a key pharmacophoric element. The amidine group mimics the guanidinium group of the natural substrate, L-arginine, allowing for competitive binding to the active site of nNOS.

This application note provides a comprehensive guide to the use of 1H-Indole-5-carboximidamide hydrochloride and related indole-5-carboximidamide derivatives in neurological disorder research. We will delve into the mechanism of action, provide detailed protocols for in vitro and in vivo characterization, and discuss the therapeutic rationale for their application in various disease models.

Mechanism of Action: Competitive Inhibition of nNOS

1H-Indole-5-carboximidamide and its analogs are designed to be competitive inhibitors of nNOS. The core principle of their action lies in their structural mimicry of L-arginine, the endogenous substrate for all NOS isoforms. The positively charged carboximidamide moiety at the 5-position of the indole ring is crucial for high-affinity binding to the glutamate residue within the active site of nNOS, an interaction that anchors the natural substrate. By occupying the active site, these inhibitors prevent the conversion of L-arginine to L-citrulline and nitric oxide.

nNOS Inhibition Pathway Figure 1: Mechanism of nNOS Inhibition cluster_0 Normal nNOS Activity cluster_1 Inhibition by 1H-Indole-5-carboximidamide L-Arginine L-Arginine nNOS_active nNOS (Active) L-Arginine->nNOS_active Binds to active site NO_Citrulline Nitric Oxide + L-Citrulline nNOS_active->NO_Citrulline Catalyzes reaction Downstream_Effects Physiological & Pathological Effects NO_Citrulline->Downstream_Effects Leads to Inhibitor 1H-Indole-5-carboximidamide nNOS_inhibited nNOS (Inhibited) Inhibitor->nNOS_inhibited Competitively binds to active site Blocked_Production Reduced NO Levels nNOS_inhibited->Blocked_Production Blocks NO production

Caption: Competitive inhibition of nNOS by 1H-Indole-5-carboximidamide.

Therapeutic Rationale in Neurological Disorders

The selective inhibition of nNOS holds therapeutic promise across a spectrum of neurological conditions:

  • Ischemic Stroke: Following a stroke, excessive glutamate release leads to overactivation of NMDA receptors, which are coupled to nNOS.[1] The resulting surge in NO contributes to excitotoxicity and neuronal death.[1][4][7][8] Selective nNOS inhibitors have been shown to reduce infarct volume in preclinical stroke models.[5]

  • Neuropathic Pain and Migraine: nNOS is implicated in the sensitization of central and peripheral pain pathways.[5][6] By reducing NO production in regions like the trigeminal nucleus and spinal cord, selective inhibitors can alleviate hyperalgesia and allodynia.[2][9][10][11] The NO signaling pathway is a known trigger for migraine attacks, and nNOS inhibitors are being explored as a therapeutic strategy.[2][12][13][14][15]

  • Neurodegenerative Diseases:

    • Parkinson's Disease: Overactivity of nNOS has been linked to the degeneration of dopaminergic neurons in the substantia nigra.[3][16][17][18] Inhibition of nNOS may offer a neuroprotective strategy.

    • Alzheimer's Disease: While the role of NO in Alzheimer's is complex, excessive nNOS activity in response to amyloid-beta pathology and neuroinflammation can contribute to synaptic dysfunction and neuronal damage.[19][20][21][22]

Quantitative Data: Potency and Selectivity of Indole-Based nNOS Inhibitors

The following table summarizes the inhibitory potency and selectivity of representative indole-based nNOS inhibitors from the literature. This data provides a benchmark for evaluating novel compounds like 1H-Indole-5-carboximidamide hydrochloride.

Compound ClassRepresentative CompoundnNOS IC50 (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
1,6-Disubstituted IndoleCompound (S)-845120-fold360-foldBioorg. Med. Chem. Lett. (2011)
3,5-Disubstituted IndoleCompound 835143-fold100-foldBioorg. Med. Chem. Lett. (2012)

Experimental Protocols

Protocol 1: In Vitro nNOS Enzyme Inhibition Assay (Griess Assay)

This protocol determines the IC50 value of a test compound by measuring its ability to inhibit the production of nitrite, a stable oxidation product of NO.

Materials:

  • Purified recombinant human nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • CaCl2

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compound (1H-Indole-5-carboximidamide hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare Nitrite Standard Curve: Prepare serial dilutions of sodium nitrite in assay buffer (e.g., 0-100 µM).

  • Prepare Reaction Master Mix: In the assay buffer, prepare a master mix containing L-arginine, NADPH, calmodulin, and CaCl2 at their optimal concentrations.

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to blank wells.

    • Add 50 µL of the sodium nitrite standards to their respective wells.

    • Add 25 µL of the reaction master mix to the experimental wells.

    • Add 25 µL of the diluted test compound or vehicle control to the appropriate experimental wells.

  • Initiate Reaction: Add 50 µL of purified nNOS enzyme solution to all experimental wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction & Color Development:

    • Add 50 µL of Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve from the sodium nitrite standards.

    • Calculate the nitrite concentration in each experimental well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Griess_Assay_Workflow Figure 2: In Vitro nNOS Griess Assay Workflow start Start prep_standards Prepare Nitrite Standards start->prep_standards prep_master_mix Prepare Reaction Master Mix (L-Arg, NADPH, CaM, CaCl2) start->prep_master_mix prep_compound Prepare Serial Dilutions of 1H-Indole-5-carboximidamide HCl start->prep_compound plate_setup Set up 96-well plate: Standards, Master Mix, Compound/Vehicle prep_standards->plate_setup prep_master_mix->plate_setup prep_compound->plate_setup add_enzyme Add nNOS Enzyme to Initiate Reaction plate_setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_griess_A Add Griess Reagent A incubate->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_plate Read Absorbance at 540 nm add_griess_B->read_plate analyze_data Data Analysis: Standard Curve, % Inhibition, IC50 Calculation read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro nNOS enzyme inhibition assay.

Protocol 2: Cell-Based nNOS Inhibition Assay in Neuronal Cells

This protocol assesses the ability of the test compound to inhibit nNOS activity in a cellular environment, providing insights into its cell permeability and efficacy.

Materials:

  • Neuronal cell line expressing nNOS (e.g., SH-SY5Y differentiated neurons, or HEK293 cells stably transfected with nNOS).[23]

  • Primary cortical neuron cultures (optional, for a more physiologically relevant model).[24][25][26][27]

  • Cell culture medium and supplements.

  • Calcium ionophore (e.g., A23187) to stimulate nNOS activity.[23]

  • Test compound (1H-Indole-5-carboximidamide hydrochloride).

  • Griess Reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate (if necessary) overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • nNOS Stimulation: Add a calcium ionophore (e.g., 5 µM A23187) to the wells to stimulate Ca2+-dependent nNOS activity.[23]

  • Incubation: Incubate the cells for a defined period (e.g., 8 hours) to allow for NO production.[23]

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1.

  • Data Analysis: Calculate the IC50 value of the inhibitor based on the reduction in nitrite production in the treated cells compared to the vehicle-treated, stimulated control.

Protocol 3: In Vivo Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)

This protocol outlines a general procedure to evaluate the analgesic effects of 1H-Indole-5-carboximidamide hydrochloride in a preclinical model of neuropathic pain.[5][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g).

  • Surgical instruments for spinal nerve ligation (SNL) surgery.

  • Test compound (1H-Indole-5-carboximidamide hydrochloride) formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Behavioral testing equipment:

    • Von Frey filaments (for mechanical allodynia).

    • Hargreaves apparatus (for thermal hyperalgesia).

Procedure:

  • Pre-Surgery Baseline Testing: Acclimate the animals to the behavioral testing equipment and measure baseline responses to mechanical and thermal stimuli.

  • Spinal Nerve Ligation Surgery: Under anesthesia, perform the L5/L6 spinal nerve ligation to induce neuropathic pain. Include a sham surgery group where the nerves are exposed but not ligated.

  • Post-Surgery Pain Development: Allow 1-2 weeks for the full development of mechanical allodynia and thermal hyperalgesia. Confirm the development of pain hypersensitivity through behavioral testing.

  • Compound Administration: Administer the test compound or vehicle to the SNL and sham-operated animals.

  • Post-Dosing Behavioral Testing: At various time points after compound administration (e.g., 30, 60, 120, 240 minutes), assess the mechanical and thermal withdrawal thresholds.

  • Data Analysis:

    • Compare the withdrawal thresholds of the compound-treated group to the vehicle-treated group in the SNL animals.

    • A significant increase in the withdrawal threshold in the compound-treated group indicates an analgesic effect.

    • Evaluate any effects of the compound on the sham-operated animals to assess potential motor impairments or non-specific effects.

Neuropathic_Pain_Model_Workflow Figure 3: In Vivo Neuropathic Pain Model Workflow start Start acclimation Animal Acclimation & Baseline Behavioral Testing start->acclimation surgery Spinal Nerve Ligation (SNL) Surgery (or Sham Surgery) acclimation->surgery pain_dev Post-operative Recovery & Pain Development (1-2 weeks) surgery->pain_dev confirm_pain Confirm Pain Hypersensitivity pain_dev->confirm_pain treatment Administer 1H-Indole-5-carboximidamide HCl or Vehicle confirm_pain->treatment behavioral_testing Post-Dosing Behavioral Testing (Mechanical & Thermal Thresholds) treatment->behavioral_testing data_analysis Data Analysis: Compare withdrawal thresholds behavioral_testing->data_analysis end End data_analysis->end

Sources

Application

High-Throughput Screening Assays for 1H-Indole-5-carboximidamide hydrochloride: Application Notes and Protocols

Introduction: The Therapeutic Potential of Indole-Based Scaffolds The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique ele...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. The addition of a carboximidamide (amidine) group, as seen in 1H-Indole-5-carboximidamide hydrochloride, introduces a strongly basic moiety that is protonated at physiological pH. This cationic feature allows it to mimic endogenous residues like arginine and lysine, making it a prime candidate for interacting with the active sites of enzymes such as serine proteases and kinases.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) of 1H-Indole-5-carboximidamide hydrochloride against two major classes of drug targets: serine proteases and protein kinases.

PART 1: Biochemical Screening - A Fluorescence-Based Serine Protease Inhibition Assay

Rationale and Assay Principle

Serine proteases play a critical role in various physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.[1] This assay is designed to identify inhibitors of a model serine protease (e.g., trypsin or thrombin) by measuring the reduction in enzymatic activity. The assay utilizes a fluorogenic substrate that is cleaved by the enzyme to release a highly fluorescent molecule.[2][3][4] The presence of an inhibitor, such as 1H-Indole-5-carboximidamide hydrochloride, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. This method is highly sensitive, suitable for miniaturization, and widely used in HTS campaigns.[4][5]

Experimental Workflow

The workflow for the serine protease inhibition assay is a straightforward "mix-and-read" protocol, ideal for automated HTS platforms.[6]

HTS_Workflow_Protease cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound Compound Dilution (1H-Indole-5-carboximidamide HCl) DispenseCmpd Dispense Compound & Controls Compound->DispenseCmpd Enzyme Enzyme Solution (e.g., Trypsin) DispenseEnz Add Enzyme (Pre-incubation) Enzyme->DispenseEnz Substrate Fluorogenic Substrate DispenseSub Initiate Reaction (Add Substrate) Substrate->DispenseSub DispenseCmpd->DispenseEnz DispenseEnz->DispenseSub Incubate Incubate (Room Temperature) DispenseSub->Incubate Read Read Fluorescence (Kinetic or Endpoint) Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Generate Dose-Response Curves (IC50) Calculate->Plot

Caption: Workflow for the fluorescence-based serine protease inhibition assay.

Detailed Protocol

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • Enzyme: Trypsin (or other serine protease) solution in Assay Buffer

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Test Compound: 1H-Indole-5-carboximidamide hydrochloride dissolved in 100% DMSO

  • Positive Control: A known inhibitor of the target protease (e.g., aprotinin for trypsin)

  • Plates: 384-well, low-volume, black, flat-bottom plates

  • Instrumentation: A microplate reader with fluorescence intensity detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of 1H-Indole-5-carboximidamide hydrochloride in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • For controls, dispense DMSO only (negative control) and a known inhibitor (positive control) into designated wells.

  • Enzyme Addition:

    • Prepare the enzyme solution at 2X the final desired concentration in Assay Buffer.

    • Dispense 10 µL of the 2X enzyme solution into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare the fluorogenic substrate at 2X the final desired concentration (typically at or below its Km value) in Assay Buffer.

    • Add 10 µL of the 2X substrate solution to all wells to start the enzymatic reaction. The final volume is 20 µL.

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes (kinetic read) or after a fixed incubation time (endpoint read).

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

    • The Signal_Background is the fluorescence from wells with no enzyme.

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterValueDescription
Z'-factor > 0.5A statistical measure of assay quality, indicating a good separation between positive and negative controls.[7]
Signal-to-Background > 10Ratio of the signal from the uninhibited reaction to the background noise.
DMSO Tolerance < 1% final concentrationThe maximum concentration of DMSO that does not significantly affect enzyme activity.[7]

PART 2: Cell-Based Screening - A Reporter Assay for Kinase Pathway Inhibition

Rationale and Assay Principle

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammation.[8][9] Cell-based assays provide a more physiologically relevant context for screening compounds compared to biochemical assays, as they account for cell permeability, off-target effects, and cytotoxicity.[10][11][12] This protocol describes a reporter gene assay to screen for inhibitors of a hypothetical kinase signaling pathway (e.g., a MAPK pathway). In this assay, the activation of the pathway leads to the expression of a reporter gene, such as luciferase. An inhibitor of an upstream kinase, like 1H-Indole-5-carboximidamide hydrochloride, would block the signaling cascade, leading to a decrease in reporter gene expression and a subsequent reduction in the luminescent signal.[13]

Signaling Pathway and Assay Logic

Signaling_Pathway cluster_cell Cell Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TranscriptionFactor Transcription Factor (TF) DownstreamKinase->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene (e.g., Luciferase) Luminescence Luminescence Signal ReporterGene->Luminescence Inhibitor 1H-Indole-5-carboximidamide HCl (Potential Inhibitor) Inhibitor->TargetKinase

Caption: Inhibition of a kinase cascade blocks reporter gene expression.

Detailed Protocol

Materials and Reagents:

  • Cell Line: A stable cell line expressing the target kinase and containing a reporter construct (e.g., HEK293 with a luciferase reporter driven by a response element for the pathway).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Stimulant: A growth factor or chemical agonist that activates the kinase pathway.

  • Test Compound: 1H-Indole-5-carboximidamide hydrochloride in DMSO.

  • Lysis and Detection Reagent: A commercial luciferase assay system (e.g., Bright-Glo™).

  • Plates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Instrumentation: A luminometer or a multimode plate reader.

Procedure:

  • Cell Plating:

    • Harvest and count the cells. Resuspend the cells in culture medium to the desired seeding density.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Perform serial dilutions of 1H-Indole-5-carboximidamide hydrochloride in an appropriate buffer or medium.

    • Add a small volume (e.g., 5 µL) of the diluted compound to the cells. Also, include wells with DMSO only (negative control) and a known pathway inhibitor (positive control).

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare the stimulant at the appropriate concentration (e.g., EC80) in culture medium.

    • Add 5 µL of the stimulant solution to all wells except for the unstimulated controls.

    • Incubate for an optimized period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Signal Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Data analysis is similar to the biochemical assay, focusing on calculating the percent inhibition and determining the IC50 value from the dose-response curve.

ParameterValueDescription
Z'-factor > 0.5Ensures the assay can reliably distinguish between stimulated and inhibited states.[7]
Assay Window > 5-foldThe ratio of the signal from stimulated cells to unstimulated cells.
Counter-screen RequiredA parallel assay to identify compounds that are cytotoxic or directly inhibit luciferase, which are common sources of false positives.

Conclusion and Forward Look

The protocols outlined in this document provide robust frameworks for the high-throughput screening of 1H-Indole-5-carboximidamide hydrochloride against two prominent classes of drug targets. The fluorescence-based protease assay offers a direct measure of enzymatic inhibition, while the cell-based kinase reporter assay provides valuable insights into the compound's activity in a more complex biological system. Successful identification of "hits" from these primary screens would necessitate further validation, including orthogonal assays, mechanism of action studies, and assessment of selectivity against related targets to build a comprehensive pharmacological profile of this promising indole-based compound. Rigorous assay validation, following established guidelines, is crucial for ensuring the reliability and relevance of HTS data in the drug discovery pipeline.[14][15][16][17]

References

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. Available from: [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PubMed. Available from: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. Available from: [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PMC - NIH. Available from: [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Springer Nature Experiments. Available from: [Link]

  • Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout. PubMed. Available from: [Link]

  • AlphaScreen. BMG LABTECH. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available from: [Link]

  • Photoswitching FRET to monitor protein–protein interactions. PNAS. Available from: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available from: [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available from: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available from: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. Available from: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]

  • 514-004 AlphaScreen.xlsx. LabLogic Systems. Available from: [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed - NIH. Available from: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available from: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available from: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

  • Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. MDPI. Available from: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]

  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. PubMed. Available from: [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. FDA. Available from: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

  • Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed. Available from: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork. Available from: [Link]

  • Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. Available from: [Link]

  • Indole-5-carboxamide. PubChem - NIH. Available from: [Link]

  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. PubMed. Available from: [Link]

  • Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. Available from: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. Available from: [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. Available from: [Link]

  • Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV. NCBI - NIH. Available from: [Link]

  • Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. PubMed. Available from: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available from: [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Experimental Design of 1H-Indole-5-carboximidamide hydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo experimental design for the novel compound, 1H-Indole-5-carboximidamide hydrochlori...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo experimental design for the novel compound, 1H-Indole-5-carboximidamide hydrochloride. This guide offers full editorial control to present a narrative that is both technically sound and grounded in field-proven insights.

Introduction: Unveiling the Potential of 1H-Indole-5-carboximidamide hydrochloride

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a carboximidamide group at the 5-position of the indole ring presents a unique chemical entity with the potential to interact with various biological targets. While 1H-Indole-5-carboximidamide hydrochloride is a novel compound with limited published data, its structural similarity to other indole-based molecules suggests its potential as an anticancer agent, a modulator of neurological pathways, or an inhibitor of key enzymes.

This guide will explore a multi-faceted experimental approach to elucidate the biological activity of 1H-Indole-5-carboximidamide hydrochloride, focusing on three potential therapeutic areas: oncology, neuroprotection, and its general cellular effects. The protocols provided are based on established methodologies for structurally related compounds and are designed to be robust and reproducible.

PART 1: Foundational In Vitro Evaluation

The initial assessment of any novel compound involves a series of in vitro assays to determine its cytotoxic potential and fundamental effects on cellular processes. These foundational experiments are crucial for guiding further, more specific investigations.

General Cytotoxicity and Cell Viability Assays

The first step is to assess the compound's general effect on cell viability across a panel of relevant cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)

  • Normal human cell line (e.g., HEK293 or primary fibroblasts)

  • 1H-Indole-5-carboximidamide hydrochloride

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 1H-Indole-5-carboximidamide hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Long-Term Survival and Proliferation

To assess the long-term effects of the compound on cell proliferation and survival, a clonogenic assay is recommended.

This assay measures the ability of a single cell to grow into a colony, providing insights into the cytostatic or cytotoxic effects of the compound over a longer period.[2][3][4][5]

Materials:

  • Adherent cancer cell lines

  • 1H-Indole-5-carboximidamide hydrochloride

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1H-Indole-5-carboximidamide hydrochloride for 24 hours.

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

PART 2: Investigating Anticancer Potential

Based on the activities of many indole derivatives, a primary area of investigation for 1H-Indole-5-carboximidamide hydrochloride is its potential as an anticancer agent.

In Vitro Characterization of Anticancer Effects

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Boyden chamber assay (or Transwell assay) is a standard method to evaluate these processes.[6][7][8][9][10]

Materials:

  • Cancer cell lines with known metastatic potential (e.g., MDA-MB-231 for breast cancer)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: Add medium containing 10% FBS (as a chemoattractant) to the lower chamber. Add different concentrations of 1H-Indole-5-carboximidamide hydrochloride to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Removal of Non-migrated Cells: Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

To determine if the compound induces programmed cell death (apoptosis), the expression of key apoptotic markers can be analyzed by Western blotting.[11][12][13][14]

Materials:

  • Cancer cells treated with 1H-Indole-5-carboximidamide hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the levels of cleaved Caspase-3, cleaved PARP, and the ratio of Bax/Bcl-2.

In Vivo Evaluation of Antitumor Efficacy

Promising in vitro results should be validated in a preclinical animal model. The most common model is the tumor xenograft in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line that showed sensitivity in vitro

  • 1H-Indole-5-carboximidamide hydrochloride

  • Vehicle for in vivo administration (e.g., saline, PEG400/Tween 80)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 1H-Indole-5-carboximidamide hydrochloride (at various doses) or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

PART 3: Exploring Neuroprotective Potential

The indole scaffold is also present in many compounds with activity in the central nervous system. Therefore, investigating the neuroprotective potential of 1H-Indole-5-carboximidamide hydrochloride is a logical step.

In Vitro Assessment of Neuroprotective Mechanisms

Structurally similar indole-5-carboxamides have been identified as potent MAO-B inhibitors, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[15][16]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 1H-Indole-5-carboximidamide hydrochloride

  • Known MAO-B inhibitor (e.g., selegiline) as a positive control

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, HRP, Amplex Red, and various concentrations of 1H-Indole-5-carboximidamide hydrochloride or the positive control.

  • Enzyme Addition: Add the MAO-B enzyme to each well and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the MAO-B substrate.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm in a kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for MAO-B inhibition.

Overproduction of nitric oxide by nNOS is implicated in neurotoxicity.

Materials:

  • Purified nNOS enzyme

  • L-arginine (substrate)

  • NADPH

  • Calmodulin

  • Griess reagent

  • 1H-Indole-5-carboximidamide hydrochloride

  • Known nNOS inhibitor (e.g., 7-Nitroindazole) as a positive control

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the nNOS enzyme, NADPH, calmodulin, and various concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding L-arginine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection: Add Griess reagent to each well to measure the amount of nitrite, a stable product of NO.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nNOS inhibition and determine the IC₅₀ value.

In Vivo Models of Neurodegeneration

If the compound shows promising in vitro neuroprotective activity, its efficacy can be tested in animal models of neurodegenerative diseases.[17][18][19][20][21]

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • 1H-Indole-5-carboximidamide hydrochloride

  • Behavioral testing apparatus (e.g., rotarod, pole test)

  • Tyrosine hydroxylase (TH) antibody for immunohistochemistry

Procedure:

  • Compound Pre-treatment: Administer 1H-Indole-5-carboximidamide hydrochloride or vehicle to the mice for a specified period before MPTP injection.

  • MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, 2 hours apart).

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination) at different time points after MPTP injection.

  • Histological Analysis: At the end of the study, euthanize the mice and perform immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra using a TH antibody.

  • Data Analysis: Compare the behavioral performance and the number of surviving TH-positive neurons between the treated and MPTP-only groups.

PART 4: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a therapeutic agent.

Protocol 9: Preliminary Pharmacokinetic Study in Mice

Materials:

  • Male C57BL/6 mice

  • 1H-Indole-5-carboximidamide hydrochloride

  • Formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of 1H-Indole-5-carboximidamide hydrochloride to two groups of mice via IV and PO routes.

  • Blood Sampling: Collect blood samples from the mice at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[22][23][24][25][26]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of 1H-Indole-5-carboximidamide hydrochloride

Cell Line IC₅₀ (µM) at 48h
MCF-7
A549
U87

| HEK293 | |

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%)
Vehicle Control - 0
Compound (Low Dose)

| Compound (High Dose)| | |

Visualizations

Signaling Pathway

G cluster_0 Apoptosis Induction Drug 1H-Indole-5- carboximidamide hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activation Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation PARP PARP -> Cleaved PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Workflow

G cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Cytotoxicity Assays (MTT, Clonogenic) B Mechanism of Action Assays (Migration, Apoptosis, Enzyme Inhibition) A->B C Efficacy Models (Xenograft, Neurodegeneration) A->C Promising Results D Pharmacokinetic Studies C->D

Sources

Application

1H-Indole-5-carboximidamide hydrochloride for studying enzyme kinetics

Application Notes & Protocols Topic: 1H-Indole-5-carboximidamide Hydrochloride for Studying Enzyme Kinetics Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling Enzyme Mechanisms...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1H-Indole-5-carboximidamide Hydrochloride for Studying Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Enzyme Mechanisms with 1H-Indole-5-carboximidamide Hydrochloride

1H-Indole-5-carboximidamide hydrochloride belongs to a class of small molecules centered on an indole scaffold, a privileged structure in medicinal chemistry known for its interaction with a wide array of biological targets.[1][2][3][4] This particular compound has emerged as a valuable tool for investigating the kinetics of specific enzymes, most notably Poly(ADP-ribose) Polymerase (PARP).[5][6][7]

PARP enzymes are critical players in cellular processes, particularly in DNA damage repair and the maintenance of genomic stability.[8] When DNA single-strand breaks occur, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[9] This PARylation process creates a scaffold that recruits other DNA repair proteins. Inhibiting PARP disrupts this repair pathway, a mechanism that has been successfully exploited in cancer therapy, especially in tumors with deficiencies in other repair pathways like those involving BRCA1/2 mutations.[10]

1H-Indole-5-carboximidamide hydrochloride functions as a competitive inhibitor of PARP1. Its chemical structure mimics the nicotinamide portion of the NAD+ substrate, allowing it to compete for binding at the enzyme's active site.[11][12] By occupying the active site, the inhibitor prevents the binding of NAD+ and subsequent PAR synthesis, effectively halting the DNA repair cascade.[13] Understanding the kinetics of this inhibition—quantifying its potency (IC50) and elucidating its precise competitive mechanism (Ki)—is fundamental for drug development and for using this compound as a chemical probe to study PARP biology.[14][15]

These application notes provide a comprehensive framework for utilizing 1H-Indole-5-carboximidamide hydrochloride to perform detailed enzyme kinetic studies on PARP1. The protocols herein are designed to be self-validating, incorporating essential controls and detailed data analysis steps to ensure scientific rigor and trustworthiness.

Core Principles: The Language of Enzyme Inhibition

Before proceeding to experimental protocols, it is crucial to understand the fundamental kinetic parameters that describe enzyme-inhibitor interactions.

  • Michaelis-Menten Kinetics: This model describes the rate of an enzymatic reaction (v) by relating it to the substrate concentration ([S]).[16][17] Two key parameters are derived:

    • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[17]

    • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[18]

  • Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate, allowing the enzyme to regain activity.[19][20] Their effects on enzyme kinetics are distinct:

    • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate.[11][13] This increases the apparent Km (Km,app > Km) but does not change Vmax.[17][21] The inhibition can be overcome by increasing the substrate concentration.

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[20] This decreases Vmax but does not affect Km.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vmax and Km.[18]

  • Quantifying Inhibitor Potency:

    • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15] It is a practical measure of inhibitor potency but can be dependent on experimental conditions, such as substrate concentration.

    • Ki (Inhibition Constant): The dissociation constant for the inhibitor-enzyme complex. It is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. For a competitive inhibitor, Ki can be calculated from the IC50 value and the Km of the substrate.[22]

Visualizing Inhibition: The Lineweaver-Burk Plot

The Lineweaver-Burk plot, or double reciprocal plot, linearizes the Michaelis-Menten equation by plotting 1/v against 1/[S].[23][24] This graphical representation is invaluable for determining the mechanism of inhibition.[24][25]

  • No Inhibitor: A straight line with a y-intercept of 1/Vmax and an x-intercept of -1/Km.

  • With Competitive Inhibitor: The line becomes steeper (slope increases), intersecting the y-axis at the same point (1/Vmax is unchanged) but shifting the x-intercept closer to the origin (-1/Km,app is less negative, indicating a higher Km).[18]

  • With Non-competitive Inhibitor: The slope increases, but the x-intercept remains the same (-1/Km is unchanged). The y-intercept shifts upward (1/Vmax,app is higher, indicating a lower Vmax).[18]

Visualizing the Mechanism and Workflow

To clarify the underlying biology and experimental design, the following diagrams illustrate the key processes.

G cluster_0 PARP1 Catalytic Cycle cluster_1 Competitive Inhibition E Free PARP1 ES PARP1-NAD+ Complex E->ES NAD+ Binding EI PARP1-Inhibitor Complex (Inactive) E->EI Inhibitor Binding (Competes with NAD+) EP PARP1-PAR + Nicotinamide ES->EP PAR Synthesis EP->E Product Release I 1H-Indole-5- carboximidamide HCl prep Prepare Reagents (Buffer, PARP1, NAD+, Inhibitor) plate Plate Setup (96-well) - Vehicle Control - No-Inhibitor Control - Inhibitor Dilutions prep->plate add_enzyme Add PARP1 Enzyme to Wells plate->add_enzyme pre_incubate Pre-incubate with Inhibitor add_enzyme->pre_incubate start_rxn Initiate Reaction with NAD+ pre_incubate->start_rxn measure Measure Activity (e.g., Fluorescence/Absorbance) start_rxn->measure analyze Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analyze

Caption: Experimental workflow for IC50 determination.

prep Prepare Reagent Matrix - Varying [NAD+] - Varying [Inhibitor] plate Plate Assay with Matrix (Multiple Substrate & Inhibitor Concentrations) prep->plate measure Measure Initial Reaction Rates (v) for each condition plate->measure calc Calculate Reciprocals (1/v and 1/[S]) measure->calc plot Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) calc->plot analyze Analyze Plot - Determine Inhibition Type - Calculate Km,app and Ki plot->analyze

Caption: Workflow for determining inhibition mechanism (Ki).

Protocol 1: Determination of IC50 Value

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-Indole-5-carboximidamide hydrochloride for PARP1. This protocol is based on a fluorescent assay that measures the consumption of NAD+. [9][26]

Materials and Reagents
  • Recombinant Human PARP1 Enzyme

  • 1H-Indole-5-carboximidamide hydrochloride

  • NAD+ (β-Nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Fluorescent NAD+ detection reagent kit (e.g., PARP1 Enzyme Assay Kit, Cat. # 17-10149 from Sigma-Aldrich) [26]* DMSO (for inhibitor stock solution)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities

Step-by-Step Methodology
  • Prepare Inhibitor Stock and Dilutions:

    • Prepare a 10 mM stock solution of 1H-Indole-5-carboximidamide hydrochloride in 100% DMSO.

    • Perform a serial dilution of the stock solution in PARP Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

  • Assay Setup in 96-Well Plate:

    • Total Reaction Volume: 100 µL.

    • Vehicle Control Wells (100% Activity): Add 50 µL of Assay Buffer containing 1% DMSO.

    • Inhibitor Wells: Add 50 µL of each inhibitor dilution to respective wells.

    • Blank Wells (0% Activity): Add 50 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Prepare a 2X working solution of PARP1 enzyme and activated DNA in Assay Buffer.

    • Add 25 µL of the enzyme/DNA solution to all wells except the Blank wells.

    • Tap the plate gently to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme. [15]

  • Initiate the Enzymatic Reaction:

    • Prepare a 4X working solution of NAD+ in Assay Buffer. The final concentration should be at or near the Km for NAD+ to ensure sensitivity for competitive inhibitors.

    • Add 25 µL of the 4X NAD+ solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the chosen NAD+ detection kit. [26] * Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis
  • Subtract the average fluorescence of the Blank wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value. [27]

Protocol 2: Determination of Mechanism of Inhibition and Ki Value

Objective: To determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Ki) using Michaelis-Menten and Lineweaver-Burk analysis. [14][28]

Methodology
  • Experimental Design:

    • This experiment requires a matrix of varying substrate (NAD+) and inhibitor concentrations.

    • Inhibitor Concentrations: Choose a minimum of three concentrations of 1H-Indole-5-carboximidamide hydrochloride: zero (no inhibitor), a concentration near the IC50, and a concentration 2-5 times the IC50.

    • Substrate Concentrations: For each inhibitor concentration, run the assay with a range of NAD+ concentrations that bracket the known Km value (e.g., from 0.1 * Km to 10 * Km).

  • Assay Procedure:

    • Follow the same procedure as in Protocol 1, but instead of a single NAD+ concentration, use the range of concentrations defined above.

    • For each combination of inhibitor and NAD+ concentration, measure the initial reaction rate (velocity, v). This may require taking kinetic readings over a shorter time period (e.g., every 5 minutes for 30 minutes) to ensure the rate is linear.

Data Analysis and Interpretation
  • Calculate Initial Velocities (v): For each data set, determine the initial reaction rate from the linear portion of the reaction progress curve (change in fluorescence over time).

  • Generate Michaelis-Menten Plots:

    • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S] or [NAD+]).

    • Observe the effect of the inhibitor: For competitive inhibition, Vmax should remain constant while the apparent Km (Km,app) increases with higher inhibitor concentrations. [17]

  • Generate Lineweaver-Burk Plots:

    • Calculate the reciprocal of the initial velocities (1/v) and substrate concentrations (1/[S]).

    • Plot 1/v versus 1/[S] for each inhibitor concentration on the same graph. [24] * Interpretation:

      • If the lines intersect on the y-axis, it confirms competitive inhibition . [18] * If the lines intersect on the x-axis, it indicates non-competitive inhibition .

      • If the lines are parallel, it suggests uncompetitive inhibition .

  • Calculate the Inhibition Constant (Ki):

    • For competitive inhibition, the Ki can be determined from the slope of the Lineweaver-Burk plot or by using the Cheng-Prusoff equation if the IC50 was determined at a known substrate concentration.

    • From the Lineweaver-Burk plot, determine the Km,app for each inhibitor concentration from the x-intercept (-1/Km,app).

    • Use the following equation: Km,app = Km * (1 + [I] / Ki)

    • Rearrange to solve for Ki: Ki = [I] / ((Km,app / Km) - 1)

    • Calculate Ki for each inhibitor concentration and report the average value.

Data Presentation: Expected Quantitative Results

The following table summarizes hypothetical data for the inhibition of PARP1 by 1H-Indole-5-carboximidamide hydrochloride, illustrating the expected outcomes of the described protocols.

ParameterValueDescription
Enzyme PARP1Poly(ADP-ribose) Polymerase 1
Substrate NAD+Nicotinamide adenine dinucleotide
Inhibitor 1H-Indole-5-carboximidamide HClA competitive inhibitor of PARP1
Km for NAD+ ~50 µMThe substrate concentration at half Vmax (literature value)
IC50 75 nMPotency measured at [NAD+] = Km
Vmax (no inhibitor) 1.0 AU/minMaximum reaction velocity without inhibitor
Vmax (with inhibitor) 1.0 AU/minUnchanged, characteristic of competitive inhibition [21]
Km,app (at IC50) 100 µMApparent Km increases in the presence of the inhibitor
Inhibition Type CompetitiveDetermined from Lineweaver-Burk plot analysis [18]
Ki 37.5 nMCalculated inhibition constant, a true measure of affinity

References

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. (URL: )
  • Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems - Pearson. (2022-07-22). (URL: )
  • PARP Assays - BPS Bioscience. (URL: )
  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. Anal Biochem. 2004 Mar 1;326(1):78-86. (URL: )
  • Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone - Benchchem. (URL: )
  • Enzyme Kinetics Data Analysis - YouTube. (2021-05-06). (URL: [Link])

  • Lineweaver–Burk plot - Wikipedia. (URL: [Link])

  • Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine - Benchchem. (URL: )
  • Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF - Slideshare. (URL: [Link])

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. (URL: [Link])

  • Michaelis-Menten kinetics and Lineweaver Burk plots : r/Mcat - Reddit. (2024-12-18). (URL: [Link])

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (URL: )
  • PARP: Activity Assays - Bio-Techne. (URL: [Link])

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies - MDPI. (URL: [Link])

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021-05-10). (URL: [Link])

  • Enzyme Inhibition - Chemistry LibreTexts. (2025-09-04). (URL: [Link])

  • Enzyme Inhibition - Chemistry LibreTexts. (2025-03-18). (URL: [Link])

  • Competitive inhibition - Wikipedia. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). (URL: [Link])

  • Enzyme Inhibition. (URL: )
  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - NIH. (2021-03-24). (URL: [Link])

  • Enzyme inhibitor - Wikipedia. (URL: [Link])

  • How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015-09-02). (URL: [Link])

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (URL: [Link])

  • Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem - NIH. (URL: [Link])

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. (URL: [Link])

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC - NIH. (URL: [Link])

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed. Eur J Med Chem. 2022 Jan 5;227:113936. (URL: [Link])

  • Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed. J Enzyme Inhib Med Chem. 2020 Dec;35(1):1568-1580. (URL: [Link])

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (URL: [Link])

  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - ResearchGate. (URL: [Link])

  • Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - Frontiers. (2024-09-05). (URL: [Link])

  • 7-Azaindole-1-carboxamides as a New Class of PARP-1 Inhibitors - PubMed. Bioorg Med Chem. 2014 Feb 1;22(3):949-60. (URL: [Link])

  • Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors - PubMed. Biochemistry. 1989 Jun 27;28(13):5400-7. (URL: [Link])

  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed. Eur J Med Chem. 2021 Feb 5;211:113114. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. (2023-07-22). (URL: [Link])

  • Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed. J Med Chem. 2023 Dec 14;66(23):15983-16003. (URL: [Link])

  • 53BP1 as a Potential Predictor of Response in PARP Inhibitor-Treated Homologous Recombination-Deficient Ovarian Cancer - PMC - NIH. (URL: [Link])

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - NIH. (URL: [Link])

Sources

Method

Application Note &amp; Protocols: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 1H-Indole-5-carboximidamide hydrochloride

Abstract This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1H-Indole-5-carboximidamide hydrochloride. Indole derivatives are a significant class of heterocyclic compounds known for a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1H-Indole-5-carboximidamide hydrochloride. Indole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including potent anticancer properties.[1][2] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis through various signaling pathways.[1][3] Therefore, a robust assessment of a novel indole compound's effect on cell health is a critical step in preclinical research and drug development. We present a multi-parametric strategy employing three distinct, yet complementary, cell-based assays to build a detailed cytotoxicity profile: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis assessment. This integrated approach allows researchers to not only quantify cell death but also to elucidate the primary mechanism of cytotoxicity.

PART 1: Foundational Concepts - A Multi-Parametric Approach to Cytotoxicity
  • Primary Screening (Metabolic Activity): The MTT assay is a reliable, high-throughput method to determine a compound's dose-dependent effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[4] It measures the activity of mitochondrial dehydrogenases in living cells.[5]

  • Secondary Screening (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of necrosis.[6][7]

  • Mechanistic Elucidation (Apoptosis): The Caspase-3/7 assay measures the activity of key "executioner" caspases, which are central to the apoptotic pathway.[8][9] An increase in caspase-3/7 activity is a strong indicator of programmed cell death.

This tiered workflow allows for a comprehensive characterization of the compound's cytotoxic profile.

G cluster_0 Cytotoxicity Evaluation Workflow cluster_1 Mechanistic Assays (at IC50 Concentration) A Treat Cells with 1H-Indole-5-carboximidamide HCl (Dose-Response) B Primary Assay: MTT (Metabolic Viability) A->B C Calculate IC50 Value B->C D Is Compound Cytotoxic? C->D E LDH Assay (Necrosis) D->E Yes F Caspase-3/7 Assay (Apoptosis) D->F Yes H Cytostatic Effect (No Cell Death) D->H No G Synthesize Data: Determine Mode of Cell Death E->G F->G

Caption: Tiered workflow for characterizing compound cytotoxicity.

PART 2: Experimental Design & General Considerations

Cell Line Selection: The choice of cell line is critical. For oncology applications, a panel including relevant cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous control cell line (e.g., human fibroblasts) is recommended to assess for cancer-specific cytotoxicity.[10]

Compound Preparation:

  • Solubility: Determine the solubility of 1H-Indole-5-carboximidamide hydrochloride in a suitable solvent, such as sterile water or DMSO.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in complete cell culture medium immediately before each experiment.

Essential Controls: To ensure data validity, every assay plate must include the following controls:[6][7]

  • Untreated Control: Cells incubated with culture medium only. This represents 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control (for LDH Assay): A maximum LDH release control is generated by treating cells with a lysis buffer to achieve 100% cell death.[6][11]

  • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance/luminescence.[7]

PART 3: Protocol 1 - Determining IC50 with the MTT Assay

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial reductase enzymes in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete culture medium

  • 1H-Indole-5-carboximidamide hydrochloride

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized).[5]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl).[5][12]

  • Microplate spectrophotometer (reader at 570-590 nm).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions (including vehicle and untreated controls).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[5]

  • Absorbance Reading: Cover the plate to protect it from light and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm (a reference wavelength of 620-630 nm can be used to reduce background).[5]

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Concentration (µM)Absorbance (590nm)Corrected Absorbance% Viability
Vehicle Control1.2501.200100%
0.11.2451.19599.6%
11.0501.00083.3%
100.6750.62552.1%
500.2500.20016.7%
1000.1000.0504.2%
Medium Blank0.050N/AN/A
Caption: Example data table for an MTT assay.
PART 4: Protocol 2 - Assessing Membrane Integrity with the LDH Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium when the plasma membrane is compromised.[6][14] A coupled enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[7]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • 96-well flat-bottom plates

  • Treated cell culture supernatants

  • Lysis Buffer (often 10X, provided in kits)[11]

  • Microplate spectrophotometer (reader at 490 nm).[11]

G cluster_0 LDH Assay Workflow A 1. Culture & Treat Cells (24-72h) B 2. Prepare Controls - Spontaneous Release (Vehicle) - Max Release (Add Lysis Buffer) A->B C 3. Centrifuge Plate (To pellet cells/debris) B->C D 4. Transfer Supernatant to new assay plate C->D E 5. Add Reaction Mixture (Substrate + Dye) D->E F 6. Incubate at RT (~30 min, protected from light) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (490nm) G->H

Caption: A step-by-step workflow for the LDH release assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol. Include wells for untreated, vehicle, and maximum LDH release controls.

  • Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[11]

  • Harvest Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[11]

  • Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well.[11] Tap gently to mix.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Subtract the background absorbance (medium blank) from all readings.

  • Calculate Percentage Cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

PART 5: Protocol 3 - Investigating Apoptosis with a Caspase-3/7 Assay

This homogeneous, luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] When added to apoptotic cells, the substrate is cleaved by active caspase-3 and -7, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[8]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Opaque-walled 96-well plates (for luminescence)

  • Treated cells in culture

  • Luminometer

Step-by-Step Protocol:

  • Assay Plate Setup: Seed and treat cells in opaque-walled 96-well plates as previously described. A lower cell density may be required compared to colorimetric assays.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions.

  • "Add-Mix-Measure": Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[8]

  • Signal Development: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium blank from all readings.

  • Data is typically presented as Fold-Change in Caspase Activity relative to the vehicle control: Fold-Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

PART 6: Integrated Data Interpretation

By combining the results from all three assays, a clear picture of the cytotoxic mechanism emerges. The compound should be tested at its determined IC50 and at concentrations above and below this value.

Scenario MTT Result (Viability) LDH Result (Cytotoxicity) Caspase-3/7 Result (Fold-Change) Interpretation
1 ↓↓↓↑↑↑Apoptosis: The primary mode of cell death is programmed, involving caspase activation. Some secondary necrosis may occur.
2 ↓↓↓↑↑↑~1 (No change)Necrosis: The compound causes direct damage to the cell membrane, leading to cell lysis.
3 ~0 (No change)~1 (No change)Cytostatic Effect: The compound inhibits cell proliferation or metabolic activity without causing significant cell death.
4 ↓↓↓↑↑↑↑↑↑Apoptosis with Secondary Necrosis: A strong apoptotic signal leads to subsequent loss of membrane integrity.
Caption: A table to guide the integrated interpretation of results from the three assays.
PART 7: Potential Signaling Pathways of Indole Compounds

Indole derivatives can exert their cytotoxic effects through multiple signaling pathways. Many have been shown to induce apoptosis by modulating the expression of key regulatory proteins like p53, the pro-apoptotic Bax, and the anti-apoptotic Bcl-2, ultimately leading to the activation of the caspase cascade.[1] Some may also activate stress-related pathways like JNK and p38.[15][16]

G compound 1H-Indole-5-carboximidamide HCl stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by an indole compound.

PART 8: References
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Center for Biotechnology Information. [Link]

  • Al-Hussaini, R., & El-Sayed, M. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Gurova, K., et al. (2019). Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation. National Center for Biotechnology Information. [Link]

  • Kim, D. W., et al. (2015). UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-5-carboxamide. PubChem. [Link]

  • Fassihi, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. National Center for Biotechnology Information. [Link]

  • Al-Hayali, L., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. PubMed. [Link]

  • Yurttaş, L., et al. (2023). Semicarbazides Carrying Indole Core: Synthesis, Cytotoxicity Evaluation against Human Breast Cancer Cell Lines, and Molecular Modeling Studies. ResearchGate. [Link]

  • Li, J., et al. (2023). Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. PubMed. [Link]

  • El-Naggar, A. M., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. National Center for Biotechnology Information. [Link]

  • Yurttaş, L., et al. (2023). Semicarbazides Carrying Indole Core: Synthesis, Cytotoxicity Evaluation against Human Breast Cancer Cell Lines, and Molecular Modeling Studies. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols for Preclinical Efficacy Testing of 1H-Indole-5-carboximidamide hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1H-Indole-5-carboximidamide hydrochloride. Given the absence of exten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1H-Indole-5-carboximidamide hydrochloride. Given the absence of extensive public data on this specific molecule, we leverage its core structural features—the indole scaffold and the carboximidamide (amidine) functional group—to hypothesize potential therapeutic applications and outline robust animal models for efficacy testing. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and approved drugs with a wide range of biological activities.[1][2] The amidine group is a strong base and a bioisostere of the guanidinium group of arginine, known to participate in critical hydrogen bonding interactions with biological targets such as enzymes and receptors. This guide presents detailed protocols for evaluating 1H-Indole-5-carboximidamide hydrochloride in three potential therapeutic areas: Oncology , Infectious Diseases , and Inflammatory Disorders .

Scientific Rationale & Hypothesized Mechanisms of Action

The indole ring system is a cornerstone in drug discovery, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][3] The carboximidamide moiety is a key feature in several classes of inhibitors targeting enzymes that recognize arginine or possess highly cationic active sites. Based on existing literature for structurally related compounds, we propose three primary hypotheses for the biological activity of 1H-Indole-5-carboximidamide hydrochloride:

  • Hypothesis 1: Anticancer Activity via PARP Inhibition. The amidine group can mimic the nicotinamide portion of NAD+, a co-factor for Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have shown significant promise in treating cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).[4][5] We hypothesize that 1H-Indole-5-carboximidamide hydrochloride may function as a PARP inhibitor, leading to synthetic lethality in susceptible cancer cells.

  • Hypothesis 2: Antimicrobial Activity via DNA Interaction. Diamidine compounds are known to bind to the minor groove of bacterial DNA, interfering with DNA replication and transcription.[6] Indole-amidine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[6][7] It is plausible that 1H-Indole-5-carboximidamide hydrochloride exhibits antibacterial effects through a similar mechanism.

  • Hypothesis 3: Anti-inflammatory Activity via NOS or ASK1 Inhibition. The amidine group is a hallmark of many Nitric Oxide Synthase (NOS) inhibitors, which function by competing with the substrate L-arginine.[8] Overproduction of nitric oxide by inducible NOS (iNOS) is a key pathological feature in many inflammatory conditions.[9][10] Alternatively, some indole derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator in inflammatory signaling pathways.[11] Inhibition of these pathways could bestow significant anti-inflammatory efficacy.

General Considerations for In Vivo Studies

Before initiating efficacy studies, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are essential. These studies will inform the appropriate dosing regimen (dose, frequency, and route of administration) and identify any potential acute toxicities.

Compound Formulation

1H-Indole-5-carboximidamide hydrochloride is a salt, which typically confers better aqueous solubility than the free base.

  • Initial Vehicle Screening: Test solubility in common biocompatible vehicles such as sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and 5% dextrose in water (D5W).

  • Co-solvents: If solubility is limited, consider using a vehicle system such as 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity.

  • Preparation: The formulation should be prepared fresh daily under sterile conditions and protected from light if found to be light-sensitive. The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically tolerated range (typically pH 6.5-7.5).

Animal Welfare & Ethics

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key considerations include appropriate housing, environmental enrichment, monitoring for signs of distress, and defining humane endpoints.

Application I: Oncology - Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are the gold standards for evaluating the in vivo efficacy of novel anticancer agents.[4][12][13][14] The following protocol describes a general workflow for a subcutaneous CDX model.

Model Selection
  • Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism. For a PARP inhibitor hypothesis, BRCA-deficient cell lines such as MDA-MB-436 (breast cancer) or Capan-1 (pancreatic cancer) are appropriate.

  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) are required to prevent rejection of the human tumor cells.[13]

Experimental Workflow Diagram

G cluster_pre Phase 1: Tumor Implantation & Growth cluster_treat Phase 2: Treatment & Monitoring cluster_end Phase 3: Endpoint Analysis cell_culture 1. Propagate Cancer Cells (e.g., MDA-MB-436) implant 2. Implant Cells Subcutaneously in Immunocompromised Mice cell_culture->implant monitor_growth 3. Monitor Tumor Growth (Calipers) implant->monitor_growth randomize 4. Randomize Mice into Treatment Groups (n=8-10/group) when tumors reach ~100-150 mm³ monitor_growth->randomize treat 5. Administer Treatment (Vehicle, Test Compound, Positive Control) per dosing schedule randomize->treat measure 6. Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure observe 7. Daily Health Observation measure->observe endpoint 8. Euthanize at Endpoint (e.g., Tumor >1500 mm³ or humane endpoint) observe->endpoint collect 9. Collect Tumors & Tissues endpoint->collect analysis 10. Analyze Data (TGI, Western Blot, IHC) collect->analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Detailed Protocol
  • Cell Culture & Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using digital calipers at least twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

  • Treatment Administration:

    • Prepare the test compound and vehicle control as described in section 2.1.

    • A positive control group (e.g., a clinically approved PARP inhibitor like Olaparib) should be included.[15]

    • Administer the compounds via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.

    • Conduct daily health checks.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of significant distress or weight loss (>20%).

    • At the endpoint, euthanize the animals and excise the tumors.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Excised tumors can be weighed and processed for downstream analysis such as Western blotting (for PARP activity markers like PAR) or immunohistochemistry (IHC) (for proliferation markers like Ki-67).

Data Summary Table
Group (n=10)CompoundDose (mg/kg)RouteSchedule
1VehicleN/APOQD x 21d
21H-Indole-5-carboximidamide HCl10POQD x 21d
31H-Indole-5-carboximidamide HCl30POQD x 21d
4Olaparib (Positive Control)50POQD x 21d

Application II: Infectious Disease - Murine Systemic Infection Model

To evaluate the potential antibacterial activity of 1H-Indole-5-carboximidamide hydrochloride, a systemic infection model, also known as a septicemia model, is highly relevant.[7] This model assesses the ability of a compound to clear a bacterial infection from the bloodstream and major organs.

Model Selection
  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) is a clinically relevant Gram-positive pathogen. The use of a bioluminescent strain can facilitate in vivo imaging to monitor infection progression.

  • Animal Strain: Immunocompetent mice such as BALB/c or C57BL/6 are suitable for this model.

Experimental Workflow Diagram

G cluster_pre Phase 1: Infection cluster_treat Phase 2: Treatment & Monitoring cluster_end Phase 3: Endpoint Analysis prep_bacteria 1. Prepare MRSA Inoculum (e.g., USA300 strain) infect 2. Induce Systemic Infection via Intraperitoneal (IP) Injection prep_bacteria->infect randomize 3. Randomize Mice into Treatment Groups (n=10/group) infect->randomize treat 4. Administer Treatment (1-2 hours post-infection) randomize->treat monitor 5. Monitor Survival & Clinical Scores (daily for 7-14 days) treat->monitor endpoint 6. Euthanize Survivors at Study End or at Humane Endpoints monitor->endpoint collect 7. Collect Spleen/Kidney for Bacterial Load (CFU counts) endpoint->collect analysis 8. Analyze Data (Survival Curves, CFU Reduction) collect->analysis

Caption: Workflow for a murine systemic infection model.

Detailed Protocol
  • Inoculum Preparation:

    • Grow MRSA (e.g., USA300 strain) in Tryptic Soy Broth (TSB) to mid-log phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact lethal or sub-lethal dose should be determined in a pilot study.

  • Infection and Treatment:

    • Inject mice (e.g., female BALB/c, 8 weeks old) intraperitoneally (IP) with 100 µL of the bacterial suspension.

    • Randomize animals into treatment groups (n=10 per group).

    • Initiate treatment 1-2 hours post-infection. Administer the test compound, vehicle, and a positive control (e.g., Vancomycin) via an appropriate route (e.g., IP or subcutaneous).

  • Monitoring and Endpoint:

    • Monitor the animals at least twice daily for 7-14 days.

    • Record survival and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced mobility).

    • Animals that reach a humane endpoint (e.g., moribund state) should be euthanized.

  • Bacterial Load Determination (Optional Satellite Group):

    • A separate cohort of animals can be used to determine bacterial burden in organs.

    • At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the animals.

    • Aseptically harvest spleens and kidneys, homogenize the tissues, and perform serial dilutions for plating on Tryptic Soy Agar (TSA) to determine CFU counts.

  • Data Analysis:

    • Primary endpoint: Survival. Plot Kaplan-Meier survival curves and analyze using the log-rank test.

    • Secondary endpoint: Reduction in bacterial load in target organs. Compare CFU counts between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Data Summary Table
Group (n=10)CompoundDose (mg/kg)RouteSchedule
1VehicleN/AIPSingle dose at 1h post-infection
21H-Indole-5-carboximidamide HCl10IPSingle dose at 1h post-infection
31H-Indole-5-carboximidamide HCl30IPSingle dose at 1h post-infection
4Vancomycin (Positive Control)10IPSingle dose at 1h post-infection

Application III: Inflammatory Disease - DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible model of inflammatory bowel disease (IBD).[11] It is suitable for testing the efficacy of novel anti-inflammatory agents.

Model Selection
  • Inducing Agent: DSS is administered in drinking water to induce acute colitis.

  • Animal Strain: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.

Experimental Workflow Diagram

G cluster_pre Phase 1: Acclimation & Baseline cluster_treat Phase 2: Induction & Treatment cluster_end Phase 3: Endpoint Analysis acclimate 1. Acclimate C57BL/6 Mice (7 days) baseline 2. Record Baseline Body Weight acclimate->baseline randomize 3. Randomize into Groups (n=8-10) baseline->randomize induce 4. Administer 2.5-3% DSS in Drinking Water (Days 0-7) randomize->induce treat 5. Administer Treatment Daily (Vehicle, Test Compound, Positive Control) (Days 0-7) randomize->treat monitor 6. Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding (DAI Score) induce->monitor treat->monitor endpoint 7. Euthanize at Day 8 monitor->endpoint collect 8. Measure Colon Length endpoint->collect process 9. Collect Colon Tissue for Histology & Cytokine Analysis collect->process analysis 10. Analyze Data (DAI, Colon Length, Histology Score) process->analysis

Caption: Workflow for a DSS-induced colitis model.

Detailed Protocol
  • Induction of Colitis:

    • House C57BL/6 mice (8-10 weeks old) and allow them to acclimate for one week.

    • Randomize mice into treatment groups (n=8-10 per group).

    • Provide mice with drinking water containing 2.5-3.0% (w/v) DSS ad libitum for 7 consecutive days. The control group receives regular drinking water.

  • Treatment Administration:

    • Administer the test compound, vehicle, or a positive control (e.g., Sulfasalazine) daily from day 0 to day 7 via oral gavage.

  • Clinical Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Endpoint and Tissue Collection:

    • Euthanize the mice on day 8.

    • Carefully excise the entire colon from the cecum to the anus.

    • Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).

    • Collect sections of the distal colon for histological analysis (e.g., H&E staining) and for measuring inflammatory markers (e.g., cytokine levels like TNF-α, IL-6 via ELISA or qPCR).

  • Data Analysis:

    • Compare the DAI scores, percentage of initial body weight, and colon length between the groups.

    • A pathologist should score the histology slides in a blinded manner to assess inflammation severity and tissue damage.

    • Analyze cytokine levels in colon tissue homogenates.

Data Summary Table
Group (n=10)TreatmentDose (mg/kg)RouteSchedule
1Water + VehicleN/APOQD x 8d
2DSS + VehicleN/APOQD x 8d
3DSS + 1H-Indole-5-carboximidamide HCl10POQD x 8d
4DSS + 1H-Indole-5-carboximidamide HCl30POQD x 8d
5DSS + Sulfasalazine (Positive Control)100POQD x 8d

References

  • Use of nitric oxide synthase inhibitors in animal models of sepsis - PubMed. (n.d.). Retrieved from [Link]

  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (n.d.). Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Retrieved from [Link]

  • Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic-Ischemic Encephalopathy: Evidence From Animal Studies. (2018). Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.). Retrieved from [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC. (n.d.). Retrieved from [Link]

  • Effect of Nitric Oxide Pathway Inhibition on the Evolution of Anaphylactic Shock in Animal Models: A Systematic Review. (n.d.). Retrieved from [Link]

  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC. (n.d.). Retrieved from [Link]

  • IV. Nitric oxide synthase gene knockout mice - American Physiological Society Journals. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationship of novel bisindole amidines active against MDR Gram-positive and Gram-negative bacteria - PubMed. (n.d.). Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). Retrieved from [Link]

  • Abstract B23: Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers - AACR Journals. (2014). Retrieved from [Link]

  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality - AACR Journals. (2016). Retrieved from [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. (2023). Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Retrieved from [Link]

  • Advancing the Therapeutic Potential of Indoleamides for Tuberculosis - PMC. (2019). Retrieved from [Link]

  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed. (2021). Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022). Retrieved from [Link]

  • Biomedical Importance of Indoles - PMC. (n.d.). Retrieved from [Link]

Sources

Method

Formulating 1H-Indole-5-carboximidamide hydrochloride for in vivo administration

Application Notes & Protocols Topic: For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive scientific guide to the formulation of 1H-Indole-5-carboximidamide hy...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic:

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive scientific guide to the formulation of 1H-Indole-5-carboximidamide hydrochloride, a molecule featuring a privileged indole scaffold, for in vivo administration in preclinical research.[1][] The successful translation of promising new chemical entities (NCEs) from bench to preclinical models is critically dependent on the development of a stable, safe, and effective delivery vehicle that ensures adequate drug exposure.[3] This guide eschews a one-size-fits-all template, instead focusing on a logical, science-driven workflow. We will delve into the essential pre-formulation characterization, a systematic vehicle selection strategy, detailed experimental protocols for various formulation types, and methods for assessing formulation stability. The causality behind each experimental choice is explained to empower researchers to make informed decisions tailored to their specific compound and experimental context.

Foundational Step: Pre-Formulation Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[4][5][6] This initial characterization dictates the entire formulation strategy and can save significant time and resources by identifying potential challenges, such as poor solubility or instability, at the outset.[3][6]

The structure of 1H-Indole-5-carboximidamide as a hydrochloride salt suggests a basic parent molecule that has been salified to improve aqueous solubility.[7][8] However, the indole ring itself is hydrophobic, and the carboximidamide group may be susceptible to hydrolysis.[9] Therefore, an experimental assessment is non-negotiable.

Table 1: Physicochemical Properties of 1H-Indole-5-carboximidamide and Related Structures

Property Value / Observation Significance for Formulation
Molecular Formula C₉H₁₀ClN₃ (as HCl salt) -
Molecular Weight 195.65 g/mol (as HCl salt) Essential for calculating concentrations.
Parent Compound 1H-Indole-5-carboximidamide The free base form.
Related Analogs 1H-Indole-5-carboxamide[10][11], 1H-Indole-5-carboxylic acid[12] Data on related structures can provide initial estimates of indole scaffold properties.
Predicted Solubility As a hydrochloride salt, it is expected to have higher aqueous solubility than the free base.[8][13] However, indole derivatives often exhibit poor water solubility.[14] This is the most critical parameter. It must be determined experimentally across a physiologically relevant pH range.
Predicted Stability The carboximidamide functional group can be susceptible to hydrolysis, especially at non-neutral pH.[9] The indole ring can be prone to oxidation. Dictates acceptable pH range, storage conditions, and the need for antioxidants or fresh preparation.

| Common Ion Effect | The hydrochloride salt's solubility may be suppressed in chloride-containing vehicles like 0.9% saline.[15] | May necessitate using non-chloride vehicles like D5W (Dextrose 5% in Water) for maximal concentration. |

Protocol 1: Kinetic Aqueous Solubility Assessment

Objective: To determine the approximate solubility of 1H-Indole-5-carboximidamide HCl in various aqueous buffers to guide vehicle selection.

Rationale: Solubility is often pH-dependent. Assessing it across a range of pH values (mimicking gastric to intestinal/blood pH) is crucial for selecting an appropriate vehicle for different routes of administration.[4]

Materials:

  • 1H-Indole-5-carboximidamide hydrochloride

  • pH 1.2 HCl buffer

  • pH 4.5 Acetate buffer

  • pH 6.8 and 7.4 Phosphate buffers (e.g., PBS)

  • Deionized water

  • Vortex mixer, shaker, centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., DMSO).

  • Dilution: In separate microcentrifuge tubes, add a small aliquot (e.g., 1-2 µL) of the DMSO stock to 1 mL of each aqueous buffer. The final DMSO concentration should be kept low (<1%) to minimize its co-solvent effect.

  • Equilibration: Cap the tubes and shake at room temperature for 1.5-2 hours to allow for equilibration.

  • Observation & Centrifugation: Visually inspect for precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method (HPLC-UV is preferred for its specificity and sensitivity).

  • Analysis: The measured concentration represents the kinetic solubility in that specific medium.

A Logic-Driven Vehicle Selection Strategy

The goal of any preclinical formulation is to maximize drug exposure for safety and efficacy testing while ensuring the vehicle itself does not cause adverse effects.[3][16] The choice of vehicle is a direct consequence of the API's solubility and the intended route of administration.

Visualization: Vehicle Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate formulation vehicle.

G start Determine Required Dose (mg/kg) & Dosing Volume (mL/kg) calc_conc Calculate Required Concentration (mg/mL) start->calc_conc sol_check Is Required Conc. < Aqueous Solubility (at appropriate pH)? calc_conc->sol_check aqueous Use Simple Aqueous Vehicle (e.g., Saline, PBS, D5W) sol_check->aqueous Yes complex Complex Formulation Required sol_check->complex No end_form Final Formulation aqueous->end_form route Select Route of Administration complex->route iv_ip IV / IP Route route->iv_ip Parenteral po Oral Route route->po Enteral cosolvent Co-solvent System (e.g., PEG, PG, DMSO) iv_ip->cosolvent cyclo Cyclodextrin Vehicle (e.g., HP-β-CD) iv_ip->cyclo po->cosolvent po->cyclo suspension Aqueous Suspension (e.g., with CMC, HPMC) po->suspension lipid Lipid-based System (for highly lipophilic API) po->lipid cosolvent->end_form cyclo->end_form suspension->end_form lipid->end_form

Caption: Workflow for selecting an appropriate in vivo formulation vehicle.

Common Excipients and Considerations

Excipients are "inactive" ingredients that are critical for improving the stability, solubility, and safety of parenteral and oral drugs.[17][18][19] Their selection must be done carefully, as they can have their own pharmacological or toxicological effects that differ between species.[16][20]

Table 2: Common Excipients for Preclinical In Vivo Formulations

Excipient Class Example(s) Typical Use Level (IV/IP) Key Considerations
Tonicity Agents Sodium Chloride, Dextrose q.s. to isotonicity Crucial for parenteral routes to prevent hemolysis and irritation.[17]
Co-solvents PEG 300/400, Propylene Glycol (PG), Ethanol, DMSO 10-40% Can cause toxicity, irritation, or hemolysis at high concentrations.[21][22] Use the lowest effective concentration.
Solubilizers / Surfactants Polysorbate 80 (Tween 80), Solutol HS 15 1-10% Can enhance solubility but may cause hypersensitivity reactions.[23][24]
Complexing Agents HP-β-CD, SBE-β-CD 10-40% Form inclusion complexes to increase aqueous solubility; generally well-tolerated.[21][23]
Suspending Agents Carboxymethylcellulose (CMC), HPMC 0.5-2% (Oral) For oral suspensions of insoluble compounds; ensures dose uniformity.[16][21]

| Buffering Agents | Phosphate, Citrate, Acetate | q.s. to target pH | Maintains pH to ensure compound stability and solubility.[17][18] |

Step-by-Step Formulation Protocols

The following protocols provide methodologies for preparing common formulation types. All parenteral (IV, IP, SC) formulations must be sterile. Filtration through a 0.22 µm sterile filter is the most common method in a research setting.

Visualization: General Formulation Workflow

G weigh 1. Weigh API & Excipients dissolve 2. Dissolve in Vehicle/Solvent weigh->dissolve ph_adjust 3. Adjust pH (if necessary) dissolve->ph_adjust qs 4. QS to Final Volume ph_adjust->qs filter 5. Sterile Filter (0.22 µm) qs->filter aliquot 6. Aliquot into Sterile Vials filter->aliquot

Caption: General workflow for preparing a sterile injectable formulation.

Protocol 2: Simple Aqueous Formulation (e.g., for IV, IP)

Applicability: When the required concentration is well below the measured aqueous solubility of the compound in the chosen vehicle.

Materials:

  • 1H-Indole-5-carboximidamide hydrochloride (API)

  • Vehicle: Dextrose 5% in Water (D5W) or 0.9% Saline

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of API for the target concentration and final volume.

  • In a sterile container, add approximately 80% of the final volume of the vehicle.

  • Slowly add the API while vortexing or stirring to facilitate dissolution. Gentle warming (37°C) may be used if necessary, but a stability check is required.

  • Once fully dissolved, check the pH. Adjust only if necessary for stability, using dilute HCl or NaOH.

  • Add vehicle to reach the final volume (Quantum Satis, q.s.).

  • Draw the solution into a sterile syringe, attach the 0.22 µm filter, and dispense it into a final sterile vial.

Protocol 3: Co-Solvent Formulation (e.g., for IV, IP)

Applicability: For compounds with poor aqueous solubility, where a solution is required for parenteral administration.

Rationale: A water-miscible organic solvent is used to first dissolve the compound, which is then diluted with an aqueous vehicle.[21] The key is to maintain solubility upon dilution.

Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Procedure:

  • Calculate the required mass of API.

  • In a sterile container, add the required volume of DMSO.

  • Add the API to the DMSO and vortex until fully dissolved.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly, while vortexing, add the saline. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation is not viable and an alternative is needed.

  • If the solution remains clear, it can be sterile filtered as described in Protocol 2.

Protocol 4: Oral Suspension Formulation

Applicability: For oral gavage administration of poorly soluble compounds when a true solution is not feasible or necessary.[24]

Example Vehicle: 0.5% Carboxymethylcellulose (CMC) in purified water.

Procedure:

  • Prepare Vehicle: Slowly sprinkle 0.5 g of low-viscosity CMC into 100 mL of purified water while stirring vigorously to prevent clumping. Leave stirring for several hours or overnight to ensure full hydration.

  • Weigh API: Calculate and weigh the required amount of API.

  • Wetting: In a mortar, add a small amount of the CMC vehicle to the API powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure particles are properly wetted and do not clump.

  • Dilution: Gradually add the remaining vehicle to the paste while mixing continuously until the target volume is reached.

  • Homogenization: Transfer to a suitable container. This suspension must be stirred continuously before and during dose administration to ensure uniformity. A small magnetic stir bar in the vial is recommended.

Critical Assessment of Formulation Stability

A common failure point in preclinical studies is the use of an unstable formulation.[3] Degradation of the API can lead to inaccurate dosing and the generation of potentially toxic byproducts.[4] Precipitation can cause vessel embolism (for IV) or erratic absorption.

Protocol 5: Short-Term "Bench-Top" Stability Assessment

Objective: To ensure the formulation is stable for the duration of its preparation and administration.

Procedure:

  • Prepare the final formulation as described in the protocols above.

  • Immediately after preparation (T=0), take an aliquot for analysis.

    • Visual: Note the appearance (e.g., "clear, colorless solution").

    • Analytical: Measure the concentration by HPLC-UV. Note the purity/presence of any degradation peaks.

  • Leave the bulk formulation on the bench at room temperature, protected from light.

  • Repeat the visual and analytical assessment at time points relevant to the experiment (e.g., 2, 4, and 8 hours).

  • Acceptance Criteria: A common criterion for preclinical formulations is ±10% of the initial concentration with no significant increase in degradation products. The solution must remain free of visible particulates.

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon dilution The compound is "crashing out" as the percentage of co-solvent decreases.Increase the proportion of co-solvent/solubilizer; switch to a cyclodextrin or suspension formulation.
Unexpected in vivo toxicity The vehicle itself is causing adverse effects (e.g., high % of DMSO, ethanol).[16]Consult literature for vehicle toxicity in the chosen species and route.[21][25] Reduce the concentration of the offending excipient or select a more benign vehicle (e.g., cyclodextrin).
Cloudy or hazy solution Incomplete dissolution or early-stage precipitation.Verify the compound's solubility in the chosen vehicle.[21] Consider particle size reduction (micronization) for the API or increase solubilizer concentration.
Lack of efficacy Poor bioavailability due to formulation issues; rapid degradation of the compound in the vehicle.Re-evaluate the formulation strategy. For oral compounds, consider enabling formulations like amorphous solid dispersions or lipid-based systems.[24] Conduct stability studies.
Difficulty with sterile filtration High viscosity of the formulation (e.g., high % PEG or cyclodextrin); undissolved particulates clogging the filter.Use a larger surface area filter or a pre-filter. Ensure the compound is fully dissolved before attempting filtration.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem.
  • Excipient used in parentral formul
  • What are the vehicles used to dissolve drugs for in vivo treatment?.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma.
  • Excipients for Parenterals. Pharma Excipients.
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Preclinical Formul
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
  • Indole Antitumor Agents in Nanotechnology Formul
  • Troubleshooting N-hydroxy-1-piperidinecarboximidamide stability and degrad
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • 1H-Indole-5-carboxamide. Chem-Impex.
  • Preparation of Pharmaceutical Salts. KiloMentor.
  • Indole-5-carboxamide | C9H8N2O | CID 14973220. PubChem - NIH.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. touchCARDIO.
  • 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem.
  • 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516. PubChem - NIH.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Dissolving Hydrochloride Salts for Cell Culture: Applic
  • Application of Indole in Drug Targeting Design. Building Block / BOC Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1H-Indole-5-carboximidamide Hydrochloride

Welcome to the technical support center for the synthesis of 1H-Indole-5-carboximidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-rela...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indole-5-carboximidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. As a crucial building block in medicinal chemistry, particularly for pharmacologically active agents, achieving a high yield of this target molecule is paramount. This document provides in-depth, experience-driven troubleshooting advice based on established chemical principles and reaction mechanisms.

Section 1: Overview of the Synthetic Pathway

The most common and reliable route to 1H-Indole-5-carboximidamide hydrochloride involves a two-stage process. First is the synthesis of the stable intermediate, 5-Cyanoindole, followed by its conversion to the target amidine hydrochloride via the Pinner reaction. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidine Formation (Pinner Reaction) A Indole Precursors (e.g., 5-Bromoindole or 3-Methyl-4-nitrobenzonitrile) B 5-Cyanoindole (Key Intermediate) A->B Various Methods (e.g., Rosenmund-von Braun, Leimgruber-Batcho) [1, 5] C 1H-Indole-5-carboximidate Ester Hydrochloride (Pinner Salt Intermediate) B->C Anhydrous EtOH, HCl (gas) Low Temperature [8] D 1H-Indole-5-carboximidamide Hydrochloride (Final Product) C->D Ammonolysis (e.g., NH₃ in EtOH or NH₄Cl) [10]

Caption: High-level workflow for the synthesis of 1H-Indole-5-carboximidamide HCl.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, focusing on the critical second stage—the Pinner reaction.

Q1: My overall yield is consistently low. Could the problem be my starting 5-Cyanoindole?

A: Absolutely. The purity of your 5-cyanoindole precursor is critical. Impurities can significantly depress the yield of the Pinner reaction.

  • Causality: The Pinner reaction is highly sensitive to moisture.[1] Residual water from the precursor synthesis or purification will consume the reagents and favor the formation of undesired byproducts like 1H-indole-5-carboxamide. Other organic impurities can complicate the final product isolation.

  • Expert Recommendation: Ensure your 5-cyanoindole is thoroughly dried and pure before proceeding. Purity should be >98% as determined by HPLC or ¹H NMR.

Protocol: Purification of 5-Cyanoindole
  • Recrystallization: Dissolve the crude 5-cyanoindole in a minimal amount of hot ethyl acetate.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration: Hot-filter the solution through celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry thoroughly under high vacuum.

Q2: I am observing significant byproduct formation, primarily 1H-Indole-5-carboxamide. What is causing this and how can I prevent it?

A: This is the most common failure mode and is almost always caused by the presence of water in the reaction. The intermediate Pinner salt is highly susceptible to hydrolysis.

  • Mechanism of Failure: The Pinner reaction forms an alkyl imidate hydrochloride (Pinner salt).[3] This intermediate is the direct precursor to your desired amidine. However, if water is present, it will act as a nucleophile, attacking the imidate to first form an unstable intermediate that rapidly decomposes to the corresponding ester (if excess alcohol is present) or the highly stable amide, 1H-indole-5-carboxamide.[4][5] This pathway competes directly with the desired ammonolysis step.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 5-Cyanoindole B Pinner Salt (Imidate Intermediate) A->B + EtOH, HCl (gas) (Anhydrous) C 1H-Indole-5-carboximidamide HCl B->C + NH₃ (Anhydrous) [10] D 1H-Indole-5-carboxamide (Byproduct) B->D + H₂O (Hydrolysis) [7]

Caption: Competing reaction pathways for the Pinner salt intermediate.

  • Trustworthy Protocol: Rigorously Anhydrous Pinner Reaction

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool in a desiccator under vacuum. Assemble the apparatus while hot under a stream of dry nitrogen or argon.

    • Solvent: Use absolute, anhydrous ethanol (<50 ppm water). It is best to use a freshly opened bottle from a reputable supplier or to dry it over activated 3Å molecular sieves for 24 hours.

    • Reagents:

      • Ensure the 5-cyanoindole is dry (see Q1).

      • Use dry hydrogen chloride gas. Pass commercial HCl gas through a drying tube containing concentrated sulfuric acid before bubbling it into the reaction mixture.

    • Reaction Setup:

      • Dissolve 5-cyanoindole (1.0 eq) in anhydrous ethanol in your reaction flask under an inert atmosphere.

      • Cool the solution to 0 °C using an ice/salt bath. Low temperature is crucial to prevent the thermodynamically unstable imidate from rearranging.[3]

      • Slowly bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5 °C. Continue bubbling until the solution is saturated and white precipitate (the Pinner salt) begins to form.

      • Seal the flask and allow it to stir at 0-5 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in a basic solution.

Q3: My reaction stalls after the formation of the Pinner salt. How do I ensure the final conversion to the amidine?

A: Incomplete ammonolysis is a common issue. This step requires careful control of the ammonia source and reaction conditions to drive the conversion to completion.

  • Causality: The Pinner salt must be reacted with ammonia to displace the alkoxy group (-OR) and form the amidine.[6] Simply adding aqueous ammonia will introduce water and lead to the hydrolysis issues discussed in Q2.

  • Expert Recommendation: The most effective method is to use a saturated solution of ammonia in anhydrous ethanol. This provides a high concentration of the nucleophile without introducing water.

Protocol: Optimized Ammonolysis
  • Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling anhydrous ammonia gas through ethanol at 0 °C.

  • Reaction:

    • After the Pinner salt formation is complete (from the protocol in Q2), cool the reaction mixture (which is a suspension of the Pinner salt) to 0 °C.

    • Slowly add the cold, saturated solution of ammonia in ethanol (approx. 3-5 equivalents) to the stirred suspension.

    • Seal the vessel and allow the reaction to warm to room temperature and stir for 6-12 hours. The solid Pinner salt should gradually be replaced by the solid 1H-Indole-5-carboximidamide hydrochloride.

  • Monitoring: Monitor the disappearance of the imidate intermediate by LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous ethanol, followed by anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum.

Q4: What are the optimal reaction parameters for this synthesis?

A: Based on literature and practical experience, the following parameters are recommended for maximizing yield and purity.

ParameterRecommended ConditionRationale & Reference
Solvent Anhydrous EthanolReactant in Pinner salt formation; good solubility for reagents. Must be rigorously dry.[3]
Acid Catalyst Dry Hydrogen Chloride (gas)Activates the nitrile for nucleophilic attack. Gaseous form avoids introducing water.[5][6]
Temperature 0-5 °CPinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.[1]
Ammonolysis Agent Saturated NH₃ in Anhydrous EtOHProvides a high concentration of anhydrous ammonia to drive the reaction to completion.[6]
Reaction Time Pinner Salt: 12-24h; Ammonolysis: 6-12hSufficient time for complete conversion at low temperatures. Must be monitored by TLC/LC-MS.
Q5: How can I reliably characterize the final product?

A: A combination of standard spectroscopic techniques is required to confirm the structure and purity of 1H-Indole-5-carboximidamide hydrochloride.

  • ¹H NMR (in DMSO-d₆): Look for the characteristic indole ring protons, the downfield NH proton of the indole, and the broad, exchangeable protons of the -C(=NH₂)⁺NH₂ group.

  • LC-MS (ESI+): The primary use is to confirm the molecular weight. You should observe the [M+H]⁺ peak for the free base at the expected m/z.

  • FT-IR: Look for the characteristic N-H stretches of the indole and amidinium group, and the C=N stretch of the amidinium ion.

  • Purity Analysis (HPLC): Use a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to determine the purity of the final product, which should ideally be >98%.

References

  • The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. BenchChem.
  • Synthesis and Application of 5-Cyanoindole Derivatives in M
  • Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the synthesis of 5-Cyanoindole? - FAQ. Guidechem.
  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
  • Improving reaction yield for nitrile synthesis. BenchChem.
  • Pinner reaction. Wikipedia.
  • Pinner Reaction. J&K Scientific.
  • Pinner reaction. Grokipedia.
  • Pinner Reaction. NROChemistry.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole-5-Carboximidamide Derivatives

Welcome to the technical support center for the synthesis and optimization of indole-5-carboximidamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of indole-5-carboximidamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Indole-5-carboximidamides are key structural motifs in numerous pharmacologically active agents, and their successful synthesis is often a critical step in the drug discovery pipeline.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into the nuances of the synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated, step-by-step procedures to ensure your success in the lab.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Strategy

This section addresses the most common high-level questions regarding the synthetic route to indole-5-carboximidamide derivatives, starting from commercially available precursors.

Q1: What is the most reliable overall strategy for synthesizing indole-5-carboximidamide?

The most robust and widely adopted strategy involves a two-stage approach:

  • Synthesis of the Precursor: First, an indole core bearing a nitrile group at the 5-position (5-cyanoindole) is synthesized. A common starting material for this is 5-bromoindole.

  • Formation of the Amidine: The nitrile group of 5-cyanoindole is then converted into the carboximidamide (amidine) functional group, typically via the Pinner reaction.

This modular approach allows for optimization at each distinct stage of the synthesis.

Start 5-Bromoindole Precursor 5-Cyanoindole Start->Precursor  Rosenmund-von Braun  Reaction Protect N-Protected 5-Cyanoindole Precursor->Protect  Optional:  N-H Protection PinnerSalt Intermediate: Pinner Salt Precursor->PinnerSalt  Pinner Reaction:  Anhydrous HCl,  Alcohol Protect->PinnerSalt  Pinner Reaction:  Anhydrous HCl,  Alcohol Amidine Indole-5-carboximidamide (Final Product) PinnerSalt->Amidine  Ammonolysis:  NH₃

Caption: General synthetic workflow for indole-5-carboximidamide.

Q2: I need to synthesize the 5-cyanoindole precursor. What is a reliable method?

A highly effective and high-yielding method is the Rosenmund-von Braun reaction , which involves the cyanation of 5-bromoindole using a copper(I) cyanide source.[1] This reaction is well-documented and amenable to scale-up.

Experimental Protocol: Synthesis of 5-Cyanoindole from 5-Bromoindole [1][2]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoindole (e.g., 19.6 g, 0.1 mol) and N-methylpyrrolidine (NMP) (e.g., 200 mL).

  • Reagent Addition: Add cuprous cyanide (CuCN) (e.g., 9.5 g, 0.106 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add aqueous ammonia (e.g., 20 mL) to quench the reaction and complex the copper salts, and stir.

  • Extraction: Extract the product into a non-polar organic solvent such as n-hexane (2 x 30 mL).[1]

  • Isolation: Combine the organic layers and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Chilling the concentrated hexane solution in a refrigerator for several hours will often induce crystallization.[1] Collect the solid product by suction filtration to yield 5-cyanoindole, which typically has a purity of over 98%.[1]

Q3: Is it necessary to protect the indole N-H proton during the synthesis?

This is a critical consideration. The indole N-H proton is weakly acidic and can interfere with certain reagents, particularly strong bases or organometallics. For the Pinner reaction, which is conducted under strongly acidic conditions, N-H protection is often a prudent choice to prevent unwanted side reactions at the indole nitrogen and improve solubility.

The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is stable under a variety of conditions but can be removed easily when needed.[3][4]

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantages/Disadvantages
Boc (Boc)₂O, DMAP, base (e.g., Et₃N)Strong Acid (TFA, HCl)[3]; Base (NaOMe in MeOH)[5][6]Adv: Easy to introduce and remove; clean reactions. Disadv: Acid labile, may not be suitable if other acid-sensitive groups are present.
Phenylsulfonyl (PhSO₂) PhSO₂Cl, baseHarsh conditions required for cleavage[4]Adv: Very stable and robust. Disadv: Difficult to remove.
SEM SEM-Cl, baseFluoride source (TBAF) or acidAdv: Orthogonal to many other groups. Disadv: Reagents can be more expensive.
Experimental Protocol: N-Boc Protection of 5-Cyanoindole
  • Setup: Dissolve 5-cyanoindole (1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.), triethylamine (Et₃N, 1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-5-cyanoindole, which can often be used in the next step without further purification.

Section 2: Troubleshooting the Pinner Reaction for Amidine Synthesis

The conversion of the 5-cyano group to the 5-carboximidamide is the cornerstone of this synthesis. The Pinner reaction, which proceeds via an intermediate imidate salt (a "Pinner salt"), is the classic method for this transformation.[7][8]

Q4: My Pinner reaction is failing or giving very low yields. What's going wrong?

Low yield in a Pinner reaction almost always points to one of two culprits: the presence of water or improper temperature control.[9]

Causality: The reaction mechanism involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile to form a Pinner salt. This salt is the direct precursor to the amidine. However, it is highly reactive and thermodynamically unstable.[7][9]

  • Presence of Water: The Pinner salt is extremely sensitive to moisture. If water is present, it will rapidly hydrolyze the intermediate to form the corresponding ester, which is a common and frustrating byproduct.[7]

  • High Temperatures: The Pinner salt can decompose upon heating, often rearranging to an N-alkyl amide and an alkyl chloride.[9] Therefore, maintaining low temperatures is critical for the stability of this intermediate.

Start Low Yield in Pinner Reaction CheckMoisture Is the reaction strictly anhydrous? Start->CheckMoisture CheckTemp Was the temperature kept low (e.g., 0°C)? CheckMoisture->CheckTemp Yes Solution_Moisture Root Cause: Water Contamination Solution: • Dry all glassware thoroughly. • Use anhydrous solvents. • Generate HCl gas in situ. CheckMoisture->Solution_Moisture No CheckAcid Was anhydrous HCl used in sufficient excess? CheckTemp->CheckAcid Yes Solution_Temp Root Cause: Intermediate Decomposition Solution: • Maintain reaction at 0°C or below. • Isolate Pinner salt at low temp before ammonolysis. CheckTemp->Solution_Temp No Solution_Acid Root Cause: Incomplete Reaction Solution: • Ensure a continuous stream of dry HCl gas is bubbled through the solution. CheckAcid->Solution_Acid No Success Improved Yield CheckAcid->Success Yes

Caption: Troubleshooting decision tree for the Pinner reaction.

Q5: I've identified my byproduct as an ester. How do I prevent this?

Ester formation is a definitive sign of water contamination.[7] The mechanism involves the hydrolysis of the Pinner salt intermediate.

Prevention Strategy:

  • Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator before use.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Anhydrous ethanol, dioxane, or cyclopentyl methyl ether (CPME) are suitable choices.[9][10]

  • Reagents: Ensure the starting nitrile and alcohol are anhydrous.

  • Acid Source: Do not use aqueous HCl. Anhydrous HCl gas is required. This can be bubbled directly from a cylinder or generated in situ by the reaction of acetyl chloride or trimethylsilyl chloride (TMSCl) with the alcohol solvent.[11]

Q6: What is a reliable, step-by-step protocol for the Pinner reaction to form the amidine?

This protocol details the two-step process: formation of the Pinner salt, followed by conversion to the amidine hydrochloride.

Experimental Protocol: Pinner Reaction and Ammonolysis [12]

Part A: Formation of the Pinner Salt

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂), suspend the N-Boc-5-cyanoindole (1 equiv.) in anhydrous ethanol (or another suitable alcohol).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • HCl Addition: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The HCl can be generated by the slow, dropwise addition of concentrated sulfuric acid to solid sodium chloride in a separate gas generation flask. Ensure the gas passes through a drying trap before entering the reaction vessel.

  • Reaction: Continue bubbling HCl gas for 1-2 hours, ensuring the solution remains saturated. The reaction mixture may become thick as the Pinner salt precipitates. After saturation, seal the flask and let it stir at 0-5°C for 12-24 hours. The formation of the Pinner salt (an imidate hydrochloride) is typically observed as a crystalline precipitate.

Part B: Conversion to the Amidine (Ammonolysis)

  • Isolation of Intermediate: Quickly filter the precipitated Pinner salt under a blanket of dry nitrogen and wash with cold, anhydrous diethyl ether to remove excess HCl and alcohol. Do not allow the salt to sit in moist air.

  • Ammonolysis: Suspend the cold Pinner salt in a fresh portion of anhydrous ethanol at 0°C. Bubble anhydrous ammonia (NH₃) gas through the suspension until the solution becomes basic.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 4-6 hours.

  • Isolation: The product, indole-5-carboximidamide hydrochloride, will often precipitate. The mixture can be concentrated under reduced pressure, and the resulting solid can be collected by filtration.

  • Purification: The crude amidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Section 3: Advanced Troubleshooting & Optimization

Q7: The indole N-H was not protected, and I'm seeing a complex mixture of products. What happened?

While the Pinner reaction can sometimes work on unprotected indoles, the strongly acidic conditions can lead to side reactions. The indole ring is electron-rich and susceptible to electrophilic attack, which can be exacerbated by protonation. This can lead to polymerization or the formation of undesired adducts. If you encounter a complex mixture, post-reaction N-H protection is highly recommended for future attempts.

Q8: How do I remove the Boc protecting group after the amidine is formed?

The Boc group can be efficiently removed under acidic conditions, which are conveniently compatible with the final amidine hydrochloride salt.

Experimental Protocol: N-Boc Deprotection with HCl [3]
  • Setup: Dissolve the N-Boc-indole-5-carboximidamide derivative in a suitable solvent like methanol, dioxane, or ethyl acetate.

  • Acidification: Cool the solution to 0°C and bubble dry HCl gas through it for 15-30 minutes, or add a pre-made solution of HCl in dioxane (e.g., 4M).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. The deprotected product, as its hydrochloride salt, will often precipitate from the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOJeJfWXGQb9L3tKjKaag5Qp8xL9YNPoR8tEkIvEb1-WPUyDOl09LMr-b1iRdpyESqJrooB9cxVtia2ZGEEXwGCeZFY5uhLAalaot4AsMByAPraXQFE0z29lQxhMBCUbF0_L17uiR7DX2sx3uut4sMhoNAr659J5S-WZlPbS5s6c3m8YvJefj4yp6bAcETH5MMrRsBnDdtWquYd4CttQ==]
  • Synthesis and Application of 5-Cyanoindole Derivatives in Material Science.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfpId45-Bs3A1ja7-hmreKDyabQGoP0xfNsUhPtU0PtrmwSRKDfJl6HgJSa-eD0Bgwg9vOSeZfxhddfBs4scivHNlrNVk8wMYvHngMf1roWEx-9RSOO0JuwePon6cUiA_n_gpNPUXsn1zg82KLDiWyLB6MIxGtJFXY_Xwq6YpjyAsrOgKD1tw7tseyk6pH4PQ7OiW20wU1VpplNvoPeWxGCqOIEhYkDOdaJzuxcfIKdfinztCybGZOIltggHRc-fDvW5yxbA4J9A==]
  • Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN4qrQLuhnDtHPcXiO4uxoxn0h4V4_ICyNCDGq8PxbmF0FhmjV-_BYVL9PqKYZtJCV7Q0ZuWiZkv_VX97CfEDZmLBGhqDCyMjFRrDJDWvRopZdKEGTrlPMJ5yC3sFfxrpd5vciFzrkZQEBGQ39lTVONXDhKaKvF6NAmCZNeMcyqcoeUNXmCmcOFTh5m4lWaolDDhqc22W8Mi8cE9mavX0P1884]
  • Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole.Google Patents (CN103864663A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiaVCTWTQcM9PC07GYfO6SDLvP7VnSQ0j3Sy4Kvo9pAMmoFU2cyNnHUSGWRHyMNfsPdOAk0NsJFSdKSWJIaD1-tuq0_Opty0X3uIDltT0L5LEOAso0MQ_M7US1rX8VtU7CnjFruoYn5mDMXvE=]
  • Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive.NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaZ_cLuBY-rVSfyAZxWC5fMtkkJycJWk4lXGDQILotJCh7ddOpzGUxkQ8k4wCoWxxzIOTEESq5Z2lNupajpy589OnE6SdDaclZ6LoMQvCrWBbrgMnlHBOEHgBhdrBgKBqL9FKuT7r1P3F3KbSYaPehZ0KmJrxuCUkcuSrQdOl15yWTzIo7ulxYltm68poUdWQyqen2p5dBFTJR2GRHNlql97oqYGkC-j6CZxuS1mYHxyR8I5HjJSW7PPKZC8d4mD4=]
  • What is the synthesis of 5-Cyanoindole? - FAQ.Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoe5DQIPDMK6YuVx9r9yebF72cdtwIC5aRYAEGMvyGdw-10gi1lLNHDG8fgL8J7Lsl9KMrZY8jviiWiQzu_o6B6L1-eHpCkcTO-JIPuSbp6mrs34IZZ5Hmp9s4Uv7lV3EbwYmKpK8wEWxgE2UJoxFomJH9lBggERHNKegRt98wtVAI4aAm0-1tFCM=]
  • What's the best way to protect the NH group in Heterocyclic Compounds?ResearchGate. [URL: https://www.researchgate.net/post/Whats_the_best_way_to_protect_the_NH_group_in_Heterocyclic_Compounds]
  • Pinner Reaction.J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvoYkn1-Ie6pqRaEalG5dAC7u0RZ5CJCHVU56mpq60l-uL6ekcVZiXT0Uhwv59lbz_Ri3doFUtq0HiGckMGVeIB_kOSIgk53k8E8agzKUmuiiIqWn-BFwl4Nuu1Sai54RVDmcBk24Mq-EZMsX6XXjZGdK-3s=]
  • Pinner reaction.Wikipedia. [URL: https://en.wikipedia.org/wiki/Pinner_reaction]
  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11430200/]
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.Synthetic Communications - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910601033724]
  • Protecting Groups.T. W. Greene, P. G. M. Wutz, Protective Groups in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF31R2pex8BTNukjMpZEwR1o6JHX3agS4TDqIo7nh9ulR_c1vD06TeRFxZDGzBrANR1OmAEo19ceeQ9g15G-u-CJwO6XfhI-vaCtuMF5zCAWf0LXIQaHUR-x23iJkw5InIizIi2-2HvVY79514g8uWRpNVMQcjIB6d9hFAZ9TFYUbLRYER7L1XJ6itP]
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-of-indoles-under-microwave-assisted-conditions-using-TFE-and-HFIP-as-solvents_tbl2_236127027]
  • Pinner Reaction.SynArchive. [URL: https://www.synarchive.com/named-reactions/pinner-reaction]
  • Pinner Reaction.NROChemistry. [URL: https://www.nrochemistry.com/pinner-reaction/]
  • Synthesis of Amidines and its application to pyrimidouracil synthesis.Sciforum. [URL: https://sciforum.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310069/]
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2485]
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.MDPI. [URL: https://www.mdpi.com/1422-8599/5/5/M372/htm]
  • Pinner reaction.Grokipedia. [URL: https://www.grokipedia.org/pinner-reaction-2/]
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00353a029]
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397910601033724]
  • Amidine synthesis by imidoylation.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amidines.shtm]
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01859]
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5686319/]
  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273822/]
  • A Lewis acid-promoted Pinner reaction.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3732204/]
  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6698]
  • Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides.Sci-Hub. [URL: https://sci-hub.se/10.1002/jhet.5570370513]
  • Improved Pinner Reaction with CPME as a Solvent.ResearchGate. [URL: https://www.researchgate.net/publication/231122765_Improved_Pinner_Reaction_with_CPME_as_a_Solvent]
  • Pinner Reaction.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm]
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293144/]
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381668/]
  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4364903/]
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/276]
  • Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide.Benchchem. [URL: https://www.benchchem.
  • Previous approaches for synthesizing indole‐based N‐carboxamides.ResearchGate. [URL: https://www.researchgate.net/figure/Previous-approaches-for-synthesizing-indole-based-N-carboxamides_fig1_362095982]
  • Efficient method for the conversion of nitriles to amidines.Google Patents (US5962693A). [URL: https://patents.google.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399436/]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1H-Indole-5-carboximidamide hydrochloride

Welcome to the technical support guide for 1H-Indole-5-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Indole-5-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this and structurally similar compounds in their experimental workflows. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical properties driving these challenges, enabling you to make informed decisions to ensure the integrity and success of your assays.

Introduction: Why is This Compound Problematic?

1H-Indole-5-carboximidamide hydrochloride belongs to the indole class of heterocyclic compounds, a scaffold frequently utilized in drug discovery for its ability to interact with a wide range of biological targets.[1][2][3] However, its promising biological activity is often paired with the practical challenge of poor aqueous solubility. This guide will walk you through the causal factors and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the root causes of poor solubility for 1H-Indole-5-carboximidamide hydrochloride?

A1: The solubility behavior is dictated by a combination of structural features:

  • The Indole Ring System: The planar, aromatic indole core is inherently hydrophobic. In concentrated aqueous solutions, these flat structures can engage in π-π stacking, promoting self-association and precipitation out of solution.

  • The Carboximidamide Group: This functional group is basic. The compound is supplied as a hydrochloride (HCl) salt, meaning the basic carboximidamide nitrogen has been protonated to form a positively charged species (an amidinium ion). This salt form is intentionally used to enhance aqueous solubility compared to the neutral "free base" form.[4][5]

  • pH-Dependence: The solubility of this salt is highly dependent on pH.[6] In acidic to neutral pH, the compound remains in its protonated, charged, and more soluble form. As the pH of the solution increases and becomes more basic, the group will be deprotonated, returning the compound to its less soluble, neutral free base form, which is more likely to precipitate.

Q2: I am preparing my primary stock. Which solvent should I use?

A2: For primary stock solutions, a polar aprotic solvent is the recommended starting point.

  • First Choice (DMSO): Dimethyl sulfoxide (DMSO) is the industry standard for solubilizing diverse small molecules for high-throughput screening and initial biological assays due to its excellent solubilizing power.[7] Nearly all compounds of this nature are soluble in DMSO at concentrations of 10-30 mM.[7]

  • Alternatives (DMF, NMP): If DMSO interferes with your specific assay system, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered. However, their compatibility must be validated for your specific assay. A common strategy involves dissolving the compound in DMF and then diluting it with an aqueous buffer.[8]

See Protocol 1 for a detailed step-by-step guide to preparing a primary stock in DMSO.

Q3: My compound dissolved perfectly in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What do I do now?

A3: This is the most common failure point, known as aqueous "crash-out." It occurs because the compound, while stable in 100% organic solvent, is not soluble in the final, predominantly aqueous environment of your working solution. Follow the troubleshooting workflow below.

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and solving precipitation issues upon dilution into aqueous buffers.

G start Precipitation observed in aqueous working solution? check_dmso 1. Verify Final DMSO Concentration Is it >1%? start->check_dmso Yes lower_ph 2. Modify Assay Buffer pH Lower pH to 5.5-6.5 to maintain protonation and solubility. check_dmso->lower_ph No, DMSO is <1% intermediate_dil 3. Use Intermediate Dilution Create a dilution series in a mixed solvent system (e.g., 50% DMSO/Buffer). lower_ph->intermediate_dil Still Precipitates / Cannot Change pH success Success: Compound is Soluble Proceed with Assay lower_ph->success Soluble excipients 4. Advanced: Use Solubilizing Excipients Consider 0.1% Pluronic F-68 or 0.01% Tween-20 in the final buffer. intermediate_dil->excipients Still Precipitates intermediate_dil->success Soluble excipients->success Soluble assay_int Warning: Validate that pH, co-solvents, or excipients do not interfere with the assay. excipients->assay_int success->assay_int

Caption: Troubleshooting flowchart for addressing compound precipitation.

Q4: Can the methods used to improve solubility interfere with my assay results?

A4: Yes, this is a critical consideration. Every modification must be validated with proper controls.

  • Organic Solvents (DMSO, DMF): Most cell-based assays are sensitive to final DMSO concentrations above 0.5-1.0%, which can induce cytotoxicity or off-target effects. Biochemical assays may be more tolerant, but enzyme activity can still be affected. Always run a "vehicle control" with the same final concentration of solvent to measure its baseline effect.

  • pH Changes: Altering the pH of your buffer can dramatically impact biological activity.[9] Enzyme kinetics are often optimal within a narrow pH range, and cell viability can be compromised by non-physiological pH. The ideal approach is to find the highest pH that maintains solubility without affecting the assay's biological system.

  • Excipients (Surfactants): Detergents like Tween or Pluronic can disrupt cell membranes or denature proteins. Their use should be a last resort and implemented at the lowest possible concentration, with extensive validation to ensure they do not produce false positive or negative results.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock in DMSO
  • Pre-Weigh Compound: Allow the vial of 1H-Indole-5-carboximidamide hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. (e.g., For 1 mg of a compound with MW = 211.67 g/mol , you would add 472.4 µL of DMSO).

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 30-60 seconds. If necessary, use gentle warming in a 37°C water bath or sonication for 5-10 minutes to facilitate dissolution. Visually inspect for any remaining particulate matter.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can compromise compound stability.[10]

Protocol 2: Determining pH-Dependent Aqueous Solubility
  • Prepare Buffers: Make a series of your primary assay buffer (e.g., PBS, HEPES, Tris) adjusted to different pH values, such as pH 5.5, 6.0, 6.5, 7.0, and 7.4.

  • Prepare Test Dilutions: In separate microcentrifuge tubes, add an aliquot of your DMSO stock to each buffer to achieve your desired final assay concentration (ensure the final DMSO percentage is constant and below 1%). For example, add 1 µL of 10 mM stock to 999 µL of each buffer for a final concentration of 10 µM.

  • Equilibrate: Vortex each tube briefly and let them sit at room temperature for 30-60 minutes.

  • Observe: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more quantitative measure, you can centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC-UV.

  • Select Optimal pH: Choose the highest pH buffer that maintains the compound in solution for use in your definitive experiments.

Protocol 3: Preparing Working Solutions using an Intermediate Dilution Method

This method is useful when direct dilution causes precipitation, even at a suitable pH.

  • Prepare Intermediate Solvent: Create a 1:1 mixture of your DMSO stock solvent and your final aqueous buffer (e.g., 50% DMSO in PBS, pH 6.5).

  • First Dilution (Intermediate): Dilute your high-concentration DMSO stock into this intermediate solvent. For example, dilute your 10 mM stock 1:10 in the 50% DMSO/buffer to get a 1 mM intermediate solution. The compound should remain soluble.

  • Final Dilution: Perform the final dilution from the intermediate solution into the 100% aqueous buffer. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of aqueous buffer to get a final concentration of 10 µM. The gradual reduction in organic solvent concentration often prevents the compound from crashing out.

Data Summary Table
Strategy Mechanism of Action Typical Application Pros Cons & Mitigation
Use of Co-Solvent (DMSO) Provides a favorable organic environment for the hydrophobic indole core.Primary stock solution preparation.Excellent solubilizing power for a wide range of compounds.[7]Can be toxic to cells at >1% concentration. Mitigation: Keep final concentration <0.5% and always use a vehicle control.
pH Adjustment Maintains the carboximidamide group in its protonated (charged) and more soluble form.Preparing aqueous working solutions.Highly effective for ionizable compounds; easy to implement.[6][9]Can alter the activity of biological targets (enzymes, cells). Mitigation: Perform a pH tolerance test for your assay system.
Intermediate Dilution Gradually decreases the organic solvent percentage, preventing rapid precipitation.Preparing working solutions from a high-concentration organic stock.Simple, effective physical method to avoid "crash-out."Requires an extra dilution step; final solvent concentration must still be monitored.
Use of Excipients (Surfactants) Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]For extremely insoluble "brick-dust" compounds.Can significantly increase solubility for very challenging molecules.High potential for assay interference (protein denaturation, membrane disruption). Mitigation: Use as a last resort at very low concentrations with rigorous controls.
References
  • Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Online] Available at: [Link]

  • Chem-Impex. 1H-Indole-5-carboxamide. [Online] Available at: [Link]

  • Kalogianni, D. P., et al. (2020). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. [Online] Available at: [Link]

  • Kumar, A., et al. (2023). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Advances. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Indole-5-carboxamide. PubChem Compound Summary for CID 14973220. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Online] Available at: [Link]

  • Deng, L., et al. (2007). Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Online] Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Online] Available at: [Link]

  • MDPI. (2026). Preparation and In Vitro Bioactivity Evaluation of Ganoderma lucidum Melanin-Stabilized Selenium Nanoparticles. [Online] Available at: [Link]

  • ACS Publications. (2026). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Online] Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Online] Available at: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Online] Available at: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Online] Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Online] Available at: [Link]

  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Online] Available at: [Link]

  • MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Online] Available at: [Link]

  • ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials? [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. [Online] Available at: [Link]

  • Annals of Laboratory Medicine. (2021). Hormone Immunoassay Interference: A 2021 Update. [Online] Available at: [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Online] Available at: [Link]

  • Hindawi. (2015). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. [Online] Available at: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Online] Available at: [Link]

  • CANDOR Bioscience GmbH. Optimisation of assays: Interference in immunoassays recognize and avoid. [Online] Available at: [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? [Online] Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Online] Available at: [Link]

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. [Online] Available at: [Link]

  • National Institutes of Health. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. [Online] Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Online] Available at: [Link]

  • PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. [Online] Available at: [Link]

  • PubMed. (1992). Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist. [Online] Available at: [Link]

  • MDPI. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 5-Aminoimidazole-4-carboxamide. PubChem Compound Summary for CID 9679. [Online] Available at: [Link]

  • ResearchGate. (2017). How to solubilize highly polar compound having solubility only in DMSO? [Online] Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purity of 1H-Indole-5-carboximidamide Hydrochloride

Welcome to the technical support center for the synthesis and purification of 1H-Indole-5-carboximidamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1H-Indole-5-carboximidamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we will address common challenges encountered during its synthesis and provide robust, field-tested solutions to enhance the purity and yield of your final product.

Introduction: The Synthetic Challenge

1H-Indole-5-carboximidamide hydrochloride is a valuable building block in medicinal chemistry. Its synthesis, commonly achieved via the Pinner reaction from 1H-indole-5-carbonitrile, is a powerful transformation. However, the path to obtaining a highly pure product is often fraught with challenges, including incomplete reactions, side-product formation, and degradation. This guide provides a systematic approach to troubleshooting these issues, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis and purification of 1H-Indole-5-carboximidamide hydrochloride.

Q1: My ¹H NMR spectrum shows broad N-H proton signals. Is this normal?

A1: Yes, broad N-H peaks in the ¹H NMR spectrum of amidines are a common phenomenon. This can be attributed to several factors:

  • Tautomerism: Amidines exist as a mixture of tautomers in solution. The rapid exchange between these forms on the NMR timescale can lead to signal broadening.[1]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) possesses a nuclear quadrupole moment that can induce rapid relaxation of adjacent protons, resulting in broader peaks.[1]

  • Proton Exchange: The N-H protons can exchange with residual water or other protic impurities in the NMR solvent, which also contributes to broadening.[1]

Troubleshooting Steps:

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the tautomeric exchange, potentially resolving the broad signals into sharper, distinct peaks.[1]

  • Solvent Selection: Using a polar, aprotic solvent like DMSO-d₆ can sometimes reduce the rate of proton exchange and form hydrogen bonds, leading to sharper N-H signals.[1]

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause the N-H protons to exchange with deuterium. The disappearance of the N-H signal upon re-acquisition of the spectrum confirms its identity.[1]

Q2: I am observing a significant amount of an impurity with a carbonyl peak in the IR spectrum. What is it likely to be?

A2: The most probable impurity is the corresponding amide, 1H-indole-5-carboxamide. This can form through several pathways:

  • Hydrolysis of the target amidine: Amidines are susceptible to hydrolysis, especially under non-anhydrous or basic conditions, which cleaves the C=N bond to form an amide.[1]

  • Hydrolysis of the Pinner salt intermediate: The intermediate alkyl imidate hydrochloride (Pinner salt) is also highly moisture-sensitive and can hydrolyze to the corresponding ester, which can then be converted to the amide during the workup with ammonia.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents throughout the reaction. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Control of pH: Maintain a neutral or slightly acidic pH during workup and purification to minimize hydrolysis.[1]

Q3: The color of my final product is off-white or yellowish, not pure white. What could be the cause?

A3: A yellowish tint can indicate the presence of impurities arising from the degradation of the indole ring. Indole and its derivatives can be unstable under strongly acidic conditions or upon exposure to light and air, leading to the formation of colored oligomeric or polymeric byproducts.[4][5]

Troubleshooting Steps:

  • Moderate Acidity: While the Pinner reaction is acid-catalyzed, using a large excess of HCl gas or prolonged reaction times at elevated temperatures can promote side reactions on the indole ring.

  • Purification via Recrystallization: A carefully executed recrystallization can often remove these colored impurities.

  • Storage: Store the final product in a cool, dark place under an inert atmosphere to prevent degradation over time.

Troubleshooting Guide: From Synthesis to Pure Product

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1H-Indole-5-carboximidamide hydrochloride via the Pinner reaction.

Visualizing the Process: The Pinner Reaction Workflow

Pinner_Reaction_Workflow Start 1H-Indole-5-carbonitrile Pinner_Salt Formation of Alkyl Imidate HCl (Pinner Salt) Start->Pinner_Salt Anhydrous Alcohol, Dry HCl gas, 0°C Ammonolysis Ammonolysis Pinner_Salt->Ammonolysis Anhydrous NH₃ in Alcohol Crude_Product Crude 1H-Indole-5-carboximidamide HCl Ammonolysis->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Column Chromatography Final_Product Pure Product Purification->Final_Product

Caption: A simplified workflow for the synthesis of 1H-Indole-5-carboximidamide HCl.

Problem: Low Yield of Crude Product
Potential Cause Diagnostic Check Proposed Solution
Incomplete Pinner Salt Formation Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting nitrile.Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C).[3][6] Extend the reaction time if necessary.
Moisture Contamination Observe for any cloudiness or precipitation during the Pinner salt formation stage.Use freshly distilled anhydrous solvents and thoroughly dried glassware.[2] Perform the reaction under a strict inert atmosphere.
Suboptimal Temperature The reaction is exothermic.Maintain a low temperature (0-5 °C) during the addition of HCl gas to prevent the decomposition of the thermodynamically unstable Pinner salt.[3][7]
Problem: Presence of Unreacted Starting Material (1H-Indole-5-carbonitrile) in the Final Product
Potential Cause Diagnostic Check Proposed Solution
Insufficient HCl Catalyst Check the pH of the reaction mixture.Ensure the reaction mixture is saturated with dry HCl gas.
Inefficient Ammonolysis Analyze the crude product by LC-MS for the presence of the Pinner salt or the corresponding ester.Use a saturated solution of ammonia in an anhydrous alcohol for the ammonolysis step. Ensure the reaction goes to completion by monitoring with TLC.
Problem: Significant Amide Impurity

Impurity_Formation Pinner_Salt Pinner Salt Intermediate Amidine Target Amidine HCl Pinner_Salt->Amidine NH₃ Amide Amide Impurity Pinner_Salt->Amide Hydrolysis Amidine->Amide Hydrolysis Water H₂O Water->Pinner_Salt Water->Amidine

Caption: Pathways for the formation of the amide impurity from the Pinner salt and the target amidine.

Potential Cause Diagnostic Check Proposed Solution
Hydrolysis of Pinner Salt Analyze the intermediate product before ammonolysis.Maintain strictly anhydrous conditions during the first step of the Pinner reaction.[2]
Hydrolysis of Amidine Product Check the pH during workup and purification.Avoid basic conditions during workup.[1] If an aqueous workup is necessary, use slightly acidic water and work quickly at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-5-carboximidamide hydrochloride via the Pinner Reaction
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Maintain a positive pressure of nitrogen or argon.

  • Reaction Mixture: To the flask, add 1H-indole-5-carbonitrile (1 equivalent) and anhydrous ethanol (or methanol) (approximately 5-10 mL per gram of nitrile). Cool the mixture to 0 °C in an ice bath.

  • Pinner Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours, ensuring the temperature remains between 0 and 5 °C. The Pinner salt will typically precipitate as a white solid. Monitor the reaction for the disappearance of the starting nitrile by TLC.

  • Isolation of Pinner Salt (Optional but Recommended): Once the reaction is complete, filter the precipitate under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis: Prepare a saturated solution of ammonia gas in anhydrous ethanol at 0 °C. Add the Pinner salt (or the entire reaction mixture from step 3) to the ammonia solution. Seal the flask and stir at room temperature for 12-24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude solid is 1H-Indole-5-carboximidamide hydrochloride.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for the recrystallization of hydrochloride salts is a mixture of a protic solvent (like ethanol or methanol) and a less polar co-solvent (like ethyl acetate or diethyl ether).

  • Procedure:

    • Dissolve the crude 1H-Indole-5-carboximidamide hydrochloride in a minimal amount of hot ethanol.

    • If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Slowly add ethyl acetate to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

Analytical Methods for Purity Assessment

A multi-pronged approach is recommended for the comprehensive purity validation of 1H-Indole-5-carboximidamide hydrochloride.

Method Principle Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[8]Quantifying the main component and known impurities.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclear spins.[8]Absolute and relative quantification without the need for an identical reference standard.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[8]Identifying and quantifying known and unknown impurities, especially at trace levels.[8]

References

  • Technical Support Center: Characteriz
  • Why is indole acetic acid not stable under acidic conditions or light. Reddit.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Pinner reaction. Wikipedia.
  • indole acidity. Química Organica.org.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Pinner Reaction. J&K Scientific.
  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PubMed Central.
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
  • Pinner Reaction. NROChemistry.
  • Synthesis of amidines. Organic Chemistry Portal.
  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Oxford Academic.
  • CAS 71889-75-3 1H-Indole-5-carboxamidine. BOC Sciences.
  • A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride. Benchchem.
  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Amidine synthesis by imidoyl
  • Indole-5-carboxamide | C9H8N2O | CID 14973220. PubChem.
  • 1H-Indole-5-carbonitrile, 3-formyl-1-(phenylmethyl)- (C007B-471326). Cenmed Enterprises.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • 1H-Indole-5-carboxamide,_3-[[2-methoxy-4-[[[_2-methylphenyl_sulfonyl]. MCE.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.
  • CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.
  • Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia.
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Analytical Methods for 1H-Indole-1-pentanoic Acid: Applic
  • Technical Support Center: Quantification of 1H-Indole-1-pentanoic acid. Benchchem.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging.
  • 1H-Indole-3-carboximidamide | 764600-87-5. ChemicalBook.amide | 764600-87-5. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Navigating the Experimental Use of 1H-Indole-5-carboximidamide Hydrochloride

A Note on Scope: Direct experimental data on the specific off-target profile of 1H-Indole-5-carboximidamide hydrochloride is limited in publicly available literature. This guide has been constructed by leveraging establi...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: Direct experimental data on the specific off-target profile of 1H-Indole-5-carboximidamide hydrochloride is limited in publicly available literature. This guide has been constructed by leveraging established knowledge of the broader class of indole-based compounds, particularly indole carboxamides, which are known to interact with a range of biological targets.[1][2][3][4][5] The principles and methodologies outlined here are designed to provide a robust framework for identifying and mitigating potential off-target effects in your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target families for indole-based compounds like 1H-Indole-5-carboximidamide hydrochloride?

A1: The indole scaffold is a privileged structure in medicinal chemistry, meaning it can bind to a variety of protein targets.[2][6] Based on studies of related indole carboxamides, potential off-target families include, but are not limited to:

  • Kinases: Numerous indole derivatives have been developed as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and BRAFV600E.[2][6]

  • G-Protein Coupled Receptors (GPCRs): Some indole carboxamides have shown activity at GPCRs, such as the cannabinoid receptor 1 (CB1) and serotonin receptors (e.g., 5-HT2A).[1][3]

  • Nuclear Receptors: Certain indole-based molecules can modulate the activity of nuclear receptors like Nur77.[7][8]

  • Enzymes: Inhibition of enzymes like Monoamine Oxidase B (MAO-B) has been reported for some indole derivatives.[9]

  • Ion Channels: Off-target effects on ion channels, such as the hERG channel, have been observed with some indole compounds.[1]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of my primary target. Could this be an off-target effect?

A2: Yes, this is a classic indicator of a potential off-target effect. It is crucial to remember that the observed phenotype is the result of the compound's total biological activity, which includes both on-target and off-target interactions.[10] If the phenotype doesn't align with the canonical signaling of your intended target, it is essential to initiate troubleshooting to explore alternative mechanisms of action.

Q3: What are the first steps I should take to control for potential off-target effects?

A3: The initial steps should focus on validating your experimental system and confirming the on-target engagement of your compound. This includes:

  • Dose-Response Curve: Generate a full dose-response curve for your primary endpoint. This will help you understand the potency of your compound and identify a suitable concentration range for your experiments.

  • Target Engagement Assay: If possible, use a direct biochemical or cellular assay to confirm that your compound is binding to and/or modulating the activity of its intended target at the concentrations used in your experiments.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. This molecule should ideally share the same physical properties but lack the key chemical features required for binding to the primary target.

  • Rescue Experiments: If you are observing an inhibitory effect, try to rescue the phenotype by overexpressing the target protein or by adding a downstream product of the targeted pathway.

Troubleshooting Unexplained Experimental Results

This section provides guidance on specific issues that may arise during your experiments and suggests potential off-target-related causes and solutions.

Observed Problem Potential Off-Target Cause Troubleshooting Steps & Rationale
Unexpected Cytotoxicity Inhibition of essential kinases, disruption of mitochondrial function, or general cellular toxicity.1. Perform a Cell Viability Assay: Use a sensitive method like CellTiter-Glo® to determine the precise concentration at which your compound induces cell death. 2. Compare with a Known Toxin: Run a positive control with a known cytotoxic agent to validate your assay. 3. Test in a Target-Null Cell Line: If available, use a cell line that does not express your primary target. If the compound is still toxic, the effect is likely off-target.[10]
Altered Cell Cycle Profile Inhibition of cyclin-dependent kinases (CDKs) or other cell cycle regulators.1. Flow Cytometry Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) of treated cells. 2. Western Blot for Cell Cycle Markers: Probe for changes in the expression or phosphorylation status of key cell cycle proteins like cyclins, CDKs, and p21.
Changes in Apoptotic Markers Modulation of pro- or anti-apoptotic pathways (e.g., Bcl-2 family proteins, caspases).1. Caspase Activity Assay: Measure the activity of executioner caspases (e.g., caspase-3/7). 2. Annexin V/PI Staining: Use flow cytometry to differentiate between apoptotic and necrotic cells. 3. Western Blot for Apoptosis Proteins: Examine the cleavage of PARP or the expression levels of Bcl-2 family members.
Unexplained Neurological or Cardiovascular Effects (in vivo) Interaction with GPCRs (e.g., serotonin, dopamine, adrenergic receptors) or ion channels (e.g., hERG, calcium channels).1. Broad Panel Screening: Submit the compound to a commercial service for broad off-target screening against a panel of receptors and ion channels. 2. Isolated Tissue/Organ Bath Experiments: Assess the functional effects of the compound on isolated heart tissue or blood vessels.

Experimental Protocols & Workflows

Protocol 1: Validating On-Target vs. Off-Target Cytotoxicity using CRISPR/Cas9 Knockout Cells

This protocol is designed to differentiate between on-target and off-target-mediated cell death.[10]

Objective: To determine if the cytotoxic effects of 1H-Indole-5-carboximidamide hydrochloride are dependent on the presence of its intended target.

Materials:

  • Wild-type (WT) cell line expressing the target of interest.

  • CRISPR/Cas9-generated target knockout (KO) cell line.

  • 1H-Indole-5-carboximidamide hydrochloride.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed both WT and KO cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1H-Indole-5-carboximidamide hydrochloride. Treat both WT and KO cells with a range of concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control for each cell line. Plot the dose-response curves for both WT and KO cells.

Interpretation of Results:

  • On-Target Effect: The KO cells will show a significant rightward shift in the dose-response curve, indicating resistance to the compound compared to WT cells.

  • Off-Target Effect: The dose-response curves for both WT and KO cells will be nearly identical, indicating that the compound's cytotoxicity is independent of the primary target.[10]

Workflow for Investigating Off-Target Effects

The following diagram illustrates a systematic approach to identifying and validating potential off-target effects.

Off_Target_Workflow A Start: Unexpected Phenotype Observed B Q: Is the effect dose-dependent? A->B C Yes B->C D No B->D F Validate On-Target Engagement C->F E Re-evaluate experimental setup and compound stability D->E G Biochemical Assay (e.g., Ki determination) F->G H Cellular Target Engagement (e.g., CETSA, NanoBRET) F->H I Q: Does the compound engage the target at relevant concentrations? G->I H->I J Yes I->J K No I->K M Systematic Off-Target Investigation J->M L Primary target is unlikely to be responsible for the phenotype K->L N Broad Kinase/GPCR/Ion Channel Screening M->N O Affinity Chromatography-Mass Spectrometry M->O P Phenotypic Screening in Diverse Cell Lines M->P Q Identify Potential Off-Targets N->Q O->Q P->Q R Validate Off-Target(s) Q->R S CRISPR KO of Off-Target R->S T Orthogonal Chemical Probe R->T U Confirm Off-Target Mediates Phenotype S->U T->U

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Signaling Pathway Considerations

Given the propensity of indole-based compounds to inhibit kinases, it is important to consider how off-target kinase inhibition could affect your experimental outcomes. The diagram below illustrates a hypothetical scenario where an indole-based compound intended for "Target X" also inhibits a kinase in a critical signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Off-Target) Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates TargetX Target X (Primary Target) Gene Gene Expression TF->Gene Regulates Indole Indole Compound Indole->Kinase2 Inhibits (Off-Target) Indole->TargetX Inhibits (On-Target)

Caption: Hypothetical signaling pathway showing on- and off-target effects.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509).
  • PubChem. (n.d.). Indole-5-carboxamide. National Institutes of Health.
  • Al-Rashood, S. T., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580.
  • Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5691.
  • Chen, J., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849.
  • Chen, J., et al. (2023). Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry, 66(23), 15847-15866.
  • Al-Gharabli, S. I., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(8), 2046-2050.
  • Sadler, N., et al. (2019). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Bioorganic & Medicinal Chemistry Letters, 29(18), 2614-2619.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Zhang, Y., et al. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. European Journal of Medicinal Chemistry, 211, 113114.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. National Institutes of Health.
  • Chai, H. F., et al. (2011). Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies. Journal of Molecular Modeling, 17(8), 2053-2064.
  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 543-552.
  • Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.

Sources

Optimization

Technical Support Center: Mitigating Toxicity of 1H-Indole-5-carboximidamide hydrochloride in Cell Culture

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1H-Indole-5-carboximidamide hydrochloride. This document is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1H-Indole-5-carboximidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering challenges with in vitro cytotoxicity during their experiments. We provide field-proven insights, troubleshooting workflows, and detailed protocols to help you diagnose and mitigate unintended toxicity, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting

This section addresses the most immediate issues researchers face when working with indole-based compounds.

Q1: I've just treated my cells with 1H-Indole-5-carboximidamide hydrochloride and observed massive, rapid cell death. What are the first things I should verify?

A1: This is a common observation when establishing a new experimental model with a novel compound. The immediate steps should focus on differentiating between true bioactivity and experimental artifacts.

  • Concentration and Dose-Response: The most likely cause is that the concentration is too high. Many indole derivatives exhibit potent biological effects, and an initial concentration based on literature for a different cell line might be in the toxic range for your specific model.[1][2]

    • Action: Immediately perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending over several logs to a high concentration (e.g., 100 µM). This is critical to determine the half-maximal inhibitory concentration (IC50) and establish a therapeutic window.

  • Compound Solubility and Stability: Indole compounds can have limited solubility in aqueous cell culture media.[3] Precipitation of the compound can cause physical stress to cells and lead to inaccurate concentration calculations, often resulting in "hot spots" of extremely high local concentration.

    • Action: Visually inspect your culture plates and stock solutions for any signs of precipitation (cloudiness, crystals) under a microscope. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is low (<0.5%) and consistent across all wells, including vehicle controls. The stability of the compound in your specific media over the duration of the experiment should also be considered, as degradation products could be toxic.[4][5]

  • Exposure Time: The duration of treatment is as critical as the concentration. Acute toxicity may be observed at shorter time points, while lower concentrations might induce effects over a longer period.

    • Action: Run a time-course experiment at a fixed, non-acutely toxic concentration to understand the kinetics of the cellular response.

Q2: How can I determine if the cytotoxicity is a specific, on-target effect or a general, non-specific off-target mechanism?

A2: This is a crucial question in drug discovery. Differentiating on-target from off-target effects is key to validating your compound's mechanism of action (MOA).

  • Use of Control Cell Lines: Test the compound on a panel of cell lines. This should include cells where the intended target is highly expressed, lowly expressed, and absent (knockout or naturally null). If the compound is equally toxic to all cell lines, it strongly suggests an off-target effect or general cytotoxicity.[6]

  • Rescue Experiments: If your compound targets a specific pathway, you may be able to "rescue" the cells from toxicity by providing a downstream product of that pathway or by inhibiting an upstream activator.

  • Genetic Validation: The gold standard is to use CRISPR/Cas9 or siRNA to knock out the putative target. If the compound still kills cells in which its target has been deleted, the observed cytotoxicity is unequivocally due to an off-target effect.[6]

  • Mechanism Deconvolution: Investigate common off-target toxicity pathways, such as mitochondrial dysfunction, which is a known effect of some small molecules.[7][8] Assays for mitochondrial membrane potential can provide valuable clues.[9]

Q3: My compound is precipitating in the cell culture medium upon dilution from the DMSO stock. How can I improve its solubility and bioavailability to the cells?

A3: Maintaining compound solubility is paramount for reproducible results.

  • Optimize Stock Concentration: Using a higher concentration DMSO stock allows for a smaller volume to be added to the media, reducing the chance of the compound crashing out of solution.

  • Serum Concentration: If using a serum-containing medium, the proteins (like albumin) can help solubilize hydrophobic compounds. Be aware that this can also reduce the free fraction of the compound available to interact with cells. Test if altering the serum percentage affects solubility and toxicity.

  • Formulation Strategies: For persistent solubility issues, formulation aids can be explored, though they must be carefully controlled for their own potential toxicity. Ultra-high purity surfactants like Polysorbate 80 can be used in some applications to enhance solubility.[10]

  • pH of Media: The pH of your culture medium can influence the charge and solubility of your compound. Ensure your medium is properly buffered and the pH is stable.

Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 2.1: Characterizing the Cytotoxic Profile

The first step in mitigating toxicity is to accurately and reproducibly measure it. This involves establishing a clear relationship between compound concentration, time, and cell viability.

G start Start: High Cytotoxicity Observed solubility Step 1: Assess Solubility - Visually inspect for precipitation - Prepare fresh stocks start->solubility dose_response Step 2: Perform Dose-Response (Protocol 2.1.1) - Wide concentration range - Determine IC50 solubility->dose_response time_course Step 3: Conduct Time-Course - Use a concentration near IC50 - Measure viability at 6, 12, 24, 48h dose_response->time_course data_analysis Step 4: Analyze Data - Plot curves - Establish therapeutic window time_course->data_analysis next_steps Proceed to Mechanism Investigation (Guide 2.2) data_analysis->next_steps

Caption: Workflow for initial cytotoxicity characterization.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cells of interest

  • Complete culture medium

  • 1H-Indole-5-carboximidamide hydrochloride

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start with a high concentration (e.g., 200 µM) and perform 8-12 dilutions. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank control absorbance. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Interpretation:

ParameterInterpretationPotential Mitigation Strategy
Steep Dose-Response Curve Indicates a small window between the effective dose and the toxic dose. May suggest an acute toxicity mechanism.Use concentrations well below the steep drop-off. Shorten exposure time.
Low IC50 (<1 µM) The compound is highly potent. This could be the desired on-target effect or a potent off-target liability.Compare IC50 across multiple cell lines to assess specificity.[6]
High IC50 (>50 µM) The compound has low potency. Observed toxicity might be due to non-specific effects at high concentrations.Focus on formulation to ensure solubility; if still low, consider chemical modification of the compound.
Guide 2.2: Investigating the Mechanism of Cell Death

Understanding how the cells are dying is critical. The two main forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Many indole-based anticancer agents function by inducing apoptosis.[11][12]

G start Start: Cell Death Confirmed caspase_assay Step 1: Measure Caspase Activity (Protocol 2.2.1) - Key indicator of apoptosis start->caspase_assay mito_potential Step 2: Assess Mitochondrial Health (Protocol 2.2.2) - Differentiates intrinsic vs. extrinsic apoptosis start->mito_potential result_apoptosis Result: Caspase activity ↑ Mitochondrial potential ↓ caspase_assay->result_apoptosis result_necrosis Result: No caspase activity Early membrane integrity loss caspase_assay->result_necrosis mito_potential->result_apoptosis conclusion Conclusion: Determine primary death pathway to inform mitigation strategy result_apoptosis->conclusion result_necrosis->conclusion

Caption: Workflow for investigating the cell death mechanism.

Activation of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis.[13][14][15] Luminescent or fluorescent assays provide a sensitive measure of this activity.

Materials:

  • Treated cells in an opaque-walled 96-well plate (for luminescence)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Treat Cells: Seed and treat cells with 1H-Indole-5-carboximidamide hydrochloride at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and time points.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the reagent to each 100 µL of cell culture.

  • Incubate: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Analysis: A significant increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and suggests an apoptotic mechanism.

A decrease in mitochondrial membrane potential is a key early event in the intrinsic pathway of apoptosis.[9][16][17] Dyes like JC-1 or TMRE are used to measure this change.

Materials:

  • Cells treated in a black-walled, clear-bottom 96-well plate

  • TMRE (Tetramethylrhodamine, Ethyl Ester) dye

  • FCCP (a mitochondrial uncoupler, used as a positive control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat Cells: Seed and treat cells as described above. Include a positive control well treated with FCCP (e.g., 20 µM for 15-30 minutes).

  • Staining: Add TMRE to each well at a final concentration of 100-200 nM.

  • Incubation: Incubate for 20-30 minutes at 37°C.

  • Wash: Gently wash the cells with warm PBS or culture medium to remove excess dye.

  • Readout: Measure the fluorescence (e.g., Ex/Em ~549/575 nm).

  • Analysis: A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates depolarization of the mitochondrial membrane, a sign of mitochondrial dysfunction and a trigger for apoptosis.[18]

Section 3: Mechanistic Insights & Visualizations

Understanding the potential mechanism of toxicity can guide mitigation strategies. For many indole-based compounds, cytotoxicity is mediated through the induction of the intrinsic (mitochondrial) apoptotic pathway.[12]

G Compound 1H-Indole-5-carboximidamide hydrochloride Stress Cellular Stress (On- or Off-Target) Compound->Stress Mito Mitochondrion Stress->Mito ↓ ΔΨm CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Cleavage/ Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: The intrinsic apoptosis pathway, a common toxicity mechanism.

Mitigation Based on Mechanism:

  • If toxicity is apoptotic and on-target, it may not need to be "mitigated" but rather characterized.

  • If toxicity is apoptotic but off-target (e.g., via general mitochondrial damage), consider co-treatment with antioxidants or mitochondrial protective agents, though this can complicate data interpretation. The primary goal should be to find a concentration that provides the on-target effect without triggering widespread off-target apoptosis.

References
  • ResearchGate. (n.d.). Effect of compound 1 on mitochondrial membrane potential (Δψm) of... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of the test compounds on cell viability. HFF-1 cells were... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • ResearchGate. (n.d.). Cell viability studies: (A) Effect of compound 5f on the viability of... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Cell viability assay of the synthesized compounds using two different... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • HUB Organoids. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from HUB Organoids. [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. [Link]

  • National Center for Biotechnology Information. (2010). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology. [Link]

  • ResearchGate. (n.d.). Detection of changes in the mitochondrial membrane potential (∆Ψm) in... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • PubMed. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates. [Link]

  • PubMed. (2005). Characterization of cells with different mitochondrial membrane potential during apoptosis. Cytometry Part A. [Link]

  • PubMed. (2001). Caspase activation is involved in chronic periodontitis. Journal of Dental Research. [Link]

  • ResearchGate. (n.d.). Effect of the drugs on the mitochondrial membrane potential ( ␺ mt )... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2010). Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. Food and Chemical Toxicology. [Link]

  • PubMed. (2011). Mitochondrial membrane potential measurement of H9c2 cells grown in high-glucose and galactose-containing media does not provide additional predictivity towards mitochondrial assessment. Toxicology in Vitro. [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]

Sources

Troubleshooting

1H-Indole-5-carboximidamide hydrochloride degradation pathways and prevention

Welcome to the technical support center for 1H-Indole-5-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indole-5-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding to anticipate and prevent degradation, ensuring the integrity of your experiments.

Introduction

1H-Indole-5-carboximidamide hydrochloride is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The indole core is a privileged scaffold in medicinal chemistry, while the carboximidamide (amidine) group can act as a bioisostere for other functionalities and participate in key binding interactions. However, these same functional groups are susceptible to specific degradation pathways. This guide provides a proactive approach to handling and experimental design by explaining the causality behind potential stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common immediate concerns that users may have.

Q1: My solution of 1H-Indole-5-carboximidamide hydrochloride is showing a new peak in the HPLC analysis. What could it be?

A1: The most probable degradation product is 1H-indole-5-carboxamide, formed through the hydrolysis of the carboximidamide group. This is a common degradation pathway for amidines in aqueous solutions.[1][2] The rate of this hydrolysis is highly dependent on the pH of your solution.

Q2: What are the optimal storage conditions for solid 1H-Indole-5-carboximidamide hydrochloride?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. The hydrochloride salt form can be hygroscopic, so minimizing moisture exposure is critical.

Q3: Is 1H-Indole-5-carboximidamide hydrochloride sensitive to light?

A3: Yes, indole derivatives are known to be susceptible to photodegradation.[3][4] Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of colored degradants and loss of potency. It is crucial to protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Q4: In which solvents is 1H-Indole-5-carboximidamide hydrochloride most stable?

A4: For short-term experimental use, dissolving the compound in anhydrous polar aprotic solvents such as DMSO or DMF is recommended immediately before use. For aqueous buffers, acidic conditions (pH 3-5) are generally preferred for amidines, as the protonated form is significantly less susceptible to hydrolysis.[5] Avoid basic aqueous solutions, as they will accelerate the hydrolysis to the corresponding carboxamide.

Q5: I am seeing poor recovery of the compound after solid-phase extraction (SPE). What could be the issue?

A5: Poor recovery can be due to several factors. Besides potential degradation on the SPE sorbent, consider the pKa of the carboximidamide group. It is a basic functional group and will be protonated at neutral and acidic pH. Ensure your wash and elution steps are optimized for an ionized compound. Strong interactions with silica-based sorbents are also possible; a polymer-based sorbent might offer better recovery.

Part 2: Understanding the Degradation Pathways

A fundamental understanding of the potential chemical liabilities of 1H-Indole-5-carboximidamide hydrochloride is essential for designing robust experiments. The primary sites of degradation are the carboximidamide functional group and the indole ring itself.

Pathway 1: Hydrolysis of the Carboximidamide Group

The most significant and likely degradation pathway under typical experimental conditions is the hydrolysis of the carboximidamide (amidine) to form 1H-indole-5-carboxamide and ammonia.

  • Mechanism: This reaction involves the nucleophilic attack of water on the carbon of the C=N double bond. The reaction is catalyzed by both acid and base, but the rate is generally fastest under neutral to slightly basic conditions.

  • Impact of pH:

    • Acidic pH (pH < 6): The carboximidamide group is protonated, forming a resonance-stabilized cation. This positive charge repels the protonated form of water and significantly reduces the rate of nucleophilic attack, thus enhancing stability.[5]

    • Neutral to Basic pH (pH > 7): The uncharged carboximidamide is more susceptible to nucleophilic attack by water or hydroxide ions, leading to faster degradation.[1][5]

The resulting 1H-indole-5-carboxamide is also susceptible to further hydrolysis to 1H-indole-5-carboxylic acid, although this typically requires more forcing conditions such as strong acid or base and heat.[6][7]

G A 1H-Indole-5-carboximidamide (Protonated Form) B 1H-Indole-5-carboximidamide (Neutral Form) A->B C 1H-Indole-5-carboxamide (Primary Degradant) B->C Hydrolysis (H2O) (Faster at pH > 7) D 1H-Indole-5-carboxylic Acid (Secondary Degradant) C->D Hydrolysis (H2O) (Requires strong acid/base + heat) G cluster_0 Stress Factors A 1H-Indole-5-carboximidamide B Oxidized Intermediates (e.g., Indoxyl, Isatin derivatives) A->B Oxidation (O2) Photodegradation (Light, hv) C Ring-Opened Products B->C Further Oxidation Light (hv) Light (hv) Oxygen (O2) Oxygen (O2) Peroxides Peroxides

Caption: Oxidative and photolytic degradation of the indole ring.

Part 3: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Observed Problem Potential Cause Recommended Action & Explanation
Multiple peaks appear in HPLC/LC-MS over a short time in an aqueous mobile phase. Hydrolytic Degradation: The carboximidamide is likely hydrolyzing to the carboxamide on the timescale of the experiment.1. Lower the pH of the mobile phase: Add 0.1% formic acid or acetic acid to your aqueous mobile phase (A) and organic mobile phase (B). This will ensure the analyte is in its more stable protonated form. 2. Minimize sample time in autosampler: Use a cooled autosampler (4°C) and reduce the time between sample preparation and injection.
The color of the solid compound or solution turns yellow/brown. Oxidative/Photolytic Degradation: The indole ring is likely degrading due to exposure to light or air.1. Protect from light: Store the solid and any solutions in amber vials or wrap containers with aluminum foil. 2. Use fresh, high-purity solvents: Avoid using old solvents that may contain peroxides (e.g., THF, dioxane). Purge aqueous buffers with nitrogen or argon before use to remove dissolved oxygen.
Inconsistent results in cell-based assays. Degradation in Media: The compound may be degrading in the cell culture media over the course of the incubation period (typically hours to days at 37°C and neutral pH).1. Perform a stability study in media: Incubate the compound in the cell culture media for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by LC-MS to quantify the remaining parent compound. 2. Refresh compound: If significant degradation is observed, consider replenishing the compound by replacing the media at set intervals.
Low purity of the solid compound upon receipt or after storage. Improper Storage: Exposure to humidity and/or light during shipping or storage.1. Re-analyze upon receipt: Always confirm the purity of a new batch of the compound by HPLC or LC-MS before use. 2. Store properly: Transfer the compound to a desiccator or a tightly sealed container in a refrigerator, protected from light.

Part 4: Experimental Protocols

To assist in your investigations, here are standard protocols for assessing the stability of 1H-Indole-5-carboximidamide hydrochloride.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. [8] Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1H-Indole-5-carboximidamide hydrochloride in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 2 hours. Note: Basic hydrolysis is expected to be rapid.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution (in a suitable solvent like DMSO) at 60°C for 24 hours.

    • Photostability: Expose a solution (0.1 mg/mL in methanol/water) and the solid compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze by a suitable reverse-phase HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Caption: Workflow for a forced degradation study.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of the compound in a specific solvent or buffer system under your experimental conditions.

Methodology:

  • Prepare Solution: Prepare a solution of 1H-Indole-5-carboximidamide hydrochloride in your buffer or solvent of choice (e.g., PBS pH 7.4, cell culture media) at the final experimental concentration.

  • Incubate: Store the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quench and Analyze: Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins if necessary, and analyze the supernatant by LC-MS.

  • Data Evaluation: Plot the percentage of the remaining parent compound versus time to determine its stability profile.

References

  • Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Soil Science and Plant Nutrition. Available at: [Link]

  • Bouzidi, K., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials. Available at: [Link]

  • D'yakonov, V. A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fitch, C. A., et al. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Journal of the American Chemical Society. Available at: [Link]

  • Gao, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Scientific Reports. Available at: [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]

  • Hsieh, Y.-T., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. Available at: [Link]

  • ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Khan Academy (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. Available at: [Link]

  • Li, H., et al. (2020). The performance and pathway of indole degradation by ionizing radiation. Chemosphere. Available at: [Link]

  • Liu, J., et al. (2013). Hydrolytic deamination reactions of amidine and nucleobase derivatives. Journal of Computational Chemistry. Available at: [Link]

  • Mao, F., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Organic Chemistry (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Pathare, R. S., et al. (2020). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Chemistry – An Asian Journal. Available at: [Link]

  • Chemistry LibreTexts (2021). 15.17: Chemical Properties of Amides: Hydrolysis. Available at: [Link]

  • Freelance Teacher (2009). Hydrolysis of carboxylic acid derivatives (12). YouTube. Available at: [Link]

Sources

Optimization

Interpreting unexpected results in experiments with 1H-Indole-5-carboximidamide hydrochloride

Introduction: Welcome to the technical support guide for 1H-Indole-5-carboximidamide hydrochloride. This molecule, belonging to the versatile indole class of compounds, holds potential for investigation in various therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1H-Indole-5-carboximidamide hydrochloride. This molecule, belonging to the versatile indole class of compounds, holds potential for investigation in various therapeutic areas, including as an inhibitor of enzymes like monoamine oxidase B (MAO-B) or as a modulator of signaling pathways.[1][2] However, like many heterocyclic compounds, its physicochemical properties can present unique challenges in experimental settings. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you, the researcher, interpret unexpected results and ensure the integrity of your data.

Section 1: Compound Handling and Preparation

This section addresses the most common initial hurdles: ensuring the compound is properly stored, solubilized, and stable in your experimental system.

FAQ 1: What is the best way to dissolve and store 1H-Indole-5-carboximidamide hydrochloride?

Due to the presence of the hydrochloride salt, this compound is expected to have higher aqueous solubility than its freebase form. However, the indole core is inherently hydrophobic, which can still lead to solubility challenges in purely aqueous buffers.

  • Recommended Solvents: For initial stock solutions, dimethyl sulfoxide (DMSO) is the industry standard. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage:

    • Solid Form: Store at -20°C, protected from light and moisture. The hydrochloride salt can be hygroscopic.

    • Stock Solutions: Aliquot your DMSO stock into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Expert Insight: The carboximidamide group is generally stable, but indole rings can be susceptible to oxidation over time, especially if exposed to light or air. Using fresh, high-purity solvents is critical.

FAQ 2: I'm seeing precipitation after diluting my DMSO stock into aqueous assay buffer. What should I do?

This is a classic solubility problem. The compound may be "crashing out" as it moves from a high-concentration organic environment to a low-concentration aqueous one.

Troubleshooting Protocol: Assessing and Improving Working Solubility

  • Visual Inspection: Before use, always visually inspect your final working solution against a light source. Any cloudiness, haziness, or visible particles indicates precipitation.[3]

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. High DMSO concentrations can be toxic to cells and may artificially keep the compound in solution, only for it to precipitate over the course of a long incubation.

  • Incorporate a Surfactant or Protein: For cell-free assays, consider including a non-ionic surfactant like Tween-20 (at ~0.01%) in your buffer. For cell-based assays, the presence of serum (e.g., FBS) can help maintain solubility due to protein binding.

  • Perform a Kinetic Solubility Test: This self-validating protocol helps determine the practical solubility limit in your specific buffer.

Protocol: Kinetic Solubility Assessment

StepActionRationale
1 Prepare serial dilutions of your compound in the final assay buffer (e.g., from 100 µM down to 0.1 µM). Include a "buffer only" control.To test a range of concentrations relevant to your experiment.
2 Incubate the solutions under the exact conditions of your assay (e.g., 37°C for 2 hours).Mimics the experimental environment where precipitation might occur over time.
3 Transfer the solutions to centrifuge tubes and spin at high speed (>14,000 x g) for 20 minutes.To pellet any precipitated compound.
4 Carefully collect the supernatant. Analyze the concentration of the compound in the supernatant using HPLC-UV or LC-MS.Quantifies the amount of compound that remained in solution.
5 Interpretation: The highest concentration at which the measured value matches the nominal value is your maximum working solubility.This provides an empirical limit for your future experiments.

Section 2: In Vitro Assay Troubleshooting

Unexpected results in cell-free or cell-based assays are common. The following workflow and FAQs provide a logical approach to diagnosis.

G cluster_start cluster_investigation cluster_actions Result Unexpected Result (e.g., No Activity, High Variability) Check_Compound 1. Verify Compound Integrity & Solubility Result->Check_Compound Check_Assay 2. Validate Assay Performance Result->Check_Assay Check_Biology 3. Interrogate Biological System Result->Check_Biology Solubility_Test Kinetic Solubility Test Check_Compound->Solubility_Test Is compound stable & soluble? LCMS_Analysis LC-MS for Purity/Degradation Check_Compound->LCMS_Analysis Is compound stable & soluble? Controls Check Positive/Negative Controls Check_Assay->Controls Is the assay robust? Interference Run Interference Screens (e.g., Fluorescence) Check_Assay->Interference Is the assay robust? Cytotoxicity Assess Off-Target Cytotoxicity Check_Biology->Cytotoxicity Is the effect specific? Counter_Screen Counter-Screen vs. Related Targets Check_Biology->Counter_Screen Is the effect specific?

Caption: General troubleshooting workflow for unexpected experimental results.

FAQ 3: My compound shows no activity, even at high concentrations. Is it inactive?

Not necessarily. Before concluding inactivity, you must rule out technical failures.

  • Potential Cause 1: Compound Precipitation. As discussed in FAQ 2, the compound may not be in solution at the tested concentrations. The effective concentration is zero if it's all at the bottom of the well.

  • Potential Cause 2: Compound Degradation. The compound may be unstable in your assay medium. Indole-based structures can be metabolized by cells or be unstable in certain buffer components over long incubation periods.[4]

    • Validation Step: Prepare your compound in the final assay buffer (with and without cells, if applicable) and incubate for the full duration of your experiment. Afterwards, analyze the medium by LC-MS to see if the parent compound is still present.

  • Potential Cause 3: Assay Failure. Verify that your positive control for the assay is behaving as expected. If the positive control fails, the issue lies with the assay itself, not your test compound.[5]

FAQ 4: I'm seeing high variability between replicate wells. What's going on?

High variability often points to inconsistent compound delivery or issues with cell plating.[5]

  • Potential Cause 1: Incomplete Solubilization. If the compound is not fully dissolved during dilution, different wells will receive different effective concentrations.

    • Solution: After diluting the DMSO stock into your buffer, vortex vigorously for at least 30 seconds.[3] Ensure you are performing a serial dilution rather than diluting small volumes of stock directly into large buffer volumes.

  • Potential Cause 2: Edge Effects. In 96-well or 384-well plates, wells on the perimeter are prone to evaporation, which concentrates the compound and media components, affecting cell health and results.[5]

    • Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[5]

  • Potential Cause 3: Inconsistent Cell Seeding. Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to variable cell numbers per well.

FAQ 5: My compound is showing potent cytotoxicity in a cell-based assay, which is not its expected mechanism of action. How do I interpret this?

This is a critical observation that could point to off-target effects or non-specific toxicity.

  • Expert Insight: Compounds with hydrophobic regions, like the indole core, can disrupt cell membranes at high concentrations, leading to cytotoxicity that is independent of a specific protein target.[3]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. This will tell you the concentration at which the compound begins to kill cells. Your functional experiments should be conducted at concentrations well below the cytotoxic threshold.

    • Investigate Off-Target Effects: The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to many different targets.[6][7] Bioprofiling has shown that some indole derivatives can interact with targets like the hERG channel or serotonin receptors.[4] While specific data for 1H-Indole-5-carboximidamide is limited, assuming a "clean" profile is unwise.

    • Use a Counter-Screen: If you hypothesize a specific target (e.g., ASK1 kinase based on related structures[8]), test your compound in a cell line where that target has been knocked out or is not expressed. If the compound still kills the knockout cells, its efficacy is due to an off-target effect.[9]

cluster_pathway Simplified MAPK Signaling Pathway cluster_inhibitor Stimulus Stress Stimulus (e.g., ROS, TNF-α) ASK1 ASK1 (MAP3K) Stimulus->ASK1 MKKs MKK3/6, MKK4/7 (MAP2K) ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Response Apoptosis / Inflammation p38->Response JNK->Response Compound 1H-Indole-5-carboximidamide (Hypothetical Target) Compound->ASK1 On-Target? Compound->MKKs Off-Target? Compound->p38 Off-Target?

Caption: Hypothetical signaling pathway for investigating on- vs. off-target effects.

Section 3: Analytical Troubleshooting

Verifying the identity and purity of your compound is a prerequisite for any valid experiment.

FAQ 6: How can I confirm the identity of my compound using Mass Spectrometry?

Mass spectrometry (MS) provides a mass-to-charge (m/z) ratio that is a fundamental property of your ionized molecule.[10]

  • Expected Mass: The molecular formula for 1H-Indole-5-carboximidamide is C9H9N3.

    • Monoisotopic Mass: ~159.08 Da.

  • Analysis: In positive ion mode ESI-MS, you should look for the protonated molecule [M+H]⁺.

    • Expected [M+H]⁺: 159.08 + 1.007 = 160.087 Da

  • Interpreting the Spectrum:

    • Molecular Ion Peak: The primary peak you should look for corresponds to the [M+H]⁺ ion.[10]

    • Isotope Pattern: Look for a smaller peak at [M+H+1]⁺, which is primarily due to the natural abundance of ¹³C. This helps confirm the elemental composition.

    • Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern is a unique fingerprint that can confirm the structure.[11]

Table: Common Adducts in ESI-MS (Positive Mode)

AdductMass Shift from [M+H]⁺Potential Source
[M+Na]⁺ +21.98 DaGlassware, buffers
[M+K]⁺ +37.96 DaGlassware, buffers
[M+NH₄]⁺ +17.03 DaAmmonium salts in buffer
[2M+H]⁺ M + 1.007 DaDimer formation at high concentration
  • Expert Insight: The presence of these adducts is not necessarily a sign of impurity but a common artifact of the ESI process. However, if the primary ion observed is an adduct rather than [M+H]⁺, it may suggest your ionization conditions need optimization.

References

  • de Souza, M. C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • PubChem. (n.d.). Indole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Smith, W. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical Science and Technology. Available at: [Link]

  • Gampa, G., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Korcsmár, T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry. Available at: [Link]

  • Niessen, W. M. A., & Correa, R. A. C. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate. Available at: [Link]

  • Oberg, A. L., & Vitek, O. (2009). An insight into high-resolution mass-spectrometry data. Biostatistics. Available at: [Link]

  • Wang, Y., et al. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghattas, M. A., et al. (2017). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Yaseen, G. (2022). Is there any way how to to interpret LCMS data as we are getting only mass spectrum of the compounds in case of plant extracts? ResearchGate. Available at: [Link]

  • Chen, J., et al. (2023). Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J. A., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells. Available at: [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. Available at: [Link]

  • Abdelrahim, A. A. A. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. Available at: [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences. Available at: [Link]

  • Wang, S., et al. (2011). Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]

  • Montanari, S., et al. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]

  • Bua, S., et al. (2014). 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1H-Indole-5-carboximidamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers working on modifying 1H-Indole-5-carboximidamide hydrochloride to achieve central nervous system (CNS) penetration....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working on modifying 1H-Indole-5-carboximidamide hydrochloride to achieve central nervous system (CNS) penetration. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols designed to address common challenges in medicinal chemistry. Our approach is grounded in established principles of drug design, focusing on the causal relationships between molecular properties and blood-brain barrier (BBB) permeability.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational questions regarding the challenges of delivering 1H-Indole-5-carboximidamide to the CNS.

Q1: Why is 1H-Indole-5-carboximidamide hydrochloride unlikely to cross the blood-brain barrier in its current form?

A1: The structure of 1H-Indole-5-carboximidamide presents several physicochemical properties that are antithetical to passive diffusion across the BBB. The primary obstacle is the carboximidamide group . As a hydrochloride salt, this basic group is protonated and positively charged at physiological pH (pKa ≈ 10-11). This charge, along with its capacity for hydrogen bonding, dramatically increases the molecule's polarity and polar surface area (PSA), preventing it from entering the lipophilic environment of the BBB endothelial cell membranes.[1] Furthermore, the indole ring contains an N-H group, which acts as a hydrogen bond donor, another characteristic known to hinder BBB penetration.[2]

Q2: What are the key physicochemical parameters I need to optimize for my compound series?

A2: To design a successful CNS-penetrant molecule, you must balance multiple parameters simultaneously.[3][4] Decades of research have established general guidelines for these properties, which are summarized in the table below.

Physicochemical PropertyGeneral Guideline for CNS DrugsRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules diffuse more easily across membranes.[5]
Lipophilicity (LogP/LogD) LogP: 1.5 - 3.0; LogD at pH 7.4: 1.0 - 3.0Must be lipophilic enough to enter the membrane but not so lipophilic that it causes issues with solubility, metabolism, or high plasma protein binding.[4][6]
Topological Polar Surface Area (TPSA) < 60-70 ŲA lower TPSA correlates with increased BBB permeability by reducing the energy required to shed water molecules before entering the lipid bilayer.[7][8][9]
Hydrogen Bond Donors (HBD) ≤ 3Each hydrogen bond donor significantly increases the desolvation energy penalty for membrane permeation.[1][10]
Hydrogen Bond Acceptors (HBA) ≤ 5While less impactful than donors, a high number of acceptors still increases polarity.[1]
pKa Avoid strong bases (pKa > 8.0)Strong bases are highly ionized at physiological pH, which severely restricts passive diffusion.
Q3: What is P-glycoprotein (P-gp) and how could it affect my research?

A3: P-glycoprotein (P-gp) is an efflux transporter protein, a key part of the BBB's protective machinery.[11][12] It actively pumps a wide range of xenobiotics, including many drug molecules, out of the brain endothelial cells and back into the bloodstream.[13][14] Even if you successfully modify your compound to have ideal physicochemical properties for passive diffusion, it may still fail to accumulate in the brain if it is a substrate for P-gp or other efflux transporters.[15] Therefore, early assessment of P-gp substrate liability is a critical step in any CNS drug discovery program.

Section 2: Troubleshooting & Strategic Modification Guide

This section provides solutions to specific experimental challenges encountered when modifying the 1H-Indole-5-carboximidamide scaffold.

Problem: My lead compound has poor lipophilicity and high polarity.

This is the expected starting point for the 1H-Indole-5-carboximidamide scaffold. The primary culprit is the charged amidine group.

Strategy 1: Mask the Amidine Group (Prodrug Approach)

A prodrug strategy involves temporarily modifying the problematic functional group to create a more lipophilic version that can cross the BBB.[16] Once in the CNS, the modifying group is cleaved by brain enzymes to release the active parent drug.

  • Causality: By masking the polar, charged amidine, you drastically reduce the molecule's TPSA and hydrogen bonding capacity while increasing its lipophilicity. This allows the prodrug to passively diffuse across the BBB.

  • Potential Modifications:

    • N-Acyloxyalkoxycarbonyl or N-Aryl Prodrugs: These can mask the amidine and are designed to be cleaved by esterases in the brain.

    • Cyclic Prodrugs: Forming a heterocyclic ring system (e.g., an oxadiazole) from the amidine functionality can create a neutral, more lipophilic moiety. This is a more permanent modification and creates a new chemical entity, not a prodrug, but is a valid strategy to neutralize the basic center.

Strategy 2: Modify the Indole Scaffold

Introduce small, lipophilic groups onto the indole ring to systematically increase the overall lipophilicity of the molecule.

  • Causality: Adding lipophilic substituents increases the molecule's affinity for the lipid bilayer of the BBB.

  • Potential Modifications:

    • Halogenation: Adding fluorine or chlorine atoms to the indole ring is a classic strategy. Fluorine, in particular, can increase lipophilicity without adding significant steric bulk.[17]

    • Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) to available positions on the ring can also boost lipophilicity.

Strategy 3: Mask the Indole N-H

The N-H of the indole is a hydrogen bond donor. Masking it can improve permeability.

  • Causality: Removing a hydrogen bond donor reduces the desolvation energy penalty required for the molecule to enter the lipid membrane.[10]

  • Potential Modifications:

    • N-Alkylation: Methylating the indole nitrogen is a common and effective strategy.

The following diagram illustrates the iterative workflow for these modifications.

G cluster_0 Design & Synthesis Phase cluster_1 In Vitro Testing Phase cluster_2 Analysis & Decision Phase cluster_3 Advancement Start Analyze Parent Scaffold (1H-Indole-5-carboximidamide) Hypothesize Hypothesize Modifications - Mask Amidine - Modify Indole Ring - Mask Indole N-H Start->Hypothesize Synthesize Synthesize Analogs Hypothesize->Synthesize PAMPA PAMPA-BBB Assay (Passive Permeability) Synthesize->PAMPA Efflux MDCK-MDR1 Assay (Efflux Liability) PAMPA->Efflux Analyze Analyze Data (LogP, TPSA, Pe, ER) Efflux->Analyze Decision Decision Point Analyze->Decision Decision->Hypothesize Poor Results (Iterate Design) InVivo Proceed to In Vivo Rodent PK/PD Study Decision->InVivo Good Permeability Low Efflux

Caption: Iterative workflow for modifying and testing new chemical entities.

Problem: My compound shows high permeability in the PAMPA assay but low accumulation in cell-based assays (and in vivo).

This is a classic profile for a P-glycoprotein (P-gp) substrate. Your compound has the right passive properties to enter the cell membrane, but it is being actively removed by efflux pumps.

Strategy: Reduce P-gp Substrate Recognition
  • Causality: P-gp recognition is complex, but certain structural features are common among substrates. Modifying the molecule to disrupt its interaction with the transporter's binding site can overcome efflux.

  • Potential Modifications:

    • Reduce Hydrogen Bond Donors: There is a strong correlation between the number of HBDs and P-gp substrate potential. Prioritize masking the indole N-H.[10]

    • Increase Rigidity: Introducing conformational constraints or reducing the number of rotatable bonds can sometimes disrupt the optimal conformation for P-gp binding.

    • Fine-tune Lipophilicity and pKa: While not a universal rule, both very high lipophilicity and the presence of a basic nitrogen can contribute to P-gp recognition. Subtle adjustments to these properties may be beneficial.

The diagram below helps in diagnosing permeability issues based on in vitro assay results.

G Start In Vitro Assay Results PAMPA PAMPA-BBB Result? Start->PAMPA High_Passive High Passive Permeability PAMPA->High_Passive High Pe Low_Passive Low Passive Permeability PAMPA->Low_Passive Low Pe MDCK MDCK-MDR1 Result? Low_Efflux Low Efflux (Good Candidate) MDCK->Low_Efflux Low ER High_Efflux High Efflux (P-gp Substrate) MDCK->High_Efflux High ER High_Passive->MDCK Low_Passive->Low_Efflux Likely low efflux, but permeability is the primary issue.

Caption: Decision tree for interpreting in vitro permeability assay results.

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the essential assays in your workflow.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay measures a compound's ability to diffuse across an artificial membrane, isolating passive transport mechanisms.[18][19]

  • Objective: To determine the effective permeability (Pe) of test compounds.

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

    • 96-well acceptor plates (e.g., PTFE companion plates)

    • Porcine Brain Lipid in Dodecane (Pion Inc.)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • LC-MS/MS system for analysis

  • Methodology:

    • Prepare Donor Solutions: Dissolve test compounds in PBS to a final concentration of 10 µM.

    • Coat Filter Plate: Carefully pipette 5 µL of the brain lipid solution onto the membrane of each well of the filter plate. Let the solvent evaporate for ~5 minutes.

    • Assemble PAMPA Sandwich: Add 300 µL of fresh PBS to each well of the acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer.

    • Add Donor Compounds: Add 200 µL of the donor solution (from step 1) to each well of the filter plate.

    • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.

    • Sampling: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells for analysis. Also, analyze a reference standard of the initial donor solution (T=0).

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculation: Calculate the effective permeability (Pe) using the established formula that accounts for membrane area, volume, and incubation time.

Protocol 2: In Vivo Brain Penetration Assessment in Rodents

This protocol provides a general overview of a cassette dosing study to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).[20]

  • Objective: To quantify the extent of compound accumulation in the brain relative to systemic exposure.

  • Materials:

    • Male Sprague-Dawley rats (or appropriate mouse strain)

    • Dosing vehicle (e.g., 20% Solutol in water)

    • LC-MS/MS system

    • Homogenizer

  • Methodology:

    • Dosing: Prepare a cassette solution of up to 5 test compounds in the vehicle. Administer the dose to the rats via intravenous (IV) or oral (PO) route.

    • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), anesthetize the animals.

    • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately to separate plasma.

    • Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.[21] Immediately excise the brain and flash-freeze it.

    • Sample Preparation:

      • Plasma: Perform a protein precipitation extraction (e.g., with 3 volumes of acetonitrile containing an internal standard).

      • Brain: Weigh the frozen brain tissue, add 3 volumes of PBS, and homogenize thoroughly. Perform protein precipitation on the brain homogenate.

    • Quantification: Analyze the processed plasma and brain homogenate samples by LC-MS/MS to determine the concentration of each compound.[22][23]

    • Calculation:

      • Kp: (Concentration in Brain Homogenate) / (Concentration in Plasma)

      • To calculate the more informative Kp,uu , you must also determine the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis. Kp,uu = Kp * (fu,p / fu,brain).

References

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed.
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed.
  • Analysing molecular polar surface descriptors to predict blood-brain barrier perme
  • Lipophilicity and Other Parameters Affecting Brain Penetr
  • Which type of drugs penetrate CNS better?.
  • Lipophilicity and Other Parameters Affecting Brain Penetr
  • Polar Molecular Surface as a Dominating Determinant for Oral Absorption and Brain Penetr
  • Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation.
  • Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation.
  • Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology.
  • Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetr
  • Polar surface area (PSA). GARDP Revive.
  • The role of the efflux transporter, P‐glycoprotein, at the blood–brain barrier in drug discovery. Wiley Online Library.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective.
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC.
  • What characteristics of compounds cross the blood-brain barrier?.
  • Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC.
  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure.
  • In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC.
  • Quantification of Drugs in Brain Samples. SciSpace.
  • Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. PubMed Central.
  • Quantification of Drugs in Brain Samples. Oxford Academic.
  • caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Potential of 1H-Indole-5-carboximidamide hydrochloride: A Comparative Guide for Nitric Oxide Synthase Research

For researchers in pharmacology and drug development, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides a comprehensive framework for vali...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides a comprehensive framework for validating the inhibitory activity of 1H-Indole-5-carboximidamide hydrochloride, a compound whose structural features—an indole scaffold and a carboximidamide (amidine) group—strongly suggest it as a potential inhibitor of nitric oxide synthases (NOS).

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1] Its production is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While eNOS and nNOS are constitutively expressed and play vital roles in maintaining homeostasis, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO, which can contribute to tissue damage in various diseases.[2][3] Consequently, the development of isoform-selective NOS inhibitors is a significant therapeutic goal.

This guide will detail the experimental validation of 1H-Indole-5-carboximidamide hydrochloride as a NOS inhibitor, comparing its potential efficacy and selectivity against established alternatives. We will proceed by outlining the necessary protocols to first confirm its inhibitory action and then to characterize its potency and isoform selectivity.

The Scientific Rationale: Why Suspect 1H-Indole-5-carboximidamide as a NOS Inhibitor?

The hypothesis that 1H-Indole-5-carboximidamide hydrochloride inhibits NOS is based on established structure-activity relationships for this enzyme class. The natural substrate for all NOS isoforms is L-arginine, which contains a guanidinium group that is essential for binding to the enzyme's active site. The carboximidamide (amidine) functional group of our test compound is a well-known bioisostere of the guanidinium group.[4][5] Many potent and selective NOS inhibitors utilize an amidine moiety to competitively bind to the L-arginine binding site.[4][6] Furthermore, the indole scaffold is present in a number of reported selective NOS inhibitors, suggesting it can be a favorable core structure for achieving isoform selectivity.[7][8]

Therefore, we postulate that 1H-Indole-5-carboximidamide hydrochloride acts as a competitive inhibitor of nitric oxide synthase. The following experimental workflow is designed to test this hypothesis, determine its potency (IC50), and evaluate its selectivity across the three NOS isoforms.

NOS Inhibition Pathway cluster_0 Nitric Oxide Synthase (NOS) Catalysis cluster_1 Inhibition L_Arginine L-Arginine NOS_Enzyme NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Substrate L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_Enzyme->NO Downstream Signaling Downstream Signaling NO->Downstream Signaling Inhibitor 1H-Indole-5-carboximidamide (Hypothesized Competitive Inhibitor) Inhibitor->NOS_Enzyme Binds to Active Site

Caption: Hypothesized competitive inhibition of the NOS pathway.

Part 1: In Vitro Validation of Inhibitory Activity and Selectivity

The foundational step is to determine if and how strongly 1H-Indole-5-carboximidamide hydrochloride inhibits the enzymatic activity of purified NOS isoforms. The most common method for this is the Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of NO.

Experimental Protocol 1: Determining IC50 via the Griess Assay

Objective: To quantify the concentration of 1H-Indole-5-carboximidamide hydrochloride required to inhibit 50% of the activity (IC50) for each purified NOS isoform (nNOS, iNOS, eNOS).

Materials:

  • Purified human recombinant nNOS, iNOS, and eNOS enzymes.

  • 1H-Indole-5-carboximidamide hydrochloride.

  • L-Arginine (substrate).

  • NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), and Calmodulin (cofactors).

  • Assay Buffer (e.g., HEPES buffer, pH 7.4).

  • Griess Reagent (Component A: sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

  • 96-well microplates.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of the inhibitor, L-arginine, and cofactors in the appropriate assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of 1H-Indole-5-carboximidamide hydrochloride to cover a wide concentration range (e.g., from 1 nM to 100 µM). Include a vehicle control (buffer only).

  • Enzyme Reaction Mixture: In each well of a 96-well plate, add the assay buffer, cofactors (including calmodulin for nNOS and eNOS), and the respective NOS isoform.

  • Inhibitor Incubation: Add the different concentrations of the inhibitor or vehicle to the wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to permit inhibitor-enzyme binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of L-arginine (typically at or near its Km value) to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate Reaction & Develop Color: Stop the reaction. Add Griess Reagent Component A, followed by Component B, to each well. This will react with the nitrite produced to form a colored azo compound.

  • Measure Absorbance: Read the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a nitrite standard curve using known concentrations of sodium nitrite.

    • Convert absorbance readings to nitrite concentrations.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness Check: The protocol's validity is ensured by running parallel controls: a "no enzyme" control to check for background nitrite, and a "vehicle" control representing 100% enzyme activity. The use of a standard curve ensures accurate quantification.

Part 2: Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, understanding the mechanism is crucial. Based on the amidine structure, we hypothesize competitive inhibition. This can be verified by assessing how the inhibitor's potency changes with varying substrate concentrations.

Experimental Protocol 2: Enzyme Kinetic Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of 1H-Indole-5-carboximidamide hydrochloride.

Procedure:

  • Perform the NOS activity assay as described in Protocol 1.

  • Instead of a single L-arginine concentration, use a range of substrate concentrations, both below and above the Km value.

  • For each substrate concentration, run the assay with no inhibitor and at least two different fixed concentrations of 1H-Indole-5-carboximidamide hydrochloride.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Part 3: Cellular Activity and Cytotoxicity

Validating the inhibitor in a cellular context is a critical step to ensure it can cross cell membranes and is not overtly toxic at effective concentrations. For iNOS, a common model is to use macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol 3: Cell-Based iNOS Inhibition and Cytotoxicity

Objective: To assess the ability of the compound to inhibit iNOS in a cellular environment and to evaluate its cytotoxicity.

Cell-Based Assay:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774).

  • Treatment: Seed the cells in a 96-well plate. Treat the cells with a dilution series of 1H-Indole-5-carboximidamide hydrochloride for a short period before stimulating with LPS (to induce iNOS expression).

  • Incubation: Incubate for 24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay as described previously.

  • Analysis: Calculate the IC50 value for the inhibition of NO production in the cellular context.

Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture and Treatment: Culture and treat the cells with the same concentration range of the inhibitor as in the cell-based assay, but without LPS stimulation.

  • MTT Incubation: After the treatment period (e.g., 24 hours), add MTT reagent to the wells and incubate to allow viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at ~570 nm.

  • Analysis: Calculate the cell viability at each inhibitor concentration to determine the cytotoxic concentration 50 (CC50). A good inhibitor should have a CC50 value significantly higher than its IC50 value.

Inhibitor_Validation_Workflow start Hypothesize 1H-Indole-5-carboximidamide is a NOS Inhibitor protocol1 Protocol 1: In Vitro NOS Assay (Griess Assay) start->protocol1 ic50 Determine IC50 vs nNOS, eNOS, iNOS protocol1->ic50 protocol2 Protocol 2: Enzyme Kinetics (Lineweaver-Burk Plot) ic50->protocol2 protocol3 Protocol 3: Cell-Based Assays ic50->protocol3 mechanism Determine Inhibition Mechanism protocol2->mechanism comparison Compare Data with Alternative Inhibitors mechanism->comparison cellular_ic50 Cellular IC50 (e.g., LPS-stimulated cells) protocol3->cellular_ic50 cytotoxicity Cytotoxicity (CC50) (e.g., MTT Assay) protocol3->cytotoxicity cellular_ic50->comparison cytotoxicity->comparison

Caption: Experimental workflow for validating a novel NOS inhibitor.

Comparative Analysis with Alternative Inhibitors

The true value of a novel inhibitor is understood by comparing its performance against well-characterized alternatives. The table below provides a template for such a comparison, populated with literature-derived data for established NOS inhibitors. The data for 1H-Indole-5-carboximidamide hydrochloride would be filled in upon completion of the aforementioned experiments.

InhibitorTarget(s)Type of InhibitionPotency (IC50 / Ki)SelectivityReference
1H-Indole-5-carboximidamide HCl To be determinedHypothesized: CompetitiveTo be determinedTo be determinedN/A
L-NAME Non-selective (nNOS, eNOS, iNOS)CompetitiveKi: ~15 nM (nNOS), ~39 nM (eNOS)Poor[9]
1400W iNOS-selectiveIrreversible / Slow, tight-bindingHighly potent against iNOSHigh selectivity for iNOS over eNOS/nNOS[10]
Aminoguanidine Preferential for iNOSCompetitiveModerately potentModerate selectivity for iNOS[11]
GW274150 iNOS-selectiveTime-dependent, CompetitiveIC50: ~2.19 µM (human iNOS)>100-fold vs eNOS, >80-fold vs nNOS[9][12]

Note: Potency and selectivity values can vary based on experimental conditions.

Conclusion

This guide presents a rigorous, self-validating methodology for characterizing the inhibitory activity of 1H-Indole-5-carboximidamide hydrochloride. Based on its chemical structure, there is a strong scientific premise for its function as a competitive nitric oxide synthase inhibitor. By systematically executing the detailed protocols—from initial in vitro IC50 determination and mechanistic studies to cell-based validation and cytotoxicity assessment—researchers can generate the robust data necessary to confirm its activity. Comparing these results against established inhibitors like L-NAME and 1400W will ultimately define the compound's unique profile, highlighting its potential utility as a novel chemical probe for studying the complex roles of nitric oxide in health and disease.

References

  • Kaur, H., et al. (2020). iNOS-selective inhibitors for cancer prevention: promise and progress. Oncotarget, 11(1), 100-120. [Link]

  • Lala, P. K., & Chakraborty, C. (2001). Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. Cancer Research, 61(4), 1171-1176. [Link]

  • Annedi, S. C., et al. (2010). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 25-28. [Link]

  • Chatterjee, A., et al. (2003). GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury. Kidney International, 63(3), 853-865. [Link]

  • Pineda-Molina, E., et al. (2006). GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain. Pain, 120(1-2), 170-181. [Link]

  • Annedi, S. C., et al. (2012). 3,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase (nNOS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1836-1839. [Link]

  • Minhas, S., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 39(5), 1795-1845. [Link]

  • Heemskerk, S., et al. (2009). Selective iNOS inhibition for the treatment of sepsis-induced acute kidney injury. Nature Reviews Nephrology, 5(11), 629-640. [Link]

  • Sgrignani, J., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7872. [Link]

  • Szabó, C., et al. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. European Journal of Pharmacology, 291(3), 311-318. [Link]

  • Hirst, W. D., et al. (2003). Selective heterocyclic amidine inhibitors of human inducible nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4171-4174. [Link]

  • Clement, B., & L-Schmuck, B. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(11), 2147. [Link]

  • University of Texas Medical Branch. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. UTMB Research Experts. [Link]

  • Li, H., et al. (2006). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Journal of the American Chemical Society, 128(41), 13446-13455. [Link]

  • Minhas, S., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. ResearchGate. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-507. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Wikipedia. [Link]

Sources

Comparative

The Rise of Indole-Based Scaffolds: A Comparative Guide to Neuronal Nitric Oxide Synthase Inhibition

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Nitric oxide synthases (NOS), a family of enzymes responsible for the prod...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Nitric oxide synthases (NOS), a family of enzymes responsible for the production of the critical signaling molecule nitric oxide (NO), represent a particularly compelling target. Dysregulation of NOS activity is implicated in a spectrum of pathologies, from neurodegenerative diseases to inflammatory conditions. This guide provides an in-depth comparison of a promising class of indole-based NOS inhibitors with established agents, offering a technical resource for researchers, scientists, and drug development professionals.

The Double-Edged Sword: Nitric oxide and its Synthases

Nitric oxide is a gaseous signaling molecule involved in a vast array of physiological processes.[1] Its production is catalyzed by three distinct isoforms of nitric oxide synthase:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.[1]

  • Inducible NOS (iNOS or NOS2): As its name suggests, iNOS expression is induced by inflammatory stimuli in immune cells, leading to the production of large amounts of NO as part of the immune response.[2]

  • Endothelial NOS (eNOS or NOS3): Predominantly expressed in the endothelium, eNOS is vital for maintaining vascular tone and cardiovascular health.[2]

While essential for normal physiology, the overproduction of NO, particularly by nNOS and iNOS, can be cytotoxic and contribute to disease progression. This has driven the development of NOS inhibitors as potential therapeutics. A key challenge, however, lies in achieving isoform selectivity. Non-selective inhibition of eNOS, for instance, can lead to undesirable cardiovascular side effects, such as hypertension.[3]

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a recurring motif in a multitude of natural products and synthetic drugs, earning it the designation of a "privileged scaffold."[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets.[6] Recognizing this potential, researchers have explored indole-based structures for the development of novel NOS inhibitors.

A notable advancement in this area is the discovery of a series of 3,6-disubstituted indole derivatives bearing a carboximidamide moiety.[7] This guide will focus on a lead compound from this class, N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide (hereafter referred to as Indole-Thiophene Carboximidamide ), as a case study to compare against established NOS inhibitors.

Comparative Analysis of NOS Inhibitors

The efficacy of a NOS inhibitor is determined by its potency (typically measured by its half-maximal inhibitory concentration, IC50, or its inhibition constant, Ki) and its selectivity for the target isoform. The following table provides a comparative overview of the Indole-Thiophene Carboximidamide and other well-characterized NOS inhibitors.

InhibitorChemical ClassnNOS Ki (nM)iNOS Ki (nM)eNOS Ki (nM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
Indole-Thiophene Carboximidamide Indole Carboximidamide~2577202250*~90-fold~309-fold
L-NAME Arginine Analog15440039~0.4-fold (eNOS selective)~0.003-fold (nNOS selective)
L-NIL Arginine Analog92,0003300--~0.04-fold (iNOS selective)
S-Methyl-L-thiocitrulline Arginine Analog1.23411~9.2-fold~28.3-fold
7-Nitroindazole HeterocyclicPotentWeakerWeakerRelatively nNOS selectiveRelatively nNOS selective

*Note: Ki values for Indole-Thiophene Carboximidamide are approximated from the cited publication.[7] L-NAME data from Selleck Chemicals.[8] L-NIL data from MedchemExpress.[9] S-Methyl-L-thiocitrulline data from a 1994 study.[10] 7-Nitroindazole is a known selective nNOS inhibitor, though specific Ki values can vary between studies.[11][12]

Insights from the Comparison

The data clearly illustrates the diverse profiles of these inhibitors. L-NAME , a widely used experimental tool, is a non-selective inhibitor with a slight preference for eNOS. In contrast, L-NIL demonstrates significant selectivity for iNOS.[9][13] S-Methyl-L-thiocitrulline is a potent nNOS inhibitor with good selectivity over both iNOS and eNOS.[10][14]

The Indole-Thiophene Carboximidamide stands out as a highly selective nNOS inhibitor, with approximately 90-fold selectivity over eNOS and over 300-fold selectivity over iNOS.[7] This high degree of selectivity is a critical attribute for a therapeutic candidate targeting neurological disorders, as it minimizes the risk of off-target effects on the cardiovascular and immune systems. Furthermore, this compound was shown to be effective in an in vivo model of neuropathic pain and did not cause significant vasoconstriction in human coronary arteries, underscoring the benefits of its selectivity.[7]

Mechanistic Considerations and Signaling Pathways

Most NOS inhibitors, including the arginine analogs and the Indole-Thiophene Carboximidamide, act as competitive inhibitors of the substrate, L-arginine. They bind to the active site of the enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.[7][10] 7-Nitroindazole, however, exhibits a different mechanism, competing with the essential cofactor tetrahydrobiopterin (H4B).[15]

The production of nitric oxide by NOS initiates a cascade of signaling events. A primary downstream target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, ultimately leading to a physiological response, such as vasodilation or neurotransmission.

NOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Produces L-Citrulline L-Citrulline NOS->L-Citrulline Cofactors O2, NADPH, H4B Cofactors->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Inhibitor_Mechanism cluster_inhibitors Inhibitor Classes NOS_Enzyme NOS Enzyme L-Arginine Binding Site H4B Binding Site Arginine_Analogs Arginine Analogs (L-NAME, L-NIL, SMTC) Arginine_Analogs->NOS_Enzyme:arginine_site Competes with L-Arginine Indole_Carboximidamides Indole-Thiophene Carboximidamide Indole_Carboximidamides->NOS_Enzyme:arginine_site Competes with L-Arginine Heterocyclic_Inhibitors 7-Nitroindazole Heterocyclic_Inhibitors->NOS_Enzyme:h4b_site Competes with H4B

Sources

Comparative

Cross-validation of 1H-Indole-5-carboximidamide hydrochloride's effects in different cell lines

An In-Depth Guide to the Cross-Validation of 1H-Indole-5-carboximidamide hydrochloride as a Putative PARP Inhibitor in Cancer Cell Lines Introduction: Unveiling a Novel Therapeutic Candidate In the landscape of targeted...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of 1H-Indole-5-carboximidamide hydrochloride as a Putative PARP Inhibitor in Cancer Cell Lines

Introduction: Unveiling a Novel Therapeutic Candidate

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair pathways. 1H-Indole-5-carboximidamide hydrochloride is a novel investigational small molecule featuring an indole scaffold, a privileged structure in medicinal chemistry. This guide positions 1H-Indole-5-carboximidamide hydrochloride as a putative PARP inhibitor and provides a comprehensive framework for its preclinical validation.

The central hypothesis is that 1H-Indole-5-carboximidamide hydrochloride induces selective cytotoxicity in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality. This guide is designed for researchers, scientists, and drug development professionals, offering a rigorous, multi-faceted approach to cross-validate the compound's efficacy and mechanism of action across different cell lines. We will compare its performance against FDA-approved PARP inhibitors, Olaparib and Talazoparib, providing the experimental and theoretical foundation necessary for robust evaluation.

Pillar 1: The Rationale - Understanding the Mechanism of Action

A deep understanding of the target pathway is critical to designing meaningful experiments. PARP enzymes, particularly PARP1, are crucial for repairing single-strand breaks (SSBs) in DNA. When PARP is inhibited, these normally benign SSBs escalate into more lethal double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. The simultaneous loss of both PARP-mediated SSB repair and BRCA-mediated HR repair is catastrophic for the cancer cell, leading to genomic instability and apoptotic cell death. This selective killing of BRCA-deficient cells is the principle of synthetic lethality.[1][2]

Some PARP inhibitors, like Talazoparib, also exhibit a "trapping" mechanism, where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[3][4] This PARP-DNA complex is highly cytotoxic and can be even more potent than enzymatic inhibition alone. Our validation framework will assess whether 1H-Indole-5-carboximidamide hydrochloride acts purely as an enzymatic inhibitor or also possesses PARP-trapping properties.

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_Inhibition Therapeutic Intervention cluster_BRCA_WT BRCA Wild-Type Cell cluster_BRCA_Mut BRCA-Mutant Cell ssb DNA Single-Strand Break parp PARP Enzyme ssb->parp recruits parp->ssb repairs ssb_replication Replication Fork Collapse parp->ssb_replication unrepaired SSBs lead to dsb DNA Double-Strand Break hr Homologous Recombination (BRCA1/2 Dependent) dsb->hr repaired by hr_wt Functional HR Repair dsb->hr_wt repaired hr_mut Defective HR Repair dsb->hr_mut unrepaired hr->dsb maintains genome stability parpi PARP Inhibitor (e.g., 1H-Indole-5-carboximidamide) parpi->parp inhibits & traps parp_trapped Trapped PARP-DNA Complex ssb_replication->dsb apoptosis Apoptosis / Cell Death hr_wt->dsb Cell Survival hr_mut->apoptosis Synthetic Lethality

Caption: Mechanism of PARP inhibition and synthetic lethality.

Pillar 2: The Experimental Framework for Cross-Validation

To rigorously test our hypothesis, we must design a self-validating experimental workflow. This involves using orthogonal assays to measure distinct but related biological outcomes. A positive result in one assay should be supported by corresponding changes in others. The core of our cross-validation lies in the strategic selection of cell lines.

Cell Line Selection:

  • BRCA-Deficient Model: A cell line with a known BRCA1 or BRCA2 mutation (e.g., HCC1937, which is BRCA1-mutant). This line is expected to be highly sensitive to PARP inhibition.

  • BRCA-Proficient Model: A cell line with wild-type BRCA genes (e.g., MDA-MB-231 or MCF-7). This line should be significantly less sensitive, serving as a negative control for the synthetic lethality effect.

Comparative Compounds:

  • 1H-Indole-5-carboximidamide hydrochloride: The test compound.

  • Olaparib: A well-characterized, first-generation PARP inhibitor.[5][6][7]

  • Talazoparib: A highly potent, second-generation PARP inhibitor known for its strong PARP-trapping activity.[4][8][9]

  • Vehicle Control (e.g., DMSO): To establish a baseline for all measurements.

Experimental_Workflow cluster_assays Orthogonal Assays start Start: Hypothesis Formulation cell_culture Cell Culture (BRCA-mutant & BRCA-WT lines) start->cell_culture treatment Treatment Application (Test Compound, Comparators, Vehicle) cell_culture->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability 24-72h incubation apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis 24-72h incubation caspase Caspase-3/7 Activity (Luminescence Assay) treatment->caspase 24-72h incubation cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle 24-72h incubation data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis caspase->data_analysis cell_cycle->data_analysis interpretation Interpretation & Cross-Validation (Compare effects across cell lines and assays) data_analysis->interpretation conclusion Conclusion & Future Work interpretation->conclusion

Caption: Cross-validation experimental workflow.

Pillar 3: Detailed Methodologies & Data Interpretation

Here we provide detailed, step-by-step protocols for the core assays. Adherence to these protocols is essential for generating reproducible and trustworthy data.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1H-Indole-5-carboximidamide hydrochloride, Olaparib, and Talazoparib. Remove the old media and add 100 µL of media containing the compounds or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][13]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[14][15]

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different cell populations.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[18] PI is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.[18]

Protocol:

  • Cell Seeding & Treatment: Seed 2 x 10⁵ cells in 6-well plates and treat with compounds (at their respective IC50 and 2x IC50 concentrations) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17][19]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[16] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Apoptosis Confirmation: Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, the key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[20]

Protocol:

  • Cell Seeding & Treatment: Follow the same procedure as the MTT assay, using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[21]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates the activation of apoptosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[22][23] The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protocol:

  • Cell Seeding & Treatment: Seed and treat cells in 6-well plates as described for the Annexin V assay, typically for 24-48 hours.

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.[24]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL PI.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Interpretation: Analyze the DNA content histograms. An accumulation of cells in the G2/M phase is a common indicator of DNA damage-induced cell cycle arrest, a hallmark of PARP inhibitor activity.

Comparative Data Summary (Hypothetical Data)

The data generated from these assays should be compiled into clear, comparative tables.

Table 1: IC50 Values (nM) from MTT Assay after 72h Treatment

CompoundHCC1937 (BRCA1-mutant)MDA-MB-231 (BRCA-WT)Selectivity Index (WT/mutant)
1H-Indole-5-carboximidamide HCl 15.51850119.4
Olaparib 25.22540100.8
Talazoparib 1.8980544.4

Interpretation: The hypothetical data shows that 1H-Indole-5-carboximidamide HCl is highly potent against the BRCA1-mutant cell line and displays a strong selectivity index, suggesting a synthetic lethal mechanism. Its potency is greater than Olaparib but less than the highly potent PARP-trapper Talazoparib.

Table 2: Apoptosis and Cell Cycle Arrest after 48h Treatment (at 2x IC50)

Cell LineCompound% Total Apoptosis (Annexin V+)% G2/M Arrest
HCC1937 Vehicle4.5%15.2%
1H-Indole-5-carboximidamide HCl 65.8%58.9%
Olaparib 58.3%55.1%
Talazoparib 75.2%66.7%
MDA-MB-231 Vehicle5.1%16.8%
1H-Indole-5-carboximidamide HCl 12.4%22.5%
Olaparib 10.8%20.1%
Talazoparib 18.9%28.4%

Interpretation: The results from the apoptosis and cell cycle assays cross-validate the viability data. There is a dramatic increase in apoptosis and G2/M arrest specifically in the BRCA-mutant cell line upon treatment with all three PARP inhibitors, with minimal effects observed in the BRCA-WT line. This consistency across orthogonal assays provides high confidence in the proposed mechanism of action.

Conclusion

This guide presents a robust framework for the preclinical cross-validation of 1H-Indole-5-carboximidamide hydrochloride as a putative PARP inhibitor. By employing a hypothesis-driven approach, selecting appropriate cell line models, and utilizing a suite of orthogonal, self-validating assays, researchers can generate high-quality, reproducible data. The comparison against established drugs like Olaparib and Talazoparib provides essential context for evaluating the compound's potency and potential therapeutic niche. The hypothetical data presented herein illustrates a successful validation, positioning 1H-Indole-5-carboximidamide hydrochloride as a promising candidate for further investigation in BRCA-deficient cancers.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • Wikipedia. Olaparib.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • LYNPARZA® (olaparib) HCP. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer.

  • LYNPARZA® (olaparib) HCP. Mechanism of Action for Advanced Ovarian Cancer.

  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

  • National Center for Biotechnology Information. Olaparib.

  • Abcam. Annexin V staining assay protocol for apoptosis.

  • National Cancer Institute. Olaparib.

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry.

  • University College London. Method for Analysing Apoptotic Cells via Annexin V Binding.

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. MTT assay protocol.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • protocols.io. Caspase 3/7 Activity.

  • BroadPharm. Protocol for Cell Viability Assays.

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • AACR Journals. Abstract B30: Talazoparib efficacy is enhanced by noncytotoxic doses of temozolomide-mediated DNA damage in prostate cancer cell lines.

  • AACR Journals. Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts.

  • Bio-protocol. Caspase 3/7 activity assay.

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.

  • AACR Journals. Abstract P5-06-01: Talazoparib antitumor effects in BRCA-deficient breast cancer models.

  • Aikeme. Technical Manual Caspase 3/7 Activity Assay Kit.

  • Biocompare. Cell Cycle Analysis with Flow Cytometry.

  • Wikipedia. Cell cycle analysis.

  • Pfizer. Talazoparib.

  • Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.

  • ResearchGate. What is the most suitable statistical analysis to compare drug response among several cell lines?.

  • PubMed Central. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer.

  • National Institutes of Health. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates.

Sources

Validation

Uncharted Territory: The Quest for Comparative Data on 1H-Indole-5-carboximidamide hydrochloride

A comprehensive analysis of publicly available scientific literature and chemical databases reveals a significant information gap regarding the biological activity and therapeutic potential of 1H-Indole-5-carboximidamide...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of publicly available scientific literature and chemical databases reveals a significant information gap regarding the biological activity and therapeutic potential of 1H-Indole-5-carboximidamide hydrochloride. While the broader class of indole-based molecules is a fertile ground for drug discovery, this specific compound remains largely uncharacterized in the public domain, precluding a direct head-to-head comparison with any current standard-of-care drugs.

For researchers, scientists, and drug development professionals, the evaluation of a novel chemical entity hinges on the availability of robust preclinical and clinical data. Such data allows for a meaningful comparison with existing therapeutic options, guiding further research and development efforts. In the case of 1H-Indole-5-carboximidamide hydrochloride (CAS Number 1220039-47-3), despite its availability from chemical suppliers for research purposes, there is a conspicuous absence of published studies detailing its mechanism of action, pharmacological properties, or efficacy in any disease model.

The Promise of the Indole Scaffold

While information on 1H-Indole-5-carboximidamide hydrochloride is scarce, the indole chemical scaffold to which it belongs is a well-established and highly valued structure in medicinal chemistry. Indole derivatives have given rise to a multitude of approved drugs and continue to be a significant focus of research across various therapeutic areas.

Recent studies on other indole carboxamide derivatives highlight the potential of this chemical class:

  • Oncology: Certain 5-substituted-indole-2-carboxamides have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), showing potent antiproliferative activity in cancer cell lines.[1][2] Other derivatives have been explored as modulators of the orphan nuclear receptor Nur77, a potential drug target in breast and liver cancers.[1][2]

  • Infectious Diseases: Researchers have synthesized and tested 1H-Indole-2-carboxamides for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[3]

  • Neurodegenerative Diseases: A study on indole-5-carboxamides revealed their potential as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Parkinson's disease.[4]

  • Hepatocellular Carcinoma: Novel hybrids of indole and isoxazole have demonstrated cytotoxic activities against liver cancer cell lines.[5]

The diverse biological activities of these related compounds underscore the therapeutic potential that may be locked within the indole carboxamide framework. However, it is crucial to emphasize that these findings cannot be extrapolated to 1H-Indole-5-carboximidamide hydrochloride without specific experimental evidence.

The Path Forward: A Call for Foundational Research

The absence of public data on 1H-Indole-5-carboximidamide hydrochloride presents both a challenge and an opportunity. For researchers in academia and industry, this compound represents a truly novel chemical space to explore. The logical first step would be to conduct foundational in vitro screening to identify any potential biological targets or cellular effects.

A proposed workflow for such an initial investigation is outlined below:

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity Profile of 1H-Indole-5-carboximidamide hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 1H-Indole-5-carboximidamide hydrochloride. Given i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 1H-Indole-5-carboximidamide hydrochloride. Given its structural motifs, particularly the indole core and the basic carboximidamide group, this molecule presents as a plausible candidate for targeting enzymes that utilize L-arginine as a substrate, such as the Nitric Oxide Synthase (NOS) family. This document outlines the critical experiments and analytical approaches required to define its inhibitory profile against the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

The central thesis of this guide is that a multi-tiered, evidence-based approach is non-negotiable for validating inhibitor selectivity. We will proceed from foundational biochemical assays to more complex cell-based models and broad panel screens, explaining the causal logic behind each experimental choice. This self-validating workflow ensures that the resulting selectivity profile is robust, reproducible, and translatable to further preclinical development.

The Rationale for Isoform-Specific Targeting of Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from vasodilation to neurotransmission and immune responses.[1] Its production is catalyzed by three distinct NOS isoforms, each with unique tissue localization and regulatory mechanisms:

  • nNOS (NOS-I): Predominantly found in neuronal tissue, its activity is linked to neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is implicated in neurodegenerative disorders.[2]

  • eNOS (NOS-III): Primarily located in the vascular endothelium, eNOS-derived NO is crucial for maintaining cardiovascular homeostasis by promoting vasodilation and preventing platelet aggregation.[1][3]

  • iNOS (NOS-II): Expressed in immune cells in response to inflammatory stimuli, iNOS produces large, sustained amounts of NO as part of the immune defense mechanism. However, chronic iNOS upregulation can contribute to tissue damage in inflammatory diseases and cancer.[4][5][6][7]

The distinct and sometimes opposing roles of these isoforms mean that non-selective NOS inhibition can lead to undesirable, and often counterproductive, physiological effects. For instance, inhibiting eNOS while targeting iNOS could lead to cardiovascular side effects. Therefore, developing isoform-selective inhibitors is a primary goal for therapeutic intervention, making a thorough selectivity assessment of any new candidate compound, such as 1H-Indole-5-carboximidamide hydrochloride, an essential first step.[2][8]

A Multi-Tiered Workflow for Selectivity Profiling

A robust assessment of selectivity cannot be achieved with a single experiment. We advocate for a tiered approach that builds confidence in the data by progressing from simplified in vitro systems to more complex cellular environments. This workflow ensures that observations are not artifacts of a specific assay format and provides a more holistic view of the compound's behavior.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Off-Target Liability a Recombinant NOS Isoforms (nNOS, eNOS, iNOS) b Determine IC50 Values (Enzyme Activity Assay) a->b c Calculate Initial Selectivity Ratios b->c d Isoform-Specific Cell Models (e.g., HUVEC, Macrophages) c->d Proceed if promising selectivity is observed e Measure Inhibition of NO Production in Cells d->e f Confirm Selectivity in a Physiological Context e->f g Broad Kinase Panel Screen f->g Characterize lead candidate further i Identify Potential Off-Target Hits g->i h General Receptor Binding Panel h->i

Caption: Tiered workflow for assessing inhibitor selectivity.

Tier 1: In Vitro Biochemical Selectivity

The foundational step is to determine the compound's intrinsic inhibitory potency against purified, recombinant enzymes. This removes cellular complexity, such as membrane permeability and drug metabolism, allowing for a direct comparison of enzyme-inhibitor interactions.

Experimental Protocol: NOS Activity Assay (Griess Assay)

This protocol measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, as an indicator of enzyme activity.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM BH₄, and 1 mM NADPH).

    • Prepare a stock solution of 1H-Indole-5-carboximidamide hydrochloride and known control inhibitors (e.g., L-NAME, 1400W) in an appropriate solvent (e.g., DMSO). Create a 10-point serial dilution series for each compound.

    • Prepare a solution of L-arginine (substrate) at a concentration equal to its Kₘ for the specific isoform being tested.

    • Prepare solutions of purified, recombinant human nNOS, eNOS, and iNOS enzymes. The concentration should be optimized to yield a robust signal within the linear range of the assay.

    • Prepare Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the compound dilution (or vehicle control).

    • Add 20 µL of the respective NOS enzyme (nNOS, eNOS, or iNOS).

    • Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the L-arginine solution.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature to allow for color development.

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis:

    • Convert absorbance values to nitrite concentration using a sodium nitrite standard curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each NOS isoform.

Comparative Data for 1H-Indole-5-carboximidamide hydrochloride

The table below presents hypothetical data comparing our target compound with established NOS inhibitors. This format allows for a direct and quantitative assessment of selectivity.

CompoundnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS IC₅₀ (nM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
1H-Indole-5-carboximidamide HCl (Hypothetical) 8,50012,00095126-fold89-fold
L-NAME (Non-selective control)2,0001,5004,000~0.4-fold0.5-fold
1400W (iNOS-selective control)[6][8]1,00050,00077,142-fold142-fold
S-Methyl-L-thiocitrulline (nNOS-preferential)[8][9]1001,1003,400~0.3-fold0.03-fold

Causality: The data hypothetically suggests that 1H-Indole-5-carboximidamide hydrochloride is a potent iNOS inhibitor with significant selectivity over both eNOS and nNOS. This profile makes it a promising candidate for inflammatory conditions where iNOS is upregulated.[1][4]

Tier 2: Cell-Based Selectivity Validation

Demonstrating selectivity in a cellular context is a critical validation step. It confirms that the compound can penetrate cell membranes, engage its target in the presence of endogenous substrate and cofactor concentrations, and is not rapidly metabolized or effluxed.[8]

Experimental Protocol: Cellular NO Production Assay

This protocol uses specific cell lines that predominantly express a single NOS isoform upon stimulation.

  • Cell Culture and Stimulation:

    • For iNOS: Culture RAW 264.7 murine macrophages. Seed cells in a 96-well plate and stimulate with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 100 U/mL) for 18-24 hours to induce iNOS expression.

    • For eNOS: Culture human umbilical vein endothelial cells (HUVECs). Stimulate with a calcium ionophore like A23187 (5 µM) for 30 minutes to activate constitutive eNOS.

    • For nNOS: Culture a neuronal cell line (e.g., SK-N-SH) and stimulate with an appropriate agonist (e.g., NMDA) to activate nNOS.

  • Inhibitor Treatment and NO Measurement:

    • Following the stimulation period (for iNOS) or immediately prior to stimulation (for eNOS/nNOS), remove the media and replace it with fresh media containing serial dilutions of 1H-Indole-5-carboximidamide hydrochloride or control compounds.

    • Incubate for the desired treatment period (e.g., 1-2 hours).

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess Reagent system as described in the biochemical assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production relative to vehicle-treated, stimulated cells.

    • Determine the cellular IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.

Comparative Cellular Data
CompoundMacrophage (iNOS) IC₅₀ (nM)HUVEC (eNOS) IC₅₀ (nM)Neuronal Cell (nNOS) IC₅₀ (nM)
1H-Indole-5-carboximidamide HCl (Hypothetical) 250> 25,000> 25,000
L-NAME5,0004,5006,000
1400W30> 50,0008,000

Trustworthiness: The cellular data corroborates the biochemical findings. The rightward shift in the IC₅₀ for our hypothetical compound (95 nM biochemically vs. 250 nM cellularly) is expected and reflects the complexities of the cellular environment. The maintained high selectivity against eNOS and nNOS in these models strongly supports its target profile. A lack of correlation between biochemical and cellular data would necessitate further investigation into factors like cell permeability or off-target effects.[8][10]

Tier 3: Unveiling Off-Target Liabilities

Even with high on-target selectivity, a compound may interact with unrelated proteins, leading to unexpected toxicity or side effects. Proactively screening against a broad panel of targets is a cornerstone of modern drug development.

Methodology: Broad Panel Screening
  • Rationale: The goal is to identify any significant interactions with other protein classes. Given that many inhibitors target ATP-binding sites, a kinase panel is a standard and crucial screen.[11][12] The amidine moiety could also interact with other arginine-binding sites or aminergic GPCRs.

  • Execution: We recommend utilizing a commercial fee-for-service provider (e.g., Reaction Biology's Kinase HotSpot™, Eurofins SafetyScreen44™ Panel). The compound should be tested at a single high concentration (e.g., 10 µM) initially. Any target showing >50% inhibition should be followed up with full IC₅₀ determination.[13]

G cluster_0 On-Target Profile cluster_1 Off-Target Screen (Hypothetical Hits at 10 µM) cluster_2 Interpretation iNOS iNOS IC50 = 95 nM Conclusion High on-target selectivity for iNOS. Potential off-target liability at Kinase X. Requires IC50 follow-up. iNOS->Conclusion eNOS eNOS IC50 = 12,000 nM eNOS->Conclusion nNOS nNOS IC50 = 8,500 nM nNOS->Conclusion KinaseX Kinase X (85% Inhibition) KinaseX->Conclusion KinaseY Kinase Y (60% Inhibition) KinaseY->Conclusion

Caption: Interpreting on-target vs. off-target screening data.

Authoritative Grounding: The discovery that supposedly specific drugs act through off-target mechanisms is a common cause of clinical trial failure.[10] Therefore, stringent, early-stage genetic or broad pharmacological validation is essential to ensure the mechanism of action is correctly assigned. Profiling against a diverse panel provides the necessary data to either build confidence in a compound's selectivity or flag it for potential liabilities that need to be addressed through medicinal chemistry optimization.[11][13][14]

Conclusion

This guide has detailed a systematic and rigorous methodology for assessing the selectivity of 1H-Indole-5-carboximidamide hydrochloride as a putative NOS inhibitor. By following a tiered approach from biochemical assays to cellular validation and broad off-target screening, researchers can build a comprehensive and reliable selectivity profile. The hypothetical data presented for this compound illustrate a promising profile of a potent iNOS inhibitor with excellent selectivity over nNOS and eNOS, warranting further investigation for its potential as a therapeutic agent in inflammatory diseases. The principles and protocols described herein are broadly applicable for the characterization of any enzyme inhibitor where selectivity is a key determinant of therapeutic success.

References

  • Patsnap Synapse. (2024). What are NOS inhibitors and how do they work? Retrieved from [Link]

  • Moore, C., & Garthwaite, J. (2013). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 168(1), 133–145. Retrieved from [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Karaman, M. W., & van der Vlag, J. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 155(6), 809–819. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are nNOS inhibitors and how do they work? Retrieved from [Link]

  • Cinelli, M. A., & Li, H. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 4(13), 1673–1693. Retrieved from [Link]

  • Janakiram, N. B., & Rao, C. V. (2012). iNOS-selective inhibitors for cancer prevention: promise and progress. Future Medicinal Chemistry, 4(13), 1695–1711. Retrieved from [Link]

  • Singh, R., & Sharma, A. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(2), 527-589. Retrieved from [Link]

  • Li, H., & Poulos, T. L. (2005). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of Medicinal Chemistry, 48(12), 3869–3878. Retrieved from [Link]

  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(42), 26677-26683. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Vilar, S., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i588–i596. Retrieved from [Link]

  • Certo, M., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7862. Retrieved from [Link]

  • Garvey, E. P., et al. (1997). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 40(12), 1987-1990. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are eNOS inhibitors and how do they work? Retrieved from [Link]

  • Bojarski, A. J., et al. (2018). Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists. European Journal of Medicinal Chemistry, 157, 107-118. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducibility and Comparative Efficacy of Indole-Based PARP Inhibitors

Introduction: The Promise of Indole Scaffolds in PARP Inhibition Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers with deficien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole Scaffolds in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action, known as synthetic lethality, is a cornerstone of their efficacy[1]. The core of many small molecule inhibitors, including several approved PARP inhibitors, is a pharmacophore that mimics the nicotinamide portion of the natural substrate, NAD+.

The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered considerable interest for the development of novel PARP inhibitors. Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a critical overview of the published findings on indole-based PARP inhibitors, with a focus on the reproducibility of these findings and a comparative analysis against established alternatives. We will delve into the nuances of experimental design and data interpretation, offering a field-proven perspective for researchers in drug development.

Key Published Findings on Indole-Based PARP Inhibitors

The exploration of indole derivatives as PARP inhibitors has led to the discovery of several potent compounds. A common structural motif is the indole-carboxamide, where the carboxamide group serves as a key hydrogen bonding feature, interacting with the active site of the PARP enzyme.

Initial Discovery and Structure-Activity Relationship (SAR)

Early studies identified that the positioning of the carboxamide group on the indole ring is crucial for activity. For instance, derivatives of 1H-indole-2-carboxamide and 1H-indole-5-carboxamide have shown promise[2][3]. The general SAR for this class of compounds indicates that:

  • The indole NH group is often involved in hydrogen bonding interactions and its substitution can modulate activity.

  • The carboxamide linker is a critical component for binding to the nicotinamide-binding pocket of PARP.

  • Substituents on the indole ring and the carboxamide nitrogen can be varied to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of specific phenyl groups on the carboxamide nitrogen has led to highly potent inhibitors[3].

Potency and Selectivity

Several publications have reported indole-based PARP inhibitors with impressive potency, often in the nanomolar range. For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide was identified as a highly potent and selective MAO-B inhibitor, but the study highlights the broad applicability of the indole-5-carboxamide scaffold[3]. In the context of PARP inhibition, similar scaffolds have been explored. For instance, 7-azaindole-1-carboxamides were designed as a new class of PARP-1 inhibitors, with some compounds showing significant in vitro target inhibition[4].

Reproducibility and Cross-Validation of Findings: A Critical Perspective

While the published data on indole-based PARP inhibitors is promising, it is crucial to approach cross-study comparisons with a critical eye. The reproducibility of in vitro potency data (e.g., IC50 values) can be influenced by a multitude of factors.

Challenges in Data Comparison

Direct comparison of IC50 values between different publications can be misleading due to variations in experimental conditions, such as:

  • Enzyme Source and Purity: Recombinant human PARP-1 from different vendors can have varying activity.

  • Assay Format: Different assay formats (e.g., colorimetric, fluorescent, radiometric) can yield different absolute IC50 values.

  • Substrate Concentrations: The concentration of NAD+ and the histone substrate can significantly impact the measured potency.

  • Incubation Times and Temperatures: These parameters can affect enzyme kinetics and inhibitor binding.

A Comparative Look at Published Data

To illustrate this, let's consider a hypothetical comparison of two indole-based PARP inhibitors from different studies.

CompoundReported PARP-1 IC50 (nM)Assay TypeNAD+ Concentration (µM)Reference
Indole-carboxamide A15Fluorescent1Study X
Indole-carboxamide B (similar structure to A)50Colorimetric50Study Y

In this scenario, while Compound A appears more potent, the different assay conditions, particularly the NAD+ concentration, make a direct comparison problematic. A higher NAD+ concentration in Study Y would be expected to lead to a higher apparent IC50 for a competitive inhibitor.

Therefore, true validation of a published finding requires reproducing the experiment under identical conditions or, at a minimum, benchmarking against a standard inhibitor (e.g., Olaparib) within the same experimental run.

Comparative Analysis with Alternative PARP Inhibitors

The ultimate goal of developing new PARP inhibitors is to improve upon the existing therapeutic options. The currently approved PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, serve as important benchmarks.

Head-to-Head Comparison
Inhibitor ClassRepresentative PARP-1 IC50 (nM)Selectivity vs. PARP-2Key AdvantagesKey DisadvantagesReferences
Indole-Carboxamides 1 - 50VariableNovel chemical space, potential for improved propertiesLess clinical validation, potential for off-target effects[1][4]
Phthalazinones (Olaparib) 1.9~2-fold selective for PARP-1Clinically validated, well-characterized profileAcquired resistance mechanisms are known[1]
Benzimidazoles ~4VariablePotent activity, established scaffoldPotential for off-target kinase activity[1]

Indole-based inhibitors occupy a novel chemical space, which may offer advantages in terms of overcoming resistance or improving the therapeutic index. However, they are at a much earlier stage of development and require extensive validation.

Experimental Protocols for Robust Evaluation

To ensure the generation of reproducible and reliable data, the following detailed protocols are provided.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of a test compound against PARP-1.

Materials:

  • Recombinant Human PARP-1 (e.g., from BPS Bioscience)

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-Europium (detection reagent)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compound and reference inhibitor (e.g., Olaparib)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute PARP-1 and Histone H1 to their final concentrations in assay buffer.

  • Reaction Initiation: To each well of the assay plate, add the test compound/reference inhibitor, followed by the PARP-1 enzyme. Allow to incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Start Reaction: Add a mixture of Histone H1 and biotinylated NAD+ to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the detection reagent (Streptavidin-Europium).

  • Signal Reading: Read the plate on a suitable fluorescence plate reader (e.g., time-resolved fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay in BRCA-Deficient Cancer Cells

This protocol assesses the cytotoxic effect of the test compound, leveraging the principle of synthetic lethality.

Materials:

  • BRCA1- or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)[1]

  • Appropriate cell culture medium and supplements

  • Test compound and reference inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or reference inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating, and then reading the luminescence.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the cell viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Visualizations: Pathways and Workflows

Mechanism of PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates BER Base Excision Repair (BER) PARP->BER recruits DNA_Repair DNA Repair BER->DNA_Repair results in DNA_SSB_2 DNA Single-Strand Break (SSB) Stalled_Fork Stalled Replication Fork DNA_SSB_2->Stalled_Fork PARP_Inhibitor PARP Inhibitor PARP_2 PARP PARP_Inhibitor->PARP_2 inhibits DSB DNA Double-Strand Break (DSB) Stalled_Fork->DSB HR_Deficiency Homologous Recombination Deficiency (BRCA-/-) DSB->HR_Deficiency cannot be repaired by Apoptosis Apoptosis HR_Deficiency->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental Workflow for Screening Indole-Based PARP Inhibitors

Screening_Workflow Library Indole Compound Library Primary_Screen Primary Screen: PARP-1 Enzymatic Assay Library->Primary_Screen Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screen->Hit_Confirmation Selectivity_Screen Selectivity Screen (PARP-2, etc.) Hit_Confirmation->Selectivity_Screen Cell_Based_Assay Cell-Based Assay (BRCA-/- vs. WT cells) Selectivity_Screen->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox Cell_Based_Assay->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of novel PARP inhibitors.

Conclusion and Future Directions

The indole scaffold represents a promising starting point for the development of novel PARP inhibitors. The published literature indicates that potent and selective compounds can be designed based on this chemical motif. However, for these findings to be translated into clinical candidates, a rigorous and reproducible approach to their evaluation is paramount.

Future research should focus on:

  • Standardized Reporting: Encouraging the use of standardized assay conditions and the inclusion of reference compounds in publications to facilitate cross-study comparisons.

  • Head-to-Head Studies: Directly comparing novel indole-based inhibitors with approved drugs in a panel of assays to clearly delineate their potential advantages.

  • Exploration of Novel SAR: Moving beyond simple modifications of the indole-carboxamide scaffold to explore new interaction spaces within the PARP active site.

  • Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to these second-generation PARP inhibitors.

By adhering to the principles of scientific integrity and robust experimental design, the field can confidently build upon the promising findings for indole-based PARP inhibitors and potentially deliver new and improved therapies for cancer patients.

References

Sources

Comparative

In vivo efficacy of 1H-Indole-5-carboximidamide hydrochloride versus other indole derivatives

A Comparative Guide to the In Vivo Efficacy of Indole Derivatives in Preclinical Models Introduction The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Indole Derivatives in Preclinical Models

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatility has led to the development of numerous indole-containing compounds with therapeutic potential, ranging from anti-inflammatory to anticancer agents.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the in vivo efficacy of various indole derivatives.

The Indole Scaffold: A Versatile Pharmacophore for Targeting Cancer

The indole ring system's unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions within the active sites of enzymes and receptors. This has enabled the design of indole derivatives that act as potent inhibitors of key processes in cancer progression.[8][9] Major mechanisms of action for anticancer indole derivatives include:

  • Tubulin Polymerization Inhibition: Several indole derivatives disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[10] This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.[2][10]

  • Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[2][11] Indole-based compounds have been successfully designed to inhibit key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF, which are often mutated or overexpressed in various cancers.[6]

  • Enzyme Inhibition: Beyond kinases, indole derivatives can target other enzymes vital for cancer cell survival, such as histone deacetylases (HDACs) and thioredoxin reductase (TrxR).[10][11]

  • Modulation of Nuclear Receptors: Some derivatives can interact with nuclear receptors like Nur77, mediating apoptosis in cancer cells through novel pathways.[12][13]

Comparative Analysis of In Vivo Efficacy

The ultimate preclinical validation of an anticancer compound lies in its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft mouse model is the most widely used system for this evaluation.[14][15][16] In this model, human cancer cells are implanted under the skin of immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.[14][17]

Below is a summary of published in vivo efficacy data for several classes of indole derivatives, providing a benchmark for comparison.

Compound Class/Derivative Mechanism of Action Cancer Model Dose & Route Efficacy (% TGI) Source
Indole-Acrylamide DerivativeTubulin Polymerization InhibitorMGC-803 Xenograft15 mg/kg & 30 mg/kg70% & 80%[10]
Indole-Chalcone Prodrug (Compound 14)Tubulin Polymerization InhibitorPTX-resistant Colorectal XenograftNot Specified64.7%[11]
HDAC Inhibitor (Compound 42)Histone Deacetylase (HDAC) InhibitorHCT116 XenograftNot Specified71.79%[10]
1,1,3-tri(3-indolyl)cyclohexaneApoptosis InductionHuman Lung Cancer XenograftNot SpecifiedSignificant Antitumor Activity[18]
5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide (Compound 'ja')Nur77 ModulatorMDA-MB-231 XenograftNot SpecifiedSignificant Tumor Suppression[12]
1H-indole-2-carboxamide (Compound 19)ASK1 Kinase InhibitorDSS-induced Ulcerative Colitis ModelNot SpecifiedSignificant Anti-inflammatory Efficacy[7]

% TGI = Percent Tumor Growth Inhibition compared to a vehicle-treated control group.

This data highlights that various indole scaffolds can achieve significant tumor growth inhibition in vivo, often exceeding 60-70%. The choice of cancer model is critical, and efficacy should ideally be demonstrated in models relevant to the compound's proposed mechanism of action.[19]

Mechanistic Pathways and Experimental Workflow

Understanding the mechanism is key to interpreting efficacy data. Indole derivatives often trigger apoptosis through intrinsic or extrinsic pathways. A common mechanism for tubulin inhibitors is the induction of mitotic arrest, leading to programmed cell death.

G cluster_0 Cellular Environment Indole Indole Derivative (e.g., Tubulin Inhibitor) Tubulin Tubulin Dimers Indole->Tubulin Binds to Microtubules Microtubule Instability Tubulin->Microtubules Prevents Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers G cluster_workflow In Vivo Efficacy Workflow A 1. Cell Culture (Human Tumor Cell Line) C 3. Tumor Implantation (Subcutaneous Injection) A->C B 2. Animal Acclimation (Immunodeficient Mice) B->C D 4. Tumor Growth (to ~100-200 mm³) C->D E 5. Randomization (into Treatment Groups) D->E F 6. Treatment Initiation (Vehicle vs. Indole Derivative) E->F G 7. Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint (Tumor Size Limit Reached) G->H I 9. Data Analysis (TGI Calculation, Statistics) H->I

Caption: Standard workflow for a xenograft efficacy study.

Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Testing

This protocol provides a self-validating framework for assessing the in vivo anticancer activity of a novel indole derivative.

1. Animal Model Selection and Acclimation

  • Rationale: Immunodeficient mouse strains (e.g., Athymic Nude, SCID) are required to prevent the host's immune system from rejecting the implanted human tumor cells. [14][20]* Protocol:

    • Procure female athymic nude mice, 6-8 weeks of age.

    • Allow mice to acclimate to the facility for at least one week under specific pathogen-free (SPF) conditions.

    • Provide sterile food, water, and bedding.

2. Cell Culture and Implantation

  • Rationale: The selected human cancer cell line should ideally have a known sensitivity to the class of compounds being tested, as determined by prior in vitro assays. [19]* Protocol:

    • Culture the desired human cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

    • Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support initial tumor establishment. [16] 4. Inject 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse. [16] 3. Tumor Monitoring and Group Randomization

  • Rationale: Allowing tumors to establish before treatment begins mimics a more clinical scenario. Randomization ensures that any pre-existing differences in tumor size are evenly distributed among groups, preventing bias. [19]* Protocol:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:

      • Group 1: Vehicle Control (the formulation buffer used to dissolve the drug)

      • Group 2: Test Compound (e.g., Indole Derivative) at Dose 1

      • Group 3: Test Compound (e.g., Indole Derivative) at Dose 2

      • Group 4: Positive Control (an established clinical drug)

4. Compound Formulation and Administration

  • Rationale: The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's physicochemical properties and intended clinical route. [20]* Protocol:

    • Prepare a stable, sterile formulation of the indole derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).

    • Administer the compound according to the planned schedule (e.g., once daily, 5 days a week) via the chosen route.

    • Dose volumes should be based on the most recent body weight measurement.

5. Efficacy and Toxicity Assessment

  • Rationale: The primary efficacy endpoint is tumor growth inhibition. Monitoring body weight and clinical signs is crucial for assessing the compound's toxicity. [19]* Protocol:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe mice daily for any signs of toxicity (e.g., lethargy, ruffled fur, significant weight loss >15-20%).

    • The study is typically terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice, excise the tumors, and record their final weights.

6. Data Analysis

  • Rationale: Statistical analysis determines if the observed differences in tumor growth are significant.

  • Protocol:

    • Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare treated groups to the vehicle control.

Pharmacokinetic Profile: A Critical Determinant of Efficacy

High in vitro potency does not always translate to in vivo efficacy. The pharmacokinetic (PK) properties of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are critical. [15][21]An effective oral drug must be absorbed from the gut, distribute to the tumor tissue, and remain at a concentration above its therapeutic threshold for a sufficient duration.

Studies on various indole derivatives have shown that they can be rapidly metabolized, often in the liver. [21][22]However, high protein binding can sometimes slow clearance, potentially extending the drug's half-life in the body. [21]For any new indole derivative, conducting early PK studies is essential to understand its exposure profile and to establish a dosing regimen that can achieve and maintain therapeutic concentrations at the tumor site. [23]

Conclusion and Future Outlook

The indole scaffold remains a highly productive starting point for the development of novel anticancer agents. Preclinical in vivo studies have validated the efficacy of diverse indole derivatives that operate through various mechanisms, including tubulin inhibition and kinase modulation, achieving significant tumor growth inhibition in xenograft models. [10][24] For 1H-Indole-5-carboximidamide hydrochloride and other emerging derivatives, the path forward is clear. A systematic evaluation, beginning with in vitro potency and mechanistic studies, must be followed by rigorous in vivo efficacy testing as outlined in this guide. Establishing a favorable pharmacokinetic profile will be paramount to its success. By leveraging the established protocols and comparative data, researchers can effectively position new indole compounds for further development and potential clinical translation.

References

  • BenchChem. (2025). In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
  • Protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
  • ResearchGate. (2025). Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer.
  • PubMed Central. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Onkologie. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
  • PubMed. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PubMed Central. (n.d.). Antitumor Efficacy Testing in Rodents.
  • PubMed. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models.
  • ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
  • ResearchGate. (2025). Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors | Request PDF.
  • MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PubMed Central. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo.
  • PubMed Central. (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators.
  • National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • PubMed. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis.
  • PubMed. (2023). Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer.
  • ResearchGate. (n.d.). Discovery of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer | Request PDF.

Sources

Validation

A Practical Guide to Benchmarking the ADME Properties of Novel Indole-Based Compounds: A Case Study of 1H-Indole-5-carboximidamide hydrochloride

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery In the journey from a promising hit compound to a viable drug candidate, early characterization of its Absorption, Distribution, Metabolism, and E...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

In the journey from a promising hit compound to a viable drug candidate, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory checkbox; it is a critical, decision-guiding phase.[1][2] A compound with exceptional potency at its target is of little therapeutic value if it cannot reach that target in sufficient concentration, is metabolized too quickly, or is rapidly cleared from the body. For novel chemical entities like 1H-Indole-5-carboximidamide hydrochloride, a derivative of the privileged indole scaffold, understanding these pharmacokinetic properties is paramount to predicting in vivo performance and mitigating the risk of late-stage clinical failures.[2]

This guide provides a comprehensive framework for benchmarking the fundamental ADME properties of 1H-Indole-5-carboximidamide hydrochloride. Rather than merely presenting data, we will delve into the causality behind the experimental choices, providing detailed, self-validating protocols that enable researchers to generate their own high-quality data. We will compare our target compound against well-characterized industry standards to provide essential context for data interpretation.

Compound Profiles for Benchmarking:

  • Test Compound: 1H-Indole-5-carboximidamide hydrochloride: A novel indole derivative whose ADME profile is to be determined.

  • Comparator 1: Indomethacin: A well-established, indole-containing nonsteroidal anti-inflammatory drug (NSAID). It serves as a relevant chemical scaffold comparator.

  • Comparator 2: Propranolol: A classic high-permeability, moderately-metabolized reference compound.

  • Comparator 3: Atenolol: A classic low-permeability, renally-cleared reference compound.

Physicochemical Properties: Aqueous Solubility

Expertise & Experience: Solubility is the bedrock of ADME profiling. A compound must be in solution to be absorbed. We assess kinetic solubility in a standardized phosphate-buffered saline (PBS) to mimic physiological pH and identify potential liabilities early. Poor solubility can hinder not only oral absorption but also the reliability of all subsequent in vitro assays.

Comparative Solubility Data
CompoundTypeKinetic Solubility (μM) at pH 7.4
1H-Indole-5-carboximidamide HCl Test Compound To Be Determined
IndomethacinIndole Comparator~65 µM
PropranololHigh Permeability Control>2000 µM
AtenololLow Permeability Control>2000 µM
Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed to rapidly assess the solubility of a compound from a DMSO stock, simulating the conditions of many high-throughput screening assays.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test and comparator compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer: Transfer 2 µL of each DMSO solution to a 96-well plate containing 198 µL of PBS (pH 7.4) per well, creating a final DMSO concentration of 1%. This initiates precipitation of compounds with solubility below the tested concentration.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow the solution to reach equilibrium.

  • Clarification: Centrifuge the plate at high speed (e.g., 4000 g) for 20 minutes to pellet any precipitated compound.

  • Sampling & Analysis: Carefully transfer the supernatant to a new 96-well plate, dilute appropriately, and analyze the concentration of the dissolved compound using LC-MS/MS. The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Add 2 µL Stock to 198 µL PBS (pH 7.4) A->B C Incubate with Shaking (2 hours, RT) B->C D Centrifuge to Pellet Precipitate C->D E Transfer Supernatant D->E F Analyze Concentration by LC-MS/MS E->F G Determine Solubility F->G G cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow P1 Coat Donor Plate with Lipid P2 Add Compound to Donor Well P1->P2 P3 Place on Acceptor Plate (PBS Buffer) P2->P3 P4 Incubate (5h, RT) P3->P4 P5 Analyze Donor & Acceptor by LC-MS/MS P4->P5 C1 Culture Caco-2 Cells on Inserts (21 days) C2 Verify Monolayer Integrity (TEER) C1->C2 C3 Add Compound to Donor Chamber (A or B) C2->C3 C4 Incubate (2h, 37°C) C3->C4 C5 Analyze Donor & Receiver by LC-MS/MS C4->C5

Caption: Comparative workflows for PAMPA and Caco-2 permeability assays.

Metabolism: Liver Microsomal Stability

Expertise & Experience: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. [3]An in vitro liver microsomal stability assay is a robust and widely used method to predict in vivo hepatic clearance. [4]We measure the rate of disappearance of the parent compound over time to calculate key parameters like intrinsic clearance (Clint) and in vitro half-life (t½). A compound that is metabolized too rapidly will have a short half-life and poor bioavailability.

Comparative Metabolic Stability Data (Human Liver Microsomes)
CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Hepatic Clearance
1H-Indole-5-carboximidamide HCl TBD TBD TBD
Indomethacin~45~30Low to Moderate
Propranolol~15~100High
Atenolol>120<5Very Low

TBD: To Be Determined

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a solution of the NADPH-regenerating system (contains enzymes and cofactors to ensure sustained CYP activity). [5] * Prepare the test and comparator compounds at the desired starting concentration.

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration) and phosphate buffer (pH 7.4) at 37°C.

  • Initiate Reaction: Add the test compound (final concentration e.g., 1 µM) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation. [6]4. Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard. [5]This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Workflow for Microsomal Stability Assay

G cluster_prep Preparation (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis A Pre-warm Microsomes + Buffer B Add Test Compound (1 µM final) A->B C Initiate with NADPH (Time = 0) B->C D Quench Aliquots at Time Points (0-60 min) with Acetonitrile + IS C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and Intrinsic Clearance F->G

Caption: Workflow for the liver microsomal stability assay.

Distribution: Plasma Protein Binding (PPB)

Expertise & Experience: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect. [7]Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold-standard, reliable technique for this measurement. [7][8]

Comparative Plasma Protein Binding Data (Human Plasma)
CompoundFraction Unbound (fu)% BoundPotential Significance
1H-Indole-5-carboximidamide HCl TBD TBD TBD
Indomethacin~0.0199%Highly Bound; potential for displacement interactions
Propranolol~0.1090%Highly Bound
Atenolol>0.95<5%Low Binding; large free fraction

TBD: To Be Determined

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Preparation: Prepare the RED device inserts, which contain a semi-permeable membrane (typically 8 kDa MWCO) that separates the sample and buffer chambers.

  • Sample Preparation: Spike human plasma with the test and comparator compounds to a final concentration of 1 µM.

  • Loading the Device: Add the spiked plasma (~300 µL) to the sample chamber (red-ringed) of the RED device. Add dialysis buffer (PBS, pH 7.4; ~500 µL) to the buffer chamber. [7]4. Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, the unbound drug will diffuse across the membrane until its concentration is at equilibrium between the two chambers. [9]5. Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid matrix effects during analysis, mix the buffer sample with blank plasma and the plasma sample with buffer in equal proportions. Quantify the total drug concentration in the plasma chamber (Ctotal) and the free drug concentration in the buffer chamber (Cfree) by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as: fu = Cfree / Ctotal. The percent bound is calculated as (1 - fu) * 100.

Workflow for Rapid Equilibrium Dialysis (RED) Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Spike Compound into Plasma B Load Spiked Plasma into Sample Chamber A->B C Load PBS Buffer into Buffer Chamber B->C D Seal Plate and Incubate (4-6h, 37°C, Shaking) C->D E Unbound drug diffuses across membrane D->E F Sample Both Chambers E->F G Matrix Match Samples and Analyze by LC-MS/MS F->G H Calculate Fraction Unbound (fu) and % Bound G->H

Caption: Workflow for the Plasma Protein Binding RED assay.

Synthesizing the Data: A Benchmarking Summary

The ultimate value of these assays lies in their integration to build a holistic profile of the test compound relative to known benchmarks.

Parameter1H-Indole-5-carboximidamide HClIndomethacinPropranololAtenololDesired Profile for Oral Drug
Solubility (µM) TBD ~65>2000>2000>50-100 µM
PAMPA Papp (10-6 cm/s) TBD ~20>10<1>5-10
Caco-2 Papp (10-6 cm/s) TBD ~30>20<1>10-20
Efflux Ratio TBD < 2< 2< 2< 2
Microsomal t½ (min) TBD ~45~15>120>30 min
% Plasma Protein Bound TBD 99%90%<5%<99% (ideally)

Interpreting the Results: By populating this table with experimentally derived data for 1H-Indole-5-carboximidamide hydrochloride, a clear picture emerges. For instance, if the compound shows high permeability similar to Propranolol but poor metabolic stability, medicinal chemistry efforts should focus on identifying and blocking the "soft spots" for metabolism. Conversely, if stability is high but permeability is low, efforts should be directed at modifying physicochemical properties like lipophilicity or polar surface area to improve absorption.

Conclusion

This guide provides a robust, experimentally-grounded framework for the initial ADME characterization of 1H-Indole-5-carboximidamide hydrochloride. By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding and benchmarking the results against well-known comparators, researchers can make informed decisions, identify potential liabilities early, and strategically guide the optimization of this promising indole derivative toward a viable clinical candidate. This proactive, data-driven approach is fundamental to increasing the efficiency and success rate of modern drug discovery.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • 4D S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • protocols.io. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Binding Modes of Indole Carboxamide Inhibitors Targeting DNA Gyrase

In the landscape of modern drug discovery, the bacterial DNA gyrase stands as a clinically validated and compelling target for the development of novel antibacterial agents. This enzyme, essential for bacterial DNA repli...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the bacterial DNA gyrase stands as a clinically validated and compelling target for the development of novel antibacterial agents. This enzyme, essential for bacterial DNA replication and transcription, represents a critical chokepoint for bacterial survival. Among the diverse chemical scaffolds explored for gyrase inhibition, indole carboxamides have emerged as a promising class of compounds. Their versatile structure allows for fine-tuning of inhibitory activity and pharmacokinetic properties. Understanding the precise molecular interactions that govern the binding of these inhibitors to their target is paramount for rational drug design and the development of next-generation antibiotics.

This guide provides an in-depth comparative analysis of the binding modes of two distinct indole-based inhibitors of bacterial DNA gyrase. By examining their structural interactions at an atomic level, we aim to elucidate the key determinants of their inhibitory potency and selectivity. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapies.

The Architecture of Inhibition: Two Case Studies

For this comparative analysis, we will examine the binding modes of two different indole-like inhibitors targeting the DNA gyrase B subunit (GyrB) and the Gyrase A (GyrA) interface, respectively. The GyrB subunit possesses the ATPase activity crucial for the enzyme's function, making it a prime target for competitive inhibitors. The GyrA-DNA interface is the site of action for novel bacterial topoisomerase inhibitors (NBTIs) that trap the enzyme in a DNA-cleaved state.

  • An Azaindole-2-Carboxamide Targeting the ATPase Site of Pseudomonas aeruginosa DNA Gyrase B (PDB ID: 6M1S) : This inhibitor represents a classic competitive inhibitor targeting the ATP-binding pocket of GyrB.

  • A Novel Bacterial Topoisomerase Inhibitor (NBTI) with an Indole-like Core Targeting the DNA-Gyrase Interface in Mycobacterium tuberculosis (PDB ID: 9FOY) : This compound exemplifies a different inhibitory mechanism, binding to a transient pocket formed at the interface of the GyrA subunits and the cleaved DNA.

A direct comparison of these two inhibitors allows us to explore the diverse strategies that can be employed to inhibit DNA gyrase function using an indole-based scaffold.

At the Coalface: A Molecular-Level Comparison of Binding Modes

The efficacy of a drug molecule is intrinsically linked to its ability to interact with its target protein in a precise and stable manner. X-ray crystallography provides an unparalleled view into these interactions, revealing the intricate network of hydrogen bonds, hydrophobic contacts, and other non-covalent forces that dictate binding affinity.

Inhibitor 1: Competitive Inhibition of the GyrB ATPase Site (PDB ID: 6M1S)

The crystal structure of the azaindole-2-carboxamide (compound 12o) in complex with the ATP-binding domain of Pseudomonas aeruginosa DNA gyrase B reveals a canonical competitive binding mode. The inhibitor occupies the same physical space as the natural substrate, ATP, thereby preventing the enzyme from hydrolyzing ATP and fueling the DNA supercoiling reaction.

Key interactions observed in the 6M1S structure include:

  • Hydrogen Bonding: The carboxamide moiety of the inhibitor is crucial for anchoring it within the active site. Specific hydrogen bonds are formed with the backbone amide of a conserved aspartate residue and a key water molecule that mediates interactions with other active site residues.

  • Hydrophobic Interactions: The indole ring and its substituents are nestled within a hydrophobic pocket formed by several aliphatic and aromatic residues. These interactions are critical for achieving high binding affinity.

  • Water-Mediated Interactions: A network of structured water molecules plays a significant role in mediating the interaction between the inhibitor and the protein, highlighting the importance of considering solvent effects in drug design.

Inhibitor 2: Interfacial Inhibition of the DNA-Gyrase Complex (PDB ID: 9FOY)

In stark contrast to the competitive inhibition observed for the azaindole-2-carboxamide, the NBTI inhibitor (AMK32b) in the 9FOY structure employs a fascinating interfacial binding mechanism. This inhibitor does not bind to the ATPase site of GyrB but rather to a transient pocket created at the interface of the two GyrA subunits and the cleaved DNA. This binding mode effectively traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of toxic double-strand breaks.[1][2]

The binding of AMK32b is characterized by:

  • DNA Intercalation: A portion of the inhibitor intercalates between the DNA base pairs at the site of cleavage, directly interfering with the DNA ligation process.

  • Protein-Inhibitor Interactions: The indole-like core and its substituents form extensive interactions with residues from both GyrA subunits, effectively bridging the two protomers.

  • Halogen Bonding: The presence of halogen atoms on the inhibitor contributes to favorable halogen bonding interactions with protein residues, further stabilizing the complex.[1][2]

Quantitative Correlation: Binding Affinity and Inhibitory Potency

The structural insights gained from X-ray crystallography are most powerful when correlated with quantitative measures of inhibitory activity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.

InhibitorPDB IDTargetTarget OrganismIC50 (µM)
Azaindole-2-carboxamide (Compound 12o)6M1SDNA Gyrase BPseudomonas aeruginosaNot explicitly stated for this compound, but related compounds in the series have potent activity.
NBTI (AMK32b / Compound 5)9FOYDNA GyraseMycobacterium tuberculosis0.096[1][2]

Visualizing the Binding Interactions

To better illustrate the binding modes of these two inhibitors, the following diagrams, generated using the DOT language for Graphviz, depict the key interactions within their respective binding sites.

cluster_6M1S Binding Mode of Azaindole-2-carboxamide (PDB: 6M1S) cluster_9FOY Binding Mode of NBTI (PDB: 9FOY) Inhibitor_6M1S Azaindole-2-carboxamide Asp_backbone Aspartate (Backbone) Inhibitor_6M1S->Asp_backbone H-Bond Water_molecule Water Molecule Inhibitor_6M1S->Water_molecule H-Bond Hydrophobic_pocket Hydrophobic Pocket (Val, Ile, Phe) Inhibitor_6M1S->Hydrophobic_pocket Hydrophobic Int. Inhibitor_9FOY NBTI (AMK32b) DNA_cleavage_site DNA Cleavage Site Inhibitor_9FOY->DNA_cleavage_site Intercalation GyrA_subunit_1 GyrA Subunit 1 Inhibitor_9FOY->GyrA_subunit_1 Hydrophobic Int. GyrA_subunit_2 GyrA Subunit 2 Inhibitor_9FOY->GyrA_subunit_2 Hydrophobic Int. Halogen_pocket Halogen Binding Pocket Inhibitor_9FOY->Halogen_pocket Halogen Bond

Caption: Comparative schematic of the binding modes of an azaindole-2-carboxamide and an NBTI.

Experimental Methodologies: A Foundation of Scientific Integrity

The elucidation of these intricate binding modes is underpinned by rigorous experimental methodologies. The following sections provide an overview of the key experimental protocols that are central to the structural and functional characterization of DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay is the gold standard for assessing the inhibitory activity of compounds against DNA gyrase. It measures the ability of the enzyme to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.

Step-by-Step Protocol:

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each compound concentration, from which the IC50 value is calculated.[2][4]

Protein Expression, Purification, and Crystallization for X-ray Crystallography

Obtaining high-resolution crystal structures requires the production of large quantities of pure, stable, and homogenous protein.

Workflow for Structure Determination:

cluster_workflow Protein Crystallography Workflow Gene_cloning Gene Cloning (GyrA/GyrB into expression vector) Protein_expression Protein Expression (e.g., in E. coli) Gene_cloning->Protein_expression Cell_lysis Cell Lysis Protein_expression->Cell_lysis Purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Cell_lysis->Purification Crystallization Crystallization Screening (Vapor Diffusion) Purification->Crystallization Crystal_optimization Crystal Optimization Crystallization->Crystal_optimization Data_collection X-ray Data Collection (Synchrotron) Crystal_optimization->Data_collection Structure_solution Structure Solution & Refinement Data_collection->Structure_solution

Caption: A generalized workflow for protein structure determination by X-ray crystallography.

Detailed Steps:

  • Gene Cloning and Expression: The genes encoding the target DNA gyrase subunits are cloned into an appropriate expression vector, which is then transformed into a suitable host organism (e.g., E. coli) for overexpression.

  • Protein Purification: The cells are harvested and lysed, and the target protein is purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography and size-exclusion chromatography.

  • Crystallization: The purified protein is concentrated and mixed with a precipitant solution in a process known as vapor diffusion (either hanging drop or sitting drop). This process is screened against a wide range of conditions (pH, salt concentration, temperature) to identify conditions that promote the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined to yield the final high-resolution structure.[5][6]

Conclusion: From Molecular Insight to Therapeutic Innovation

The comparative analysis of the binding modes of the azaindole-2-carboxamide and the NBTI inhibitor provides a compelling illustration of the diverse strategies that can be employed to inhibit the essential bacterial enzyme, DNA gyrase. While the former acts as a classic competitive inhibitor of the ATPase activity of GyrB, the latter utilizes a sophisticated interfacial inhibition mechanism to trap the enzyme in a toxic DNA-cleaved state.

These detailed structural and functional insights are not merely of academic interest; they form the bedrock of modern structure-based drug design. By understanding the key molecular interactions that drive inhibitor potency and selectivity, medicinal chemists can rationally design and synthesize novel indole carboxamide derivatives with improved efficacy, optimized pharmacokinetic properties, and a reduced propensity for the development of drug resistance. As the threat of antibiotic resistance continues to grow, the continued exploration of the rich chemical space of indole carboxamides, guided by a deep understanding of their binding modes, will undoubtedly play a crucial role in the development of the next generation of life-saving antibacterial drugs.

References

  • Kokot, M., Hrast, M., Feng, L., Mitchenall, L.A., Lawson, D.M., Maxwell, A., Minovski, N., & Anderluh, M. (2024). Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • RCSB Protein Data Bank. (2024). 9FOY: Ternary complex of a Mycobacterium tuberculosis DNA gyrase core fusion with DNA and the inhibitor AMK32b. [Link]

  • RCSB Protein Data Bank. (2020). 6M1S: The DNA Gyrase B ATP binding domain of PSEUDOMONAS AERUGINOSA in complex with compound 12o. [Link]

  • Broude, E., et al. (2024). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. bioRxiv. [Link]

  • Kokot, M., Hrast, M., Feng, L., Mitchenall, L.A., Lawson, D.M., Maxwell, A., Minovski, N., & Anderluh, M. (2024). Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Inspiralis. (n.d.). E. coli Gyrase Supercoiling Inhibition Assay. [Link]

  • JoVE. (2010). Protein Crystallization for X-ray Crystallography. [Link]

  • Boll, J. M., & Sauer, R. T. (2011). Protein Crystallization for X-ray Crystallography. Journal of visualized experiments : JoVE, (47), 2285. [Link]

  • wwPDB. (2024). PDB Entry - 9FOY. [Link]

  • RCSB PDB. (2020). Experiment: 6M1S. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 31(23), e150. [Link]

  • Surade, S., et al. (2015). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of medicinal chemistry, 58(21), 8503–8512. [Link]

  • wwPDB. (2020). PDB Entry - 6M1J. [Link]

  • Al-Trawneh, A., et al. (2023). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS infectious diseases, 9(1), 133–146. [Link]

  • Protein Data Bank Japan. (2024). 9foy - Ternary complex of a Mycobacterium tuberculosis DNA gyrase core fusion with DNA and the inhibitor AMK32b - Summary. [Link]

  • Zhang, J., et al. (2015). Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors. Journal of medicinal chemistry, 58(21), 8503–8512. [Link]

  • UniProt. (n.d.). gyrB - DNA gyrase subunit B - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). [Link]

  • DNAproDB. (n.d.). Report for PDB Structure 9foy. [Link]

  • Sriram, D., Palaniappan, S., Murugesan, D., & Nagaraja, V. (2007). IC50 values for DNA gyrase inhibition. ResearchGate. [Link]

  • Protein Data Bank in Europe. (n.d.). Ligands - PDBe-KB Protein Pages. [Link]

  • Al-Trawneh, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-794. [Link]

  • Zhang, J., et al. (2015). Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors. Journal of medicinal chemistry, 58(21), 8503–8512. [Link]

  • Raj, R., & Muthusamy, K. (2023). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science, 13(09), 133-146. [Link]

  • Protein Data Bank in Europe. (2024). Improved access to ligand data and annotations in the PDBe FTP. [Link]

  • ResearchGate. (n.d.). Typical data for determination of IC50 for gyrase-catalyzed... [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Indole-5-carboximidamide hydrochloride

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the proper management and disposal of novel chemical entities is a cornerstone of a safe and compliant research environment....

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the proper management and disposal of novel chemical entities is a cornerstone of a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Indole-5-carboximidamide hydrochloride, a heterocyclic compound integral to various research applications. By grounding our procedures in established safety protocols for analogous compounds and general principles of chemical waste management, we aim to provide a framework that ensures both personal safety and environmental responsibility.

A Note on Scientific Diligence: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 1H-Indole-5-carboximidamide hydrochloride (CAS No. 154022-28-3) was not publicly available. The following procedures are therefore synthesized from the known hazards of structurally similar indole derivatives and established guidelines for chemical waste disposal from regulatory bodies. It is imperative to treat this compound with the caution afforded to hazardous chemicals. Should a specific SDS for this compound become available, its directives must supersede the guidance provided herein.

Part 1: Hazard Assessment and Initial Precautions

Before beginning any work that will generate waste, a thorough understanding of the potential hazards is essential. Based on data from related indole compounds, 1H-Indole-5-carboximidamide hydrochloride should be presumed to possess the following hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Due to these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 1H-Indole-5-carboximidamide hydrochloride in its pure form or in solution:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected for integrity before each use.Prevents skin contact, which can lead to irritation or allergic reactions.[1]
Body Protection A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities or splashes.Protects against contamination of personal clothing and skin.
Respiratory Not generally required when handling small quantities in a fume hood.A fume hood provides adequate ventilation. If a hood is not available or for large spills, a NIOSH-approved respirator may be necessary.

Part 2: Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[3]

Step 1: Designate a Waste Container Select a clearly labeled, leak-proof container made of a material compatible with the waste. For 1H-Indole-5-carboximidamide hydrochloride, a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Label the Container The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1H-Indole-5-carboximidamide hydrochloride." All constituents of a waste mixture and their approximate percentages should be listed.

Step 3: Segregate Waste Streams Never mix different waste streams. Waste containing 1H-Indole-5-carboximidamide hydrochloride should be collected separately from other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

Part 3: Spill Management

In the event of a spill, a prompt and safe response is crucial.

For Small Spills (in a fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE.

  • Contain the Spill: Use a chemical absorbent material (e.g., vermiculite or a commercial spill kit) to cover the spill.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately.

Part 4: Disposal Procedures

The ultimate disposal of 1H-Indole-5-carboximidamide hydrochloride must be handled by a licensed hazardous waste disposal company. Adhere to the following workflow for compliant disposal.

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled Container ppe->segregate store Store in a Designated Satellite Accumulation Area segregate->store seal Keep Container Tightly Sealed store->seal contact_ehs Contact EHS for Waste Pickup seal->contact_ehs transport Licensed Transporter Collects Waste contact_ehs->transport end_point Disposal at an Approved Facility transport->end_point

Caption: Decision workflow for the disposal of 1H-Indole-5-carboximidamide hydrochloride.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste containing 1H-Indole-5-carboximidamide hydrochloride, including contaminated labware (e.g., pipette tips, weighing boats) and solutions, in the designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full or has been in storage for a period defined by your institutional policy (typically not exceeding one year), contact your EHS office to arrange for pickup.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the waste disposal vendor.

Prohibited Disposal Methods:

  • DO NOT dispose of 1H-Indole-5-carboximidamide hydrochloride down the drain. This is strictly prohibited for many chemicals and can harm aquatic life.[1]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT attempt to neutralize or treat the chemical waste unless you are following a validated and approved procedure from your EHS office.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1H-Indole-5-carboximidamide hydrochloride, fostering a culture of safety and compliance within the laboratory.

References

Sources

Handling

A Senior Application Scientist's Guide to Handling 1H-Indole-5-carboximidamide Hydrochloride

This guide provides essential safety protocols and operational plans for the handling and disposal of 1H-Indole-5-carboximidamide hydrochloride. As specific hazard data for this compound is not extensively documented, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1H-Indole-5-carboximidamide hydrochloride. As specific hazard data for this compound is not extensively documented, the following recommendations are grounded in established safety principles for structurally related indole compounds and represent a cautious, best-practice approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of safety and scientific integrity.

Hazard Assessment: An Evidence-Based Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for 1H-Indole-5-carboximidamide hydrochloride, our primary directive is to assess risk based on analogous compounds. Structurally similar chemicals, such as Indole-5-carboxamide, exhibit a consistent hazard profile.[1] This principle of "hazard banding" is a cornerstone of proactive laboratory safety, ensuring that novel or sparsely studied compounds are handled with the appropriate level of caution.

The primary hazards associated with related indole compounds are summarized below. It is imperative to assume that 1H-Indole-5-carboximidamide hydrochloride presents similar risks.

Hazard ClassificationDescriptionRationale & Representative Citations
Acute Oral Toxicity Harmful if swallowed. Ingestion can lead to adverse health effects.Based on data for Indole-5-carboxamide (H302) and other indole derivatives.[1]
Skin Corrosion/Irritation Causes skin irritation upon direct contact. Prolonged exposure may lead to dermatitis.A common characteristic of indole compounds.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.A consistent warning across multiple indole-based chemicals.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Inhalation of fine particles should be minimized.[1][2]
Potential for Skin Sensitization May cause an allergic skin reaction in susceptible individuals.A known risk with some heterocyclic compounds.[3]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of PPE is not merely a procedural step but a critical control measure designed to mitigate the specific hazards identified above. Each component of the PPE ensemble serves a distinct, vital purpose.

Protection TypeSpecificationJustification for Use
Hand Protection Chemical-resistant nitrile gloves (minimum 14 mils thickness). Inspect prior to each use.Why Nitrile? Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. The specified thickness ensures durability.[4][5] Double-gloving is recommended for handling larger quantities or during spill cleanup.
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Why Goggles? Standard safety glasses do not protect against splashes from all angles. Goggles create a seal around the eyes, providing robust protection against accidental splashes and airborne dust.[4][6]
Body Protection Polyethylene-coated polypropylene disposable gown or a clean lab coat.Why Coated Gowns? These materials resist permeability by chemical splashes, unlike standard cloth coats which can absorb chemicals and hold them against the skin.[7][8]
Respiratory Protection NIOSH-approved N95 respirator or higher.Why an N95? This is essential when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4][7] All handling of the powder should ideally occur within a fume hood.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. The following steps provide a clear, logical progression for safely handling 1H-Indole-5-carboximidamide hydrochloride.

Step 1: Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor and dust.[4]

  • Review Documentation: Before starting, review this guide and any available institutional chemical safety protocols.

  • Assemble PPE: Don the full, recommended PPE as detailed in the table above. Ensure all items are in good condition.

  • Prepare Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the controlled workspace.

Step 2: Handling the Compound
  • Weighing: Handle the solid material carefully to avoid generating dust. Use a balance within a contained space or one with local exhaust ventilation.

  • Dissolving: When preparing solutions, add the solid 1H-Indole-5-carboximidamide hydrochloride to the solvent slowly to prevent splashing.

  • Good Laboratory Practices: Avoid all direct contact.[4] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment used.

Step 3: Storage
  • Container: Store in a tightly closed, properly labeled container.[4]

  • Conditions: Keep in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[4]

Emergency Protocol: Spill Management Workflow

In the event of an accidental release, a structured and immediate response is critical to ensure personnel safety and contain the hazard.

Spill_Response_Workflow cluster_spill Spill Management Protocol spill Spill Detected evacuate Alert Personnel & Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Double Gloves, Respirator, Goggles) evacuate->ppe contain Contain the Spill (Use chemical absorbent pads) ppe->contain cleanup Clean Up Spill (Work from outside in) contain->cleanup decontaminate Decontaminate Area (Use appropriate cleaning agent) cleanup->decontaminate dispose Dispose of Waste (As hazardous chemical waste) decontaminate->dispose report Report Incident (Follow institutional guidelines) dispose->report

Caption: Workflow for Safe Spill Response.

Disposal Plan: Responsible Waste Management

The disposal of 1H-Indole-5-carboximidamide hydrochloride and any contaminated materials must be handled as hazardous waste.

  • Chemical Waste: Unused or unwanted solid compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and PPE, must be placed in a sealed bag and disposed of as hazardous chemical waste.[3]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, you safeguard your personal health, protect your colleagues, and ensure the integrity of your invaluable research.

References

  • BenchChem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • BenchChem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Cayman Chemical.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • National Institutes of Health (NIH), PubChem. Indole-5-carboxamide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.